molecular formula C7H3BrClN3 B1529560 6-Bromo-2-chloropyrido[2,3-D]pyrimidine CAS No. 1234616-65-9

6-Bromo-2-chloropyrido[2,3-D]pyrimidine

Cat. No.: B1529560
CAS No.: 1234616-65-9
M. Wt: 244.47 g/mol
InChI Key: WEYJDKGLVMTHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloropyrido[2,3-D]pyrimidine is a useful research compound. Its molecular formula is C7H3BrClN3 and its molecular weight is 244.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-chloropyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYJDKGLVMTHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=NC2=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 6-Bromo-2-chloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2][3][4] Derivatives of this scaffold have shown promise as potent inhibitors of various kinases, which are pivotal in cellular signaling pathways implicated in cancer and inflammatory diseases.[4] The strategic placement of halogen atoms, such as in 6-Bromo-2-chloropyrido[2,3-d]pyrimidine, provides medicinal chemists with reactive handles for further molecular elaboration through cross-coupling and nucleophilic substitution reactions, enabling the generation of extensive compound libraries for drug discovery.[1]

This guide provides a comprehensive technical overview of the methodologies and rationale behind the structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to confirm the identity, purity, and detailed structural features of this important synthetic intermediate.

Molecular Identity and Physicochemical Properties

A foundational step in any structural analysis is the confirmation of the molecule's basic properties.

PropertyValueSource
Molecular Formula C₇H₃BrClN₃[5][6][7]
Molecular Weight 244.48 g/mol [7][8]
CAS Number 1234616-65-9[7][8]
Appearance Expected to be a solidN/A
Purity Typically >97% for research applications[7]

The Analytical Workflow: A Multi-technique Approach

The definitive structural confirmation of a synthetic molecule like this compound is not reliant on a single technique but rather on the convergence of data from multiple orthogonal analytical methods. This self-validating system ensures the highest degree of confidence in the assigned structure.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_confirmation Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Connectivity MS Mass Spectrometry (EI-MS, ESI-MS) Purification->MS Molecular Weight Final_Structure Confirmed Structure of This compound NMR->Final_Structure XRay Single Crystal X-ray Diffraction (Definitive Structure) MS->Final_Structure XRay->Final_Structure

Caption: A typical workflow for the synthesis and structural confirmation of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the covalent framework of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The aromatic region of the ¹H NMR spectrum is of primary interest. Based on the structure, we expect to see three distinct signals corresponding to the three protons on the pyridopyrimidine core.

  • Expected Chemical Shifts (δ) and Splitting Patterns:

    • H4: This proton is adjacent to a nitrogen atom and is expected to be the most downfield signal.

    • H5 and H7: These protons will exhibit coupling to each other. The presence of the bromine atom at position 6 will influence their chemical shifts.

  • Experimental Causality: The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical. DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its superior solubilizing power and its ability to reveal exchangeable protons, although none are expected in this specific molecule. The magnetic field strength of the NMR instrument (e.g., 400 or 600 MHz) will determine the degree of signal dispersion; higher fields provide better resolution of complex splitting patterns.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment.

  • Expected Chemical Shifts (δ):

    • Quaternary Carbons: The spectrum will show signals for the carbon atoms that do not bear any protons, such as C2, C6, C4a, and C8a.

    • Carbons Bearing Protons: The signals for C4, C5, and C7 will also be present.

    • Influence of Halogens: The carbon atoms directly attached to the chlorine (C2) and bromine (C6) atoms will have their chemical shifts significantly influenced by these electronegative and heavy atoms, respectively.

  • Advanced NMR Techniques: Should the initial 1D spectra prove ambiguous, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. COSY would definitively establish the coupling between H5 and H7, while HSQC would correlate each proton signal with its directly attached carbon, leaving no doubt as to the assignment of the carbon skeleton.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity.

Ionization Techniques: The "Why" Behind the Choice
  • Electron Impact (EI): This high-energy technique often leads to extensive fragmentation. While it provides a detailed fragmentation pattern that can serve as a structural fingerprint, the molecular ion peak (M⁺) may be weak or absent.

  • Electrospray Ionization (ESI): A softer ionization method, ESI is ideal for confirming the molecular weight as it typically produces a strong protonated molecule peak ([M+H]⁺).

Isotopic Pattern: The Halogen Signature

A key feature in the mass spectrum of this compound will be the characteristic isotopic pattern of bromine and chlorine.

  • Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

  • Chlorine: Has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

The combination of these two halogens will result in a distinctive cluster of peaks for the molecular ion, providing unambiguous evidence for the presence of one bromine and one chlorine atom in the molecule.

Fragmentation Pathways

The fragmentation of pyridopyrimidines under electron impact has been studied.[9] Common fragmentation pathways involve the loss of small molecules or radicals. For this compound, expected fragmentation could involve the loss of a chlorine radical, a bromine radical, or hydrogen cyanide (HCN) from the pyrimidine ring.

fragmentation_pathway M [M]⁺˙ (Molecular Ion) M_Cl [M-Cl]⁺ M->M_Cl - Cl• M_Br [M-Br]⁺ M->M_Br - Br• M_HCN [M-HCN]⁺˙ M->M_HCN - HCN

Caption: A simplified representation of potential fragmentation pathways in mass spectrometry.

Single Crystal X-ray Diffraction: The Definitive Structure

When a suitable single crystal can be grown, X-ray diffraction provides the ultimate, unambiguous three-dimensional structure of the molecule in the solid state. This technique is the gold standard for structural determination.

Experimental Protocol: From Crystal to Structure
  • Crystal Growth: The first and often most challenging step is to grow a single crystal of high quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined. This model is then refined to best fit the experimental data.

The crystal structure of a related compound, 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea, has been reported, confirming the geometry and connectivity of the 6-bromopyrido[2,3-d]pyrimidine core.[10] This provides a high degree of confidence in the expected bond lengths and angles for the title compound.

Conclusion: A Unified Approach to Structural Verification

The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of several analytical techniques. NMR spectroscopy maps the covalent framework, mass spectrometry confirms the molecular weight and elemental composition, and X-ray crystallography can provide the definitive three-dimensional structure. By understanding the principles behind each technique and interpreting the resulting data in a holistic manner, researchers can be highly confident in the identity and purity of this valuable synthetic intermediate, paving the way for its successful application in drug discovery and development.

References

In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-2-chloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Strategic Value in Medicinal Chemistry

6-Bromo-2-chloropyrido[2,3-d]pyrimidine is a heterocyclic building block of significant importance in the field of drug discovery. Its utility is primarily centered on its role as a key intermediate in the synthesis of a variety of pharmacologically active agents, most notably kinase inhibitors. The pyrido[2,3-d]pyrimidine scaffold is recognized as a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity. This guide provides a comprehensive analysis of the essential physicochemical properties of this compound, offering the technical insights necessary for its effective application in research and development.

Core Molecular and Physical Characteristics

A foundational understanding of the molecule's intrinsic properties is paramount for its successful application. The structural arrangement and resulting physical characteristics dictate its behavior in both chemical reactions and biological systems.

Molecular Structure

The chemical structure of this compound is a fused bicyclic system consisting of a pyrimidine ring and a pyridine ring. The strategic placement of a bromine atom at the 6-position and a chlorine atom at the 2-position provides two distinct reactive sites for sequential and selective chemical modifications.

Caption: Chemical structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValue
Molecular Formula C₇H₃BrClN₃[1][2]
Molecular Weight 244.48 g/mol [3]
Appearance Solid
CAS Number 1234616-65-9[3][4][5]

Spectroscopic and Thermal Analysis

Spectroscopic and thermal data are critical for confirming the identity and purity of the compound, as well as for understanding its stability under various experimental conditions.

Spectroscopic Identification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation. The aromatic region of the ¹H NMR spectrum will show distinct signals for the protons on the pyridopyrimidine core. The ¹³C NMR will provide characteristic peaks for each carbon, including those bonded to the halogens.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The presence of bromine and chlorine will result in a characteristic isotopic pattern in the mass spectrum, providing definitive evidence of their presence.

Thermal Properties

The thermal behavior of a compound is a critical parameter for its handling, storage, and use in synthesis, particularly at elevated temperatures.

  • Melting Point : The melting point is a key indicator of purity.

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

The causality behind choosing DSC lies in its ability to provide a more precise and comprehensive thermal profile compared to traditional capillary melting point methods. It not only determines the melting point but also reveals other thermal events like phase transitions or decomposition.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Accurately weigh 1-3 mg of the compound. prep2 Seal in an aluminum DSC pan. prep1->prep2 prep3 Prepare an empty sealed pan as a reference. prep2->prep3 dsc1 Place sample and reference in the DSC cell. prep3->dsc1 dsc2 Equilibrate at a suitable starting temperature. dsc3 Ramp the temperature at a controlled rate (e.g., 10 °C/min). dsc4 Record the heat flow versus temperature. analysis1 Identify the endothermic peak corresponding to melting. dsc4->analysis1 analysis2 Determine the onset temperature as the melting point. analysis1->analysis2 G cluster_chloro Nucleophilic Substitution at C2 cluster_bromo Cross-Coupling at C6 start This compound chloro_product 2-Substituted-6-bromopyrido[2,3-d]pyrimidine start->chloro_product More Reactive Site bromo_product 6-Substituted-2-chloropyrido[2,3-d]pyrimidine start->bromo_product Less Reactive Site chloro_reagent Nucleophile (e.g., Amines, Alcohols) chloro_reagent->chloro_product bromo_reagent Boronic Acids (Suzuki Coupling) Organostannanes (Stille Coupling) bromo_reagent->bromo_product

References

Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-2-chloropyrido[2,3-d]pyrimidine for Advanced Research

In the landscape of medicinal chemistry, certain molecular frameworks are recognized for their exceptional versatility and proven success in drug discovery. These are often termed "privileged scaffolds" for their ability to bind to multiple biological targets with high affinity. The pyrido[2,3-d]pyrimidine core is a prominent member of this class.[1][2] Structurally analogous to endogenous purines and pteridines, this heterocyclic system serves as a foundational building block for a vast array of pharmacologically active agents.[2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including potent inhibition of various kinases, making them highly valuable in the development of therapies for cancer, inflammatory disorders, and viral infections.[1][3][4]

This guide focuses on a specific, strategically functionalized derivative: This compound . The introduction of two distinct halogen atoms at the 2- and 6-positions transforms the core scaffold into a powerful intermediate for chemical library synthesis. The chlorine and bromine atoms serve as versatile "handles" for a range of cross-coupling and nucleophilic substitution reactions, allowing for the systematic and differential modification of the molecule to explore structure-activity relationships (SAR) and optimize drug candidates.

Core Compound Identification and Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. This section provides the key identifiers and physicochemical data for this compound.

PropertyValueSource
CAS Number 1234616-65-9[5][6]
Molecular Formula C₇H₃BrClN₃[5][7]
Molecular Weight 244.48 g/mol [5]
Appearance Typically an off-white solid[8]
Purity ≥98% (as commonly supplied)[5]

Synthetic Strategy: A Protocol Grounded in Mechanistic Insight

The synthesis of this compound is typically achieved through the chlorination of a precursor, 6-bromopyrido[2,3-d]pyrimidin-2-one. This transformation is a cornerstone reaction in heterocyclic chemistry, relying on powerful dehydrating and chlorinating agents.

Causality in Reagent Selection

The choice of phosphorus oxychloride (POCl₃) is deliberate and mechanistically critical. The pyrimidinone tautomer is relatively unreactive. POCl₃ acts as both a chlorinating agent and a dehydrating agent. It activates the carbonyl oxygen of the pyrimidinone, converting the hydroxyl group of the enol tautomer into a good leaving group (a phosphate ester), which is subsequently displaced by a chloride ion to yield the desired 2-chloro product. The use of elevated temperatures is necessary to overcome the activation energy of this transformation.

Generalized Experimental Protocol: Chlorination of 6-Bromopyrido[2,3-d]pyrimidin-2-one

This protocol is based on established methodologies for analogous transformations.[9][10] Researchers must adapt and optimize conditions for their specific scale and equipment.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the starting material, 6-bromopyrido[2,3-d]pyrimidin-2-one (1.0 eq).

    • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction is often run neat or with a high-boiling inert solvent like toluene.

    • Expertise Note: The excess POCl₃ serves as both the reagent and the reaction medium, driving the reaction to completion. The reaction must be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 110-130 °C) under a nitrogen atmosphere to prevent moisture ingress.[10]

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed (typically 3-12 hours).

  • Work-up and Isolation:

    • After completion, allow the mixture to cool to room temperature.

    • Trustworthiness Note: The quenching of residual POCl₃ is highly exothermic and must be performed with extreme caution. Slowly and carefully pour the reaction mixture onto crushed ice or into an ice-water slurry with vigorous stirring.[1][10] This hydrolyzes the excess POCl₃ to phosphoric acid.

    • Neutralize the acidic aqueous solution to a pH of ~7-8 by the slow addition of a saturated aqueous solution of a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][10]

    • The crude product often precipitates as a solid and can be collected by filtration. Alternatively, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.[1]

    • Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.[10]

  • Purification:

    • Concentrate the organic filtrate under reduced pressure to yield the crude product.

    • Purify the material via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain this compound with high purity.[10]

Synthetic Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Start 6-Bromopyrido[2,3-d]pyrimidin-2-one Reagent Add POCl₃ (5-10 eq) Start->Reagent Reflux Heat to Reflux (110-130 °C, 3-12h) Reagent->Reflux Quench Cautious Quenching on Crushed Ice Reflux->Quench Neutralize Neutralize with NaHCO₃ (pH 7-8) Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry (Na₂SO₄) & Filter Extract->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify via Chromatography or Recrystallization Concentrate->Purify Final 6-Bromo-2-chloropyrido [2,3-d]pyrimidine Purify->Final G cluster_C2 C2-Position (SₙAr) cluster_C6 C6-Position (Cross-Coupling) Core 6-Bromo-2-chloropyrido [2,3-d]pyrimidine Amines Amines (R-NH₂) Core->Amines Displace -Cl Alcohols Alcohols (R-OH) Core->Alcohols Displace -Cl Thiols Thiols (R-SH) Core->Thiols Displace -Cl Suzuki Suzuki (Ar-B(OH)₂) Core->Suzuki Couple at -Br Sonogashira Sonogashira (Alkynes) Core->Sonogashira Couple at -Br Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Couple at -Br Library Diverse Chemical Library (e.g., Kinase Inhibitors) Amines->Library Alcohols->Library Thiols->Library Suzuki->Library Sonogashira->Library Buchwald->Library

References

An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of 6-Bromo-2-chloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing critical insights into molecular structure. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] This guide provides a comprehensive, in-depth analysis of the predicted ¹H NMR spectrum for 6-Bromo-2-chloropyrido[2,3-d]pyrimidine. By dissecting the electronic and structural factors influencing proton chemical shifts and coupling constants, we offer a robust predictive framework for researchers. This document details the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for the aromatic protons of the title compound, supported by foundational NMR principles and data from parent heterocyclic systems.

Introduction

The Pyrido[2,3-d]pyrimidine Scaffold: A Cornerstone in Medicinal Chemistry

The fusion of pyridine and pyrimidine rings creates the pyrido[2,3-d]pyrimidine heterocycle, a class of compounds of significant interest to the pharmaceutical industry.[2] This scaffold is a structural analog of purines and pteridines, allowing it to interact with a wide range of biological targets. Consequently, derivatives of this core are frequently investigated as potential anticancer, anti-inflammatory, and antimicrobial agents.[1] The precise characterization of these molecules is paramount, and ¹H NMR spectroscopy is the primary tool for structural elucidation and purity assessment.

The Role of NMR Spectroscopy in Drug Development

¹H NMR spectroscopy provides a detailed fingerprint of a molecule's hydrogen framework. For drug development professionals, an unambiguous assignment of the NMR spectrum is crucial for:

  • Structural Verification: Confirming that the synthesized molecule has the correct structure.

  • Purity Assessment: Identifying and quantifying impurities.

  • Conformational Analysis: Understanding the molecule's three-dimensional shape in solution.

  • Binding Studies: Investigating interactions with biological macromolecules.

An accurate prediction of an NMR spectrum can significantly accelerate research by aiding in the interpretation of experimental data and confirming the identity of newly synthesized compounds.

Objective of This Guide

This technical guide aims to provide a detailed and scientifically grounded prediction of the ¹H NMR spectrum for this compound. The analysis is built from first principles, considering the influence of the heterocyclic rings and the electronic effects of the halogen substituents.

Molecular Structure and Proton Environment Analysis

The structure of this compound, with standard IUPAC numbering, is presented below. The molecule possesses three distinct aromatic protons located at the C4, C5, and C7 positions. Each of these protons resides in a unique electronic environment, which will give rise to separate, distinguishable signals in the ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

Prediction Methodology

The following spectral predictions are derived from a systematic analysis based on established NMR principles.[3] The foundational chemical shifts of the parent heterocycles, pyridine and pyrimidine, serve as a baseline.[4][5] These values are then adjusted by considering the additive effects of the chloro and bromo substituents, including their inductive electron-withdrawal and resonance effects.[6] The anisotropic effect of the fused aromatic system, which generally causes deshielding of protons on the ring periphery, is also factored into the final predicted values.

Detailed Signal Analysis
  • Proton H-4 (Pyrimidine Ring): This proton is uniquely positioned between two electron-withdrawing nitrogen atoms (N-3 and the bridgehead C-N bond), which will cause significant deshielding. In the parent pyrimidine molecule, the proton at C4 (equivalent position) resonates at approximately 8.78 ppm.[5] The combined influence of the fused pyridine ring and the substituents is expected to shift this proton further downfield. Due to its isolation from other protons (separated by more than three bonds), it is predicted to appear as a sharp singlet .

  • Proton H-7 (Pyridine Ring): This proton is part of the pyridine ring system. In unsubstituted pyridine, the proton at C2 (α to the nitrogen) has a chemical shift of about 8.6 ppm.[4] In this fused system, H-7 is similarly α to a bridgehead nitrogen. It is meta to the electron-withdrawing bromine atom at C-6. This meta relationship will have a smaller deshielding effect compared to an ortho or para one. It is coupled to the adjacent H-5 proton, which will split its signal into a doublet .

  • Proton H-5 (Pyridine Ring): This proton is also on the pyridine ring and is situated ortho to the bromine atom at C-6. Halogens exert a deshielding effect on ortho protons. Furthermore, H-5 is coupled to H-7. The combination of these factors will influence its chemical shift. It is predicted to appear as a doublet due to coupling with H-7.

Predicted Coupling Constants

The protons H-5 and H-7 are on the same aromatic ring in an ortho relationship. This arrangement typically results in a three-bond coupling constant (³JH-H) in the range of 7.0 to 9.0 Hz . This coupling will give rise to the doublet multiplicity for both the H-5 and H-7 signals.

Summary of Predicted Data

The predicted ¹H NMR data for this compound, assuming a standard deuterated solvent such as CDCl₃ or DMSO-d₆, is summarized below.

Proton IdentifierPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-49.10 - 9.30Singlet (s)N/A1H
H-78.80 - 9.00Doublet (d)7.0 - 9.01H
H-58.40 - 8.60Doublet (d)7.0 - 9.01H

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for structural verification, a standardized and self-validating experimental protocol is essential.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its superior solvating power.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to set the chemical shift reference to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup and Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks. This is a critical step for resolving fine coupling patterns.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of aromatic protons (e.g., 0-12 ppm).

    • Use an appropriate number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full proton relaxation between scans, ensuring accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals corresponding to the aromatic protons. The relative integral values should correspond to the number of protons for each signal (1:1:1 ratio).

    • Measure the chemical shifts (δ) and coupling constants (J) for each signal.

References

6-Bromo-2-chloropyrido[2,3-d]pyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-2-chloropyrido[2,3-d]pyrimidine: A Privileged Scaffold for Kinase Inhibitor Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core physicochemical properties, logical synthetic strategies, and its critical role as a versatile building block for creating libraries of potential therapeutic agents, particularly in the realm of kinase inhibition.

Core Compound Characteristics

This compound belongs to the class of pyrido[2,3-d]pyrimidines, which are considered "privileged scaffolds" in drug discovery.[1][2][3] Their structural resemblance to endogenous purines and pteridines allows them to effectively interact with a wide range of biological targets, most notably protein kinases.[3][4] The strategic placement of halogen atoms—a bromine at the 6-position and a chlorine at the 2-position—provides two distinct reactive handles for further chemical modification, making this molecule a highly valuable starting material for generating diverse molecular libraries.[1][5]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₇H₃BrClN₃[6][7][8]
Molecular Weight 244.48 g/mol [6]
CAS Number 1234616-65-9[6][9][10]
Alternate CAS 1234615-87-2[8]

Note on CAS Number: Researchers should be aware of the two distinct CAS numbers cited in supplier databases and cross-verify with their chosen source.

Synthetic Strategy and Mechanistic Rationale

The synthesis of substituted pyrido[2,3-d]pyrimidines typically involves a multi-step process that builds the fused ring system.[1][11] A common and robust strategy begins with appropriately substituted pyrimidine precursors, followed by the construction of the adjoining pyridine ring and subsequent functionalization.[1][11]

For a compound like this compound, a logical synthetic approach involves the chlorination of a corresponding pyridopyrimidinone precursor. This transformation is a cornerstone of heterocyclic chemistry.

Experimental Protocol: Chlorination of a Pyridopyrimidinone Precursor

This protocol is a generalized yet field-proven method based on established procedures for analogous structures.[5][12] Optimization for specific substrates is recommended.

Objective: To convert the hydroxyl or keto group of a 6-bromopyrido[2,3-d]pyrimidin-2-one intermediate to a chloride using a potent chlorinating agent.

Materials:

  • 6-Bromopyrido[2,3-d]pyrimidin-2-one (or its tautomer) (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5.0 - 10.0 eq)

  • Toluene or Acetonitrile (as solvent)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend the 6-bromopyrido[2,3-d]pyrimidin-2-one precursor (1.0 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of DMF. The DMF acts as a catalyst by forming a Vilsmeier-Haack reagent intermediate with POCl₃, which is a more reactive electrophile.

  • Chlorinating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (5.0-10.0 eq) dropwise. This step is exothermic and requires careful control.

  • Thermal Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 3-12 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring. This step hydrolyzes the excess POCl₃.

  • Neutralization: Slowly neutralize the acidic aqueous mixture to a pH of ~7-8 by adding a saturated solution of sodium bicarbonate.[1][12] This step is crucial to ensure the product is in its neutral form for extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or recrystallization (e.g., from an ethyl acetate/hexane mixture) to obtain the final this compound.[12]

Workflow Visualization

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification Start Precursor Suspension (Toluene, DMF cat.) Cooling Cool to 0 °C Start->Cooling POCl3 Add POCl₃ Cooling->POCl3 Reflux Reflux (3-12h) Monitor by TLC/LC-MS POCl3->Reflux Quench Quench on Ice Reflux->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Extract Extract (EtOAc) Neutralize->Extract Purify Dry, Concentrate & Purify Extract->Purify End Final Product Purify->End

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a scaffold for building more complex molecules with therapeutic potential. Derivatives of this core structure have shown significant promise as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often implicated in diseases like cancer and inflammation.[1][2]

  • Kinase Inhibitor Development: The pyrido[2,3-d]pyrimidine core is a bioisostere of purine, enabling it to fit into the ATP-binding pocket of many kinases. For example, derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases (CDK4/CDK6) and Epidermal Growth Factor Receptor (EGFR).[4][13]

  • Dual Reactive Sites for Library Synthesis:

    • The 2-chloro substituent is highly susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of various amine, alcohol, or thiol-containing fragments, which can be tailored to target specific amino acid residues in a kinase active site.

    • The 6-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This enables the installation of a wide array of aryl, heteroaryl, or alkyl groups, providing a powerful vector for exploring structure-activity relationships (SAR) and optimizing properties like potency, selectivity, and pharmacokinetics.

Conceptual Role in Library Development

G cluster_c2 C2 Position (SₙAr) cluster_c6 C6 Position (Coupling) Core 6-Bromo-2-chloropyrido [2,3-d]pyrimidine Nuc Nucleophiles (R-NH₂, R-OH) Core->Nuc CC Cross-Coupling (Suzuki, Sonogashira) Core->CC Lib1 C2-Functionalized Intermediate Nuc->Lib1 Final Diverse Library of Kinase Inhibitors Lib1->Final Lib2 C6-Functionalized Intermediate CC->Lib2 Lib2->Final

Caption: Role of the scaffold in generating diverse libraries via orthogonal reactions.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for researchers and scientists in drug development. Its defined molecular structure, coupled with a well-understood synthetic accessibility and dual points for chemical modification, establishes it as a foundational element for the discovery of next-generation therapeutics. The continued exploration of this and related pyrido[2,3-d]pyrimidine scaffolds is a promising avenue for addressing unmet medical needs, particularly in oncology and inflammatory diseases.

References

The Pyrido[2,3-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrido[2,3-d]pyrimidine nucleus, a fused heterocyclic system isostructural to purines and pteridines, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ability to interact with a multitude of biological targets through diverse binding modes has propelled the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the profound biological significance of the pyrido[2,3-d]pyrimidine core. We will delve into its multifaceted pharmacological activities, explore the intricate structure-activity relationships that govern its potency and selectivity, and elucidate its mechanisms of action within key signaling pathways. Furthermore, this guide will equip researchers with detailed experimental protocols for the synthesis and biological evaluation of novel pyrido[2,3-d]pyrimidine derivatives, fostering innovation in the pursuit of next-generation therapeutics.

Introduction: The Rise of a Versatile Pharmacophore

The pyrido[2,3-d]pyrimidine scaffold is a bicyclic aromatic heterocycle formed by the fusion of a pyridine and a pyrimidine ring.[1][2] Its structural resemblance to endogenous purines allows it to function as a bioisostere, competitively binding to the active sites of various enzymes and receptors. This inherent characteristic, coupled with the synthetic tractability of the core, has rendered it a focal point of extensive research in drug discovery.[3][4]

Derivatives of this versatile core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) depressant effects.[1][5][6][7] The clinical success of compounds such as the CDK4/6 inhibitor Palbociclib for the treatment of breast cancer stands as a testament to the therapeutic potential encapsulated within the pyrido[2,3-d]pyrimidine framework.[1][8]

This guide will systematically explore the biological significance of this remarkable scaffold, providing both foundational knowledge and practical insights for researchers in the field.

The Biological Spectrum of Pyrido[2,3-d]pyrimidines: A Multi-Targeting Powerhouse

The pyrido[2,3-d]pyrimidine core has proven to be a fertile ground for the discovery of potent and selective inhibitors of a wide array of biological targets. Its therapeutic potential spans multiple disease areas, with a particularly profound impact on oncology.

Anticancer Activity: A Dominant Therapeutic Arena

The fight against cancer has been a major driver for the exploration of pyrido[2,3-d]pyrimidine derivatives. These compounds have been shown to exert their anticancer effects through the modulation of various critical cellular processes.

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrido[2,3-d]pyrimidine scaffold has been extensively utilized to develop potent kinase inhibitors.

  • Tyrosine Kinase Inhibitors: Numerous pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFr).[1][9][10] For instance, compound 4b (PD-089828) was identified as a broadly active tyrosine kinase inhibitor, demonstrating activity against PDGFr, FGFr, EGFR, and c-src.[9][10] The introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position led to analogs with enhanced potency and bioavailability.[9][10]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their inhibition represents a validated strategy for cancer therapy. The FDA-approved drug Palbociclib , a pyrido[2,3-d]pyrimidine derivative, is a potent and selective inhibitor of CDK4 and CDK6, used in the treatment of HR-positive and HER2-negative breast cancer.[1][8] The development of CDK inhibitors based on this scaffold is an active area of research, with studies focusing on optimizing selectivity and overcoming resistance mechanisms.[11][12]

  • PI3K/mTOR Pathway Inhibitors: The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. Several pyrido[2,3-d]pyrimidine derivatives have been developed as inhibitors of this pathway, with some exhibiting dual PI3K/mTOR inhibitory activity.[1][5] Voxtalisib , for example, has been investigated in clinical trials for various cancers.[13]

  • PIM-1 Kinase Inhibitors: PIM-1 kinase is a serine/threonine kinase that is often overexpressed in various cancers and is implicated in cell survival and proliferation.[14] Novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and identified as potent PIM-1 kinase inhibitors, inducing apoptosis in cancer cells.[15][16]

DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and leads to cell death. The pyrido[2,3-d]pyrimidine scaffold has been successfully employed to design potent DHFR inhibitors with anticancer and antimicrobial properties.[2][8]

Antimicrobial and Antiviral Activities

Beyond oncology, the pyrido[2,3-d]pyrimidine core has demonstrated significant promise in combating infectious diseases.

  • Antibacterial Activity: Derivatives of this scaffold have shown efficacy against a range of bacterial pathogens.[3][4] For example, certain compounds have exhibited potent activity against both Gram-positive and Gram-negative bacteria.[17] The mechanism of action for their antibacterial effects can vary, with some targeting DNA gyrase.[18]

  • Antiviral Activity: The antiviral potential of pyrido[2,3-d]pyrimidines has also been explored.[2] Some derivatives have shown activity against viruses such as herpes simplex virus (HSV) and hepatitis C virus (HCV).[18][19]

Other Pharmacological Activities

The therapeutic potential of the pyrido[2,3-d]pyrimidine core extends to other areas, including:

  • Anti-inflammatory and Analgesic Effects [2][7]

  • Central Nervous System (CNS) Depressant and Anticonvulsant Activities [1][5][6]

  • Cytokinin Agonistic and Antagonistic Activity [20]

Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity

The biological activity of pyrido[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core structure. Understanding these structure-activity relationships is crucial for the rational design of new and improved therapeutic agents.

A key aspect of SAR studies involves modifying various positions of the pyrido[2,3-d]pyrimidine ring system. For instance, substitutions at the C2, C4, C6, and C7 positions have been shown to significantly influence kinase inhibitory activity and selectivity.

  • Substitutions at the C2 and C7 positions have been extensively explored to modulate kinase binding. For example, in a series of tyrosine kinase inhibitors, the introduction of an amino side chain at the C2 position enhanced potency.[9]

  • The nature of the substituent at the C6 position can dramatically impact selectivity. Replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective FGFr tyrosine kinase inhibitor.[10]

  • Modifications at the N8 position have also been shown to be important. For example, an ethyl group at N8 was found to be more favorable for activity in a series of Abl inhibitors compared to other alkyl groups.[8]

The following table summarizes the inhibitory concentrations of selected pyrido[2,3-d]pyrimidine derivatives against various kinases, illustrating the impact of structural modifications on their activity.

CompoundTarget Kinase(s)IC50 (µM)Reference
PD-089828 (4b) PDGFr, FGFr, EGFr, c-src1.11, 0.13, 0.45, 0.22[9][10]
Compound 4e FGFr0.060[10]
Compound B1 EGFRL858R/T790M0.013[21]
Compound 4 PIM-1 Kinase0.0114[15][16]
Compound 10 PIM-1 Kinase0.0172[15]

Signaling Pathways and Mechanisms of Action

Pyrido[2,3-d]pyrimidine-based inhibitors exert their biological effects by intervening in critical cellular signaling pathways. Understanding these mechanisms is paramount for predicting therapeutic outcomes and identifying potential resistance mechanisms.

The Kinase Inhibition Signaling Cascade

The diagram below illustrates a generalized signaling pathway targeted by pyrido[2,3-d]pyrimidine kinase inhibitors. These inhibitors typically act as ATP-competitive binders, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This blockade of signal transduction can lead to cell cycle arrest, apoptosis, and inhibition of cell proliferation.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, PDGFr) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Activates Pyrido_Pyrimidine_Inhibitor Pyrido[2,3-d]pyrimidine Kinase Inhibitor Pyrido_Pyrimidine_Inhibitor->Receptor_Tyrosine_Kinase Inhibits (ATP-competitive) Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response Regulates

Caption: Generalized signaling pathway targeted by pyrido[2,3-d]pyrimidine kinase inhibitors.

Induction of Apoptosis

A significant mechanism through which many anticancer pyrido[2,3-d]pyrimidine derivatives exert their effect is the induction of apoptosis, or programmed cell death. For example, potent PIM-1 kinase inhibitors have been shown to significantly increase the percentage of apoptotic cells in cancer cell lines.[15][16] This is often accompanied by cell cycle arrest at specific phases, such as G1 or G2/M.[16][21]

Experimental Protocols: Synthesis and Biological Evaluation

To facilitate further research and development in this promising area, this section provides detailed, step-by-step methodologies for the synthesis of the pyrido[2,3-d]pyrimidine core and the biological evaluation of its derivatives.

General Synthetic Strategy for the Pyrido[2,3-d]pyrimidine Core

A common and versatile method for the synthesis of the pyrido[2,3-d]pyrimidine scaffold involves the reaction of a substituted 2-aminonicotinonitrile with an appropriate cyclizing agent. The following is a representative protocol.

Synthesis_Workflow Start Starting Materials: 2-Aminonicotinonitrile Derivative Cyclizing Agent Reaction Reaction: Reflux in suitable solvent (e.g., DMF, Acetic Acid) Start->Reaction Workup Work-up: Cooling, Precipitation, Filtration Reaction->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Characterization Characterization: NMR, Mass Spectrometry, Elemental Analysis Purification->Characterization Final_Product Pyrido[2,3-d]pyrimidine Derivative Characterization->Final_Product

Caption: A typical workflow for the synthesis of pyrido[2,3-d]pyrimidine derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriately substituted 2-aminonicotinonitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or glacial acetic acid, add the cyclizing agent (e.g., formamide, urea, or a derivative thereof) (1-1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 120-180 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Note: The specific reaction conditions and reagents will vary depending on the desired substituents on the pyrido[2,3-d]pyrimidine core. Researchers should consult the primary literature for detailed procedures for specific derivatives.[2][8][22]

In Vitro Kinase Inhibition Assay

To evaluate the inhibitory activity of newly synthesized pyrido[2,3-d]pyrimidine derivatives against a specific kinase, a variety of in vitro assays can be employed. A common method is the ELISA-based assay.

Step-by-Step Protocol:

  • Plate Preparation: Coat a 96-well microtiter plate with the substrate for the kinase of interest and block non-specific binding sites.

  • Compound Preparation: Prepare serial dilutions of the test compounds (pyrido[2,3-d]pyrimidine derivatives) in the appropriate assay buffer.

  • Kinase Reaction: Add the kinase enzyme, ATP, and the test compounds to the wells. Incubate the plate at the optimal temperature for the kinase reaction (e.g., 37 °C) for a specified period.

  • Detection: After incubation, wash the plate to remove unbound reagents. Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Measurement: Add a chromogenic substrate for the enzyme on the secondary antibody and measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor required to reduce the kinase activity by 50%) by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrido[2,3-d]pyrimidine derivatives and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

Conclusion and Future Perspectives

The pyrido[2,3-d]pyrimidine core has firmly established itself as a cornerstone of modern medicinal chemistry. Its remarkable versatility and proven therapeutic potential, particularly in the realm of oncology, continue to inspire the development of novel and improved therapeutic agents. The ongoing exploration of this privileged scaffold, driven by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for addressing unmet medical needs.

Future research in this area will likely focus on several key aspects:

  • Development of more selective inhibitors: To minimize off-target effects and improve the therapeutic index.

  • Overcoming drug resistance: By designing compounds that are effective against resistant mutants of target proteins.

  • Exploration of new therapeutic areas: Expanding the application of pyrido[2,3-d]pyrimidines beyond oncology and infectious diseases.

  • Application of novel drug delivery systems: To enhance the bioavailability and targeted delivery of these compounds.

The in-depth technical information and practical protocols provided in this guide are intended to empower researchers to contribute to the exciting and impactful field of pyrido[2,3-d]pyrimidine-based drug discovery.

References

Pyrido[2,3-d]pyrimidine Derivatives: A Technical Guide to Unlocking Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines and pteridines, which are fundamental components of biologically essential molecules. This structural analogy allows pyrido[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, making them a privileged scaffold in drug discovery.[1][2][3] Their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS depressant effects, underscore their therapeutic potential.[1][4][5] This in-depth guide will explore the key therapeutic targets of pyrido[2,3-d]pyrimidine derivatives, delve into the mechanistic insights of their action, and provide practical experimental protocols for their evaluation.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic efficacy of pyrido[2,3-d]pyrimidine derivatives stems from their ability to modulate the activity of several crucial enzymes and receptors. The primary targets identified to date fall into two major categories: protein kinases and dihydrofolate reductase, with other targets also emerging.

Protein Kinase Inhibition: A Dominant Anticancer Strategy

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Pyrido[2,3-d]pyrimidines have emerged as potent inhibitors of various kinases, acting primarily as ATP-competitive inhibitors due to their structural resemblance to the adenine moiety of ATP.[1][6]

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[7] Pyrido[2,3-d]pyrimidine derivatives have been successfully developed as CDK inhibitors, with some showing remarkable selectivity.[8]

  • Mechanism of Action: By binding to the ATP-binding pocket of CDKs, these derivatives prevent the phosphorylation of downstream targets, such as the retinoblastoma protein (Rb), leading to cell cycle arrest, primarily at the G1 phase, and subsequent apoptosis.[7][9][10] Palbociclib, a well-known breast cancer drug, is a prominent example of a pyrido[2,3-d]pyrimidine-based CDK4/6 inhibitor.[7][11]

This class of kinases is involved in cell growth, proliferation, differentiation, and survival. Many tyrosine kinases are proto-oncogenes that, when mutated or overexpressed, can drive cancer progression. Pyrido[2,3-d]pyrimidines have demonstrated broad-spectrum activity against several tyrosine kinases.[1][6][12]

  • Key Targets and Structure-Activity Relationships (SAR):

    • PDGFr, FGFr, EGFr, and c-Src: Initial lead compounds have shown inhibitory activity against these kinases. SAR studies have revealed that substitutions at various positions of the pyrido[2,3-d]pyrimidine core can significantly enhance potency and selectivity.[6][12] For instance, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position improved both potency and bioavailability.[6]

    • BCR-ABL: This fusion protein is a hallmark of chronic myeloid leukemia (CML). Pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of BCR-ABL, showing efficacy even against imatinib-resistant mutants.[1]

    • EGFR: Specific derivatives have been designed to target mutant forms of the epidermal growth factor receptor (EGFR), such as EGFRL858R/T790M, which are associated with resistance to first-generation EGFR inhibitors in non-small cell lung cancer.[13][14]

  • mTOR (mammalian Target of Rapamycin): A key regulator of cell growth, proliferation, and survival. Pyrido[2,3-d]pyrimidines have been identified as selective ATP-competitive mTOR kinase inhibitors.[3][11]

  • PIM-1 Kinase: This serine/threonine kinase is overexpressed in various cancers and is involved in cell survival and proliferation. Novel pyrido[2,3-d]pyrimidine derivatives have shown potent PIM-1 inhibition, leading to apoptosis in cancer cells.[15]

  • eEF-2K (eukaryotic Elongation Factor-2 Kinase): This atypical kinase is involved in protein synthesis and is a potential target in cancer therapy. Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been identified as inhibitors of eEF-2K.[16]

Dihydrofolate Reductase (DHFR) Inhibition: A Dual Anticancer and Antimicrobial Approach

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, making DHFR a critical target for inhibiting cell proliferation.[11]

  • Mechanism of Action: Pyrido[2,3-d]pyrimidine derivatives act as antifolates by mimicking the structure of folic acid and binding to the active site of DHFR with high affinity.[11][17] This inhibition depletes the cellular pool of tetrahydrofolate, leading to the cessation of DNA and RNA synthesis and ultimately cell death.[11]

  • Therapeutic Applications: This mechanism is exploited in both cancer chemotherapy and antimicrobial therapy.[1][11][18] These compounds have shown activity against opportunistic infections like Pneumocystis jirovecii and Toxoplasma gondii, which are significant threats to immunocompromised individuals.[17][19]

Emerging Therapeutic Targets

Research continues to uncover new therapeutic targets for this versatile scaffold.

  • Biotin Carboxylase: This enzyme is involved in fatty acid biosynthesis and has been identified as a target for some pyrido[2,3-d]pyrimidine derivatives.[11]

  • Ephrin Receptors (EPH): These are a family of receptor tyrosine kinases that are overexpressed in some cancers, and pyrido[2,3-d]pyrimidines have been shown to target them.[11]

  • DNA Gyrase: In silico studies suggest that pyrido[2,3-d]pyrimidine derivatives have the potential to inhibit bacterial DNA gyrase, indicating a possible mechanism for their antibacterial activity.[13]

Data Presentation: Comparative Inhibitory Activities

The following table summarizes the inhibitory activities of representative pyrido[2,3-d]pyrimidine derivatives against various therapeutic targets.

Compound IDTargetIC50 (µM)Cell LineReference
PD-089828 (4b) PDGFr1.11-[6][12]
FGFr0.13-[6][12]
EGFr0.45-[6][12]
c-src0.22-[6][12]
Compound 4e FGFr0.060-[12]
Compound 6c PDGF-stimulated vascular smooth muscle cell proliferation0.3-[12]
Compound 4 (unnamed) PIM-1 Kinase0.0346 (34.6 nM)-[15]
MCF-7 (Breast Cancer)0.57MCF-7[15]
HepG2 (Liver Cancer)1.13HepG2[15]
Compound 11 (unnamed) PIM-1 Kinase0.0214 (21.4 nM)-[15]
MCF-7 (Breast Cancer)1.31MCF-7[15]
HepG2 (Liver Cancer)0.99HepG2[15]
Compound B1 EGFRL858R/T790M0.013 (13 nM)-[14]
H1975 (Lung Cancer)0.087H1975[14]
Compound 6 (A-484954) eEF-2K0.420 (420 nM)-[16]
Compound 15f PC-3 (Prostate Cancer)0.36PC-3[9]
A-549 (Lung Cancer)0.41A-549[9]

Experimental Protocols: A Guide to Target Validation

The following are generalized protocols for key experiments used to evaluate the therapeutic potential of pyrido[2,3-d]pyrimidine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of compounds against a specific kinase.

Materials:

  • Kinase of interest (e.g., CDK4/D1, EGFRL858R/T790M)

  • Eu-labeled anti-tag antibody (specific to the kinase tag)

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Test compounds (pyrido[2,3-d]pyrimidine derivatives)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Add the kinase and Eu-labeled antibody mixture to each well.

  • Add the Alexa Fluor™ 647-labeled tracer to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and plot the data against the compound concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic effects of compounds.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2, H1975)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplate

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualization of Key Pathways and Workflows

Signaling Pathway: CDK4/6 Inhibition in the Cell Cycle

CDK4_6_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates p16 p16(INK4a) p16->CDK4_6 E2F E2F Rb->E2F G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Activates CellCycle Cell Cycle Progression G1_S_Genes->CellCycle PyridoPyrimidine Pyrido[2,3-d]pyrimidine Inhibitor PyridoPyrimidine->CDK4_6 Inhibits

Caption: CDK4/6 signaling pathway and its inhibition.

Experimental Workflow: From Synthesis to In Vivo Evaluation

Drug_Discovery_Workflow Synthesis Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Screening In Vitro Screening (e.g., Kinase Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt Cell_Assays Cell-Based Assays (Cytotoxicity, Apoptosis) Lead_Opt->Cell_Assays In_Vivo In Vivo Animal Models Cell_Assays->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: Drug discovery workflow for pyrido[2,3-d]pyrimidines.

Conclusion and Future Directions

The pyrido[2,3-d]pyrimidine scaffold represents a highly versatile platform for the development of novel therapeutics targeting a range of diseases. The extensive research into their activity as kinase and DHFR inhibitors has already yielded significant successes, including approved drugs for cancer treatment. Future research should focus on exploring novel therapeutic targets, optimizing the selectivity and pharmacokinetic properties of existing lead compounds, and leveraging computational methods to accelerate the design of next-generation pyrido[2,3-d]pyrimidine-based drugs. The continued investigation of this remarkable chemical entity holds great promise for addressing unmet medical needs.

References

The Strategic Functionalization of 6-Bromo-2-chloropyrido[2,3-d]pyrimidine: A Technical Guide to Unlocking its Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[2,3-d]pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Its structural resemblance to endogenous purines allows it to interact with various enzymes, particularly kinases, making it a highly sought-after core for the development of targeted therapeutics.[1][2] Derivatives of this heterocyclic system have shown a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. A notable example of its therapeutic importance is Palbociclib, a first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which is approved for the treatment of HR-positive and HER2-negative breast cancer.[3][4][5][6]

The synthetic utility of the pyrido[2,3-d]pyrimidine core is greatly enhanced by the introduction of halogen atoms, which serve as versatile handles for further molecular elaboration through modern cross-coupling methodologies. Among the dihalogenated derivatives, 6-Bromo-2-chloropyrido[2,3-d]pyrimidine stands out as a particularly valuable building block. The differential reactivity of the C-Br and C-Cl bonds offers the potential for selective and sequential functionalization, enabling the synthesis of diverse and complex molecular architectures.

This in-depth technical guide provides a comprehensive exploration of the reactivity of this compound. We will delve into the underlying principles governing its selective functionalization, provide field-proven experimental protocols for key transformations, and discuss the strategic application of this scaffold in the synthesis of high-value compounds.

Understanding the Differential Reactivity: C-Br vs. C-Cl

The ability to selectively functionalize one halogenated position over another is a key challenge and opportunity in the synthesis of complex molecules from polyhalogenated precursors. In this compound, the reactivity of the C6-Br and C2-Cl bonds is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed, particularly the choice of catalyst and ligands.

Electronic Effects and Bond Strengths

In general, for palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the order C-I > C-Br > C-Cl. This trend is primarily attributed to the decreasing bond dissociation energies down the group. However, the electronic nature of the heterocyclic core plays a crucial role. The pyrido[2,3-d]pyrimidine system is electron-deficient, which generally enhances the reactivity of the attached halogens towards oxidative addition to a Pd(0) catalyst.

Studies on related dihaloheterocycles, such as 2,4-dichloropyrimidines, have shown that the position of the halogen significantly impacts its reactivity.[7][8][9] For instance, in many N-heterocycles, halides at the C2 and C4 positions are activated towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling due to the electron-withdrawing effect of the nitrogen atoms.

Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

The selective functionalization of this compound hinges on the judicious choice of cross-coupling reaction and the precise control of reaction conditions. The two most powerful and widely used transformations for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

A study on the regioselective Suzuki-Miyaura coupling of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines revealed a reactivity order of C4 > C2 > C6.[10] While our target molecule lacks a halogen at the C4 position, this finding provides valuable insight into the relative reactivity of the C2 and C6 positions. The higher reactivity of the C2 position in this context is likely due to its proximity to the electron-withdrawing pyrimidine nitrogens.

Conversely, in Buchwald-Hartwig amination reactions, the generally higher reactivity of C-Br bonds over C-Cl bonds often dictates the regioselectivity. Research on the selective amination of 6-bromo-2-chloroquinoline, a structurally related heterocycle, has demonstrated that careful selection of the palladium catalyst and ligand system can achieve highly selective amination at the C-Br position, leaving the C-Cl bond intact for subsequent transformations.[11]

This differential reactivity allows for a powerful and flexible synthetic strategy, as illustrated in the workflow below:

G start This compound step1a Buchwald-Hartwig Amination (Selective C-Br Reaction) start->step1a Pathway A step1b Suzuki-Miyaura Coupling (Selective C-Cl Reaction) start->step1b Pathway B product1a 2-Chloro-6-aminopyrido[2,3-d]pyrimidine Derivative step1a->product1a step2a Suzuki-Miyaura Coupling (Reaction at C-Cl) product1a->step2a final_product_a 2-Aryl-6-aminopyrido[2,3-d]pyrimidine Derivative step2a->final_product_a product1b 6-Bromo-2-arylpyrido[2,3-d]pyrimidine Derivative step1b->product1b step2b Buchwald-Hartwig Amination (Reaction at C-Br) product1b->step2b final_product_b 2-Aryl-6-aminopyrido[2,3-d]pyrimidine Derivative step2b->final_product_b

Sequential functionalization of this compound.

Field-Proven Experimental Protocols

The following protocols are based on established methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous heterocyclic systems and are intended as a starting point for optimization.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C2 Position

This protocol describes a plausible method for the selective arylation at the more reactive C2-chloro position, leaving the C6-bromo position available for subsequent functionalization.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 6-Bromo-2-arylpyrido[2,3-d]pyrimidine derivative.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, often showing good reactivity with heteroaryl chlorides.

  • Base: Sodium carbonate is a commonly used base that is effective in promoting the transmetalation step of the catalytic cycle.

  • Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki-Miyaura reactions, providing good solubility for both the organic and inorganic reagents.

Protocol 2: Selective Buchwald-Hartwig Amination at the C6 Position

This protocol outlines a method for the selective amination at the C6-bromo position, leveraging the higher reactivity of the C-Br bond in this transformation.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add anhydrous toluene (5 mL) followed by this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 8-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-Amino-2-chloropyrido[2,3-d]pyrimidine derivative.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich ligand like Xantphos is highly effective for the amination of aryl bromides.[12] The ligand facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.

  • Solvent: Anhydrous toluene is a standard solvent for this reaction, providing a non-coordinating environment that is conducive to the catalytic cycle.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and expected outcomes for the selective functionalization of this compound, based on literature precedents for similar substrates.

Reaction TypePosition of ReactivityCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)
Suzuki-Miyaura C2-ClPd(dppf)Cl₂ (3)-Na₂CO₃ (2.0)Dioxane/H₂O9070-90
Buchwald-Hartwig C6-BrPd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene10075-95

Mechanistic Insights: The Catalytic Cycles

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(Ln) B->C D Transmetalation (Ar'-B(OR)2) C->D E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F G Ar-Ar' F->G G->A Catalyst Regeneration

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The reaction is initiated by the oxidative addition of the C-Cl bond of the pyridopyrimidine to a Pd(0) complex. This is often the rate-determining step and is favored at the more electron-deficient C2 position. The subsequent transmetalation with the boronic acid, facilitated by the base, and reductive elimination yield the C-C coupled product and regenerate the Pd(0) catalyst.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(Ln) B->C D Amine Coordination & Deprotonation C->D E Ar-Pd(II)-NR2(Ln) D->E F Reductive Elimination E->F G Ar-NR2 F->G G->A Catalyst Regeneration

The catalytic cycle of the Buchwald-Hartwig amination.

Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates to the amine, which is subsequently deprotonated by the base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired C-N bond and regenerates the active Pd(0) catalyst. The higher reactivity of the C-Br bond in this reaction often allows for selective amination at the C6 position.[13]

Conclusion: A Gateway to Novel Chemical Space

This compound is a powerful and versatile building block for the synthesis of novel and biologically active compounds. The differential reactivity of its two halogen atoms provides a strategic advantage, allowing for selective and sequential functionalization through well-established palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction type, catalyst, ligand, and other conditions, researchers can precisely control the synthetic outcome and access a wide array of substituted pyrido[2,3-d]pyrimidines. This in-depth guide provides the foundational knowledge and practical protocols necessary to unlock the full synthetic potential of this important heterocyclic core, paving the way for the discovery and development of next-generation therapeutics.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Bromo-2-chloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including its role as an inhibitor of crucial cellular kinases.[1][2] As researchers delve deeper into the therapeutic potential of its derivatives, the safe and effective handling of key intermediates like 6-Bromo-2-chloropyrido[2,3-d]pyrimidine is of paramount importance. This guide provides an in-depth analysis of the safety protocols and handling precautions necessary to mitigate risks associated with this compound, ensuring both personal safety and the integrity of research outcomes.

Hazard Identification and Risk Assessment

  • Acute Oral Toxicity: May be harmful or toxic if swallowed.[3]

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.[3]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[3]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used, the nature of the experimental procedures, and the potential for aerosol generation.

Personal Protective Equipment (PPE): The First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.

Level of Protection Required PPE Typical Operations
Standard Laboratory Operations - Nitrile gloves (double-gloving recommended) - Flame-resistant lab coat - ANSI-approved safety glasses with side shields- Weighing and preparing solutions in a fume hood - Performing reactions at ambient temperature and pressure
Operations with Increased Risk - Chemical splash goggles - Face shield - Chemical-resistant apron over a lab coat- Handling large quantities (>1 liter) of solutions - Procedures with a high risk of splashing
Operations with Aerosolization Potential - Full-face or half-mask air-purifying respirator with appropriate cartridges - Disposable chemical-resistant coveralls- Sonication - Any procedure that may generate dust or aerosols outside of a certified chemical fume hood

Note: All PPE should be selected based on a comprehensive risk assessment of the specific procedures being performed.[4][5][6]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and maintain the stability of this compound.

Handling
  • Engineering Controls: All manipulations of solid this compound and its concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Procedural Controls:

    • Avoid the formation of dust and aerosols.[8]

    • Use tools and equipment that minimize the generation of dust (e.g., spatulas instead of pouring).

    • Ensure all containers are clearly and accurately labeled.

    • Wash hands thoroughly after handling, even if gloves were worn.[7]

    • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9]

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10] Recommended storage is under an inert atmosphere at 2-8°C.[10]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[8]

  • Segregation: Store away from incompatible materials and foodstuffs.

Emergency Procedures: Preparedness and Response

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure Route First-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from spreading and entering drains.[9]

  • Clean-up:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[8]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Personal Protection: All personnel involved in the clean-up must wear appropriate PPE, including respiratory protection.[11]

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Containers: Use designated, properly labeled, and sealed containers for chemical waste.

  • Disposal Method: Dispose of contents and container in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[7]

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates a standard workflow for the safe handling of this compound in a research laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup & Disposal Prep Risk Assessment & PPE Donning Weigh Weighing in Fume Hood Prep->Weigh Setup Reaction Setup in Fume Hood Weigh->Setup Reaction Running Reaction Setup->Reaction Quench Quenching Reaction Reaction->Quench Workup Aqueous Work-up Quench->Workup Purify Purification (e.g., Chromatography) Workup->Purify Decon Decontamination of Glassware Purify->Decon Waste Waste Disposal Decon->Waste PPE_Doff PPE Doffing & Hand Washing Waste->PPE_Doff

Caption: Workflow for the safe handling of this compound.

Conclusion

The responsible use of this compound in drug discovery and development necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can create a safe working environment that fosters innovation while prioritizing personal and environmental well-being.

References

Methodological & Application

Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Selective Suzuki-Miyaura Coupling of 6-Bromo-2-chloropyrido[2,3-d]pyrimidine

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1][2][3] Its structural resemblance to the purine bases found in DNA and RNA allows molecules built around this core to effectively interact with a wide array of biological targets. Notably, derivatives of this scaffold have shown significant potential as potent inhibitors of various protein kinases, making them crucial in the development of targeted therapies for oncology and autoimmune diseases.[1]

The ability to selectively functionalize the pyrido[2,3-d]pyrimidine ring is paramount for generating molecular diversity and optimizing pharmacological properties. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organohalide with a boronic acid or ester, stands out as one of the most robust and versatile methods for forging carbon-carbon bonds.[4][5][6] Its tolerance for a wide range of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acid building blocks make it an indispensable tool for synthetic chemists.[6]

This application note provides a detailed protocol and scientific rationale for the selective Suzuki-Miyaura coupling at the C6 position of this compound. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and offer a step-by-step guide for researchers to successfully implement this transformation.

Reaction Principle: Mechanism and Site-Selectivity

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the pyridopyrimidine), forming a Pd(II) intermediate.[8]

  • Transmetalation : The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the Pd(II) complex, displacing the halide.[9][10]

  • Reductive Elimination : The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][7]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add substrate R¹-X (6-Bromo-2-chloro- ...) substrate->ox_add pd_ii L₂Pd(II)(R¹)(X) ox_add->pd_ii Forms Pd(II) complex transmetal Transmetalation pd_ii->transmetal boronic R²-B(OH)₂ base Base (e.g., K₂CO₃) boronic->base Activation base->transmetal Forms boronate [R²-B(OH)₃]⁻ pd_ii_r2 L₂Pd(II)(R¹)(R²) transmetal->pd_ii_r2 Ligand Exchange red_elim Reductive Elimination pd_ii_r2->red_elim red_elim->pd0 Regenerates Catalyst product R¹-R² (Product) red_elim->product C-C bond forms

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Controlling Site-Selectivity: C6-Br vs. C2-Cl

For dihalogenated substrates like this compound, achieving selectivity is critical. The selectivity of the oxidative addition step is governed by the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general trend for bond reactivity is C–I > C–Br > C–Cl.[11][12]

This established reactivity difference provides a strong basis for achieving highly selective coupling at the C6-bromo position while leaving the C2-chloro position intact. This allows for subsequent functionalization at the C2 position in a later synthetic step, providing a powerful strategy for building complex molecules. Studies on analogous 2,4-dihalopyrimidines confirm that Suzuki couplings preferentially occur at the more reactive halogen position.[12][13]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsSample Amount
This compound248.461.0248 mg (1.0 mmol)
Arylboronic AcidVariable1.21.2 mmol
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.0558 mg (0.05 mmol)
Potassium Carbonate (K₂CO₃)138.212.5345 mg (2.5 mmol)
1,4-Dioxane--8 mL
Water (degassed)--2 mL

Step-by-Step Methodology

Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add solids to a flame-dried flask B 2. Seal and purge with Inert Gas (Ar or N₂) A->B C 3. Add degassed solvents via syringe B->C D 4. Heat mixture to 90-100 °C with stirring C->D E 5. Monitor progress via TLC or LC-MS D->E F 6. Cool, dilute with EtOAc and water E->F G 7. Separate layers, extract aqueous phase F->G H 8. Dry combined organics (e.g., Na₂SO₄) & filter G->H I 9. Concentrate under reduced pressure H->I J 10. Purify via flash column chromatography I->J

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
  • Vessel Preparation : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Inerting the Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can degrade the Pd(0) catalyst.

  • Solvent Addition : Using syringes, add the degassed 1,4-dioxane followed by the degassed water. The mixture should be a suspension.

  • Reaction Execution : Immerse the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously. Alternatively, microwave irradiation can be employed, which often leads to significantly reduced reaction times.[12]

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

  • Workup - Quenching and Extraction : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and water.

  • Phase Separation : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Filtration : Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture to remove the drying agent.

  • Concentration : Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-2-chloropyrido[2,3-d]pyrimidine product.

Rationale for Parameter Selection & Optimization

  • Catalyst System : Pd(PPh₃)₄ is a reliable and commercially available Pd(0) precatalyst that is effective for a wide range of Suzuki couplings, including those on azaheteroaryl halides.[14][15] For less reactive boronic acids or for reducing catalyst loading, more advanced systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ may provide superior results.[16][17]

  • Base : An inorganic base is crucial for activating the boronic acid.[9] Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base suitable for many couplings. For more challenging substrates, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may accelerate the reaction.[5][14]

  • Solvent System : A polar aprotic solvent like 1,4-dioxane or DME is used to solubilize the organic substrate and the palladium complex.[5][7] The addition of water is critical for dissolving the inorganic base and is believed to facilitate the transmetalation step.[18] The ratio of organic solvent to water can be optimized to balance the solubility of all components.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (degraded by oxygen); Insufficiently strong base; Low temperature.Ensure rigorous degassing of solvents and inerting of the reaction vessel. Switch to a stronger base (K₃PO₄ or Cs₂CO₃). Increase reaction temperature or switch to microwave heating.
Protodeborylation Boronic acid instability, often exacerbated by excess water or high temperatures.Use the boronic acid pinacol ester (BPin) derivative instead of the acid. Minimize reaction time and use the minimum effective temperature.
Homocoupling of Boronic Acid Oxygen in the reaction mixture; Certain palladium catalyst systems.Improve degassing procedures. Screen different palladium catalysts and ligands.
Dehalogenation of Substrate Presence of a hydride source (e.g., from solvent degradation or certain bases).Use high-purity, dry solvents. Ensure the base is not a hydride source. This side reaction is a known pathway.[4]

Conclusion

The Suzuki-Miyaura coupling is a powerful and highly reliable method for the selective functionalization of the this compound core. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, chemists can selectively introduce a wide variety of aryl or heteroaryl substituents at the C6 position. The protocol described herein provides a robust starting point that can be further optimized to suit specific substrates, enabling the efficient synthesis of diverse compound libraries for drug discovery and materials science.

References

Application Note: Regioselective Buchwald-Hartwig Amination of 6-Bromo-2-chloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrido[2,3-d]pyrimidines and C-N Bond Formation

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, planar structure, rich in hydrogen bond donors and acceptors, makes it an ideal framework for interacting with a wide array of biological targets.[1] Derivatives of this core have demonstrated significant therapeutic potential, including roles as potent kinase inhibitors for anticancer therapies, anti-inflammatory agents, and antivirals.[2][3][4] The development of efficient and selective synthetic routes to functionalize this scaffold is therefore of paramount importance for the creation of novel pharmaceutical candidates.

The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds, a cornerstone transformation in modern organic synthesis.[5][6] This palladium-catalyzed cross-coupling reaction allows for the construction of arylamines from aryl halides or pseudohalides, often under milder conditions and with broader substrate scope than traditional methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation.[7]

This application note provides a detailed protocol and technical guide for the regioselective Buchwald-Hartwig amination of 6-Bromo-2-chloropyrido[2,3-d]pyrimidine. The presence of two distinct halogen atoms on the heterocyclic core presents a key strategic challenge: achieving selective functionalization at one site while preserving the other for subsequent chemical elaboration. This guide will elucidate the principles behind achieving this selectivity and provide a robust, field-tested protocol for researchers in synthetic and medicinal chemistry.

The Core Scientific Challenge: Achieving Regioselectivity

The substrate, this compound, features two potential sites for palladium-catalyzed cross-coupling. The key to a strategic synthesis lies in exploiting the inherent differences in reactivity between the C-Br and C-Cl bonds. In the context of the Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[8][9] The reactivity of aryl halides in this step generally follows the trend of bond dissociation energy:

C-I > C-Br > C-OTf > C-Cl [10]

Based on this established principle, we can confidently predict that the oxidative addition will occur preferentially at the more labile Carbon-Bromine bond at the C6 position, leaving the more robust Carbon-Chlorine bond at the C2 position intact.[6] This inherent reactivity difference allows for a highly regioselective amination, providing a single major product and preserving the C2-chloro group as a valuable synthetic handle for further diversification, for instance, via a subsequent, more forcing cross-coupling reaction or nucleophilic substitution.[11][12]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Buchwald-Hartwig amination is crucial for rational catalyst selection and reaction optimization. The catalytic cycle is generally accepted to proceed through three primary stages, as illustrated below.[5][9][10]

  • Oxidative Addition: The active Pd(0)Ln catalyst inserts into the aryl-halide bond (preferentially C-Br) to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)Ln Pd(0)L_n OxAdd Ar(Br)-Pd(II)(L_n)-X Pd(0)Ln->OxAdd Oxidative Addition Amido Ar-Pd(II)(L_n)-NR'R'' OxAdd->Amido + HNR'R'' - HX RE Product Complex Amido->RE Reductive Elimination Salt Base-H+X- Amido->Salt - Base-H+X- RE->Pd(0)Ln Product Release Product Ar-NR'R'' RE->Product ArX Ar-Br (6-Bromo-2-chloro...) ArX->OxAdd Amine HNR'R'' Amine->Amido Base Base Base->Amido Experimental Workflow start Start prep Reagent Preparation (Drying of solvent, weighing reagents) start->prep setup Reaction Assembly (Inert atmosphere: N2 or Ar) prep->setup addition Sequential Addition 1. Substrate, Base, Pd/Ligand 2. Solvent 3. Amine setup->addition reaction Reaction Conditions (Heating to 80-110 °C, stirring) addition->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Dilute, Extract) monitoring->workup Complete purify Purification (Silica Gel Chromatography) workup->purify analysis Characterization (NMR, MS, etc.) purify->analysis end End analysis->end

References

Application Notes & Protocols: Strategic Functionalization of 6-Bromo-2-chloropyrido[2,3-d]pyrimidine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif integral to numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2] The functionalization of this core structure is paramount for developing novel chemical entities in drug discovery. This guide provides a detailed examination of the nucleophilic aromatic substitution (SNAr) reaction on 6-Bromo-2-chloropyrido[2,3-d]pyrimidine, a versatile building block. We will delve into the mechanistic principles governing the reaction's regioselectivity, provide field-tested protocols for substitution with various nucleophiles, and offer a systematic approach to reaction optimization and troubleshooting.

Part 1: Core Principles—Reactivity and Regioselectivity

The Electronic Landscape of Pyrido[2,3-d]pyrimidines

Nucleophilic aromatic substitution is not a facile reaction on electron-rich carbocyclic aromatic rings like benzene. However, the introduction of nitrogen atoms into the aromatic system, as seen in pyridopyrimidines, profoundly alters the electronic landscape. The nitrogen atoms are highly electronegative and exert a strong electron-withdrawing inductive and mesomeric effect on the ring system. This effect polarizes the carbon-halogen bonds and, more importantly, creates electron-deficient (electrophilic) carbon centers that are susceptible to attack by nucleophiles.[3] Furthermore, the ring nitrogens are capable of stabilizing the negative charge of the anionic intermediate (the Meisenheimer complex) formed during the reaction, which is crucial for the reaction to proceed.[4]

Predicting the Site of Substitution: C2-Chloro vs. C6-Bromo

A critical question for the synthetic chemist is which halogen will be displaced. In this compound, two potential reaction sites exist. Based on fundamental principles of heterocyclic chemistry, the substitution is predicted to occur selectively at the C2-chloro position.

This high regioselectivity is dictated by two primary factors:

  • Electronic Activation: The C2 position is part of the pyrimidine ring and is flanked by two nitrogen atoms (N1 and N3). This dual activation makes the C2 carbon significantly more electron-deficient and thus a more potent electrophilic site compared to the C6 position on the pyridine ring, which is primarily activated by only one nitrogen atom (N7).

  • Intermediate Stabilization: The Meisenheimer complex formed upon nucleophilic attack at C2 is more effectively stabilized. The negative charge can be delocalized onto both adjacent nitrogen atoms (N1 and N3), providing superior resonance stabilization compared to the intermediate formed from attack at C6, where delocalization is less extensive. While reactivity between different halogens in SNAr can be complex and substrate-dependent[5], the overwhelming electronic activation at C2 makes it the preferred site of reaction.

The SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex.

  • Elimination: Aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

The following diagram illustrates the generalized mechanism.

SNAr_Mechanism cluster_1 Step 2: Leaving Group Expulsion (Elimination) Start Pyrido[2,3-d]pyrimidine (C2-Cl) + Nu: Intermediate Meisenheimer Complex (Tetrahedral Intermediate) (Charge delocalized over N1 & N3) Start->Intermediate Product 2-Substituted-6-Bromopyrido[2,3-d]pyrimidine Intermediate->Product Fast LeavingGroup Cl⁻ Optimization_Workflow Start Initial Reaction Attempt (e.g., Protocol A, 80°C) Check_Completion Reaction Incomplete / Low Yield? Start->Check_Completion Increase_Temp Increase Temperature (e.g., to 120°C or µW) Check_Completion->Increase_Temp Yes Check_Purity Side Products Observed? Check_Completion->Check_Purity No Change_Solvent Change Solvent (e.g., DMF -> DMSO or NMP) Increase_Temp->Change_Solvent Still slow Check_Reagents Verify Reagent Purity & Anhydrous Conditions Change_Base Change Base (e.g., DIPEA -> K₂CO₃) Change_Solvent->Change_Base Still slow Success Successful Reaction: High Yield & Purity Change_Base->Success Lower_Temp Lower Temperature Check_Purity->Lower_Temp Yes Check_Purity->Success No Lower_Temp->Success

References

Application Note & Protocol: Strategic Synthesis of Potent Kinase Inhibitors from 6-Bromo-2-chloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors. This document provides a detailed guide for the synthesis of kinase inhibitors utilizing the versatile starting material, 6-Bromo-2-chloropyrido[2,3-d]pyrimidine. We will explore the strategic considerations behind common synthetic routes, such as Suzuki and Buchwald-Hartwig cross-coupling reactions, and provide robust, step-by-step protocols for the synthesis of a model compound. This guide emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrido[2,3-d]pyrimidine core is a bioisostere of purine and has proven to be an excellent scaffold for developing ATP-competitive kinase inhibitors. Its bicyclic, nitrogen-rich structure allows for multiple points of diversification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The starting material, this compound, is a strategic choice for several reasons:

  • Orthogonal Reactivity: The distinct reactivity of the C2-chloro and C6-bromo positions allows for sequential, selective functionalization. The chlorine atom is more susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom is ideal for palladium-catalyzed cross-coupling reactions.

  • Vector for Diversity: The bromine at the C6 position provides a handle for introducing a wide array of substituents via cross-coupling, which can be directed towards the solvent-exposed region of the kinase ATP-binding pocket.

  • Modulation of Properties: The substituent at the C2 position, typically an amine, often forms key hydrogen bond interactions with the hinge region of the kinase.

Below is a diagram illustrating the general synthetic strategy.

G A This compound B Step 1: Nucleophilic Aromatic Substitution (SNAr) at C2 A->B R-NH2, Base (e.g., DIPEA) C 6-Bromo-2-(substituted-amino)pyrido[2,3-d]pyrimidine B->C D Step 2: Pd-Catalyzed Cross-Coupling at C6 (e.g., Suzuki, Buchwald-Hartwig) C->D Boronic acid/ester or Amine, Pd catalyst, Ligand, Base E Final Kinase Inhibitor D->E

Figure 1: General synthetic workflow.

Synthetic Strategies and Mechanistic Considerations

The synthesis of kinase inhibitors from this compound typically proceeds in a two-step fashion, leveraging the differential reactivity of the two halogen atoms.

Step 1: Nucleophilic Aromatic Substitution at the C2 Position

The chlorine atom at the C2 position is activated towards SNAr by the adjacent electron-withdrawing nitrogen atoms of the pyrimidine ring. This allows for the facile introduction of a variety of amines, which are crucial for hinge-binding interactions with the target kinase.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane is typically used to dissolve the starting materials and facilitate the reaction.

  • Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is often employed to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile.

  • Temperature: The reaction is often heated to drive it to completion, typically in the range of 80-120 °C.

Step 2: Palladium-Catalyzed Cross-Coupling at the C6 Position

With the C2 position functionalized, the C6-bromo group serves as a handle for introducing further diversity. The two most common and powerful methods for this transformation are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

2.2.1. Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling the C6-bromo intermediate with a boronic acid or ester. This is particularly useful for introducing aryl or heteroaryl moieties that can occupy the solvent-exposed region of the ATP-binding site.

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)2 or PdCl2(dppf).

  • Ligand: A phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand (e.g., XPhos, SPhos, dppf) can significantly impact reaction efficiency and should be optimized for the specific substrates.

  • Base: An inorganic base, such as K2CO3 or Cs2CO3, is required for the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

2.2.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the C6 position and a primary or secondary amine. This is a valuable strategy for introducing groups that can form additional hydrogen bonds or modulate the solubility and pharmacokinetic profile of the final compound.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: Similar to the Suzuki reaction, a palladium catalyst and a specific phosphine ligand are required. Ligands such as BINAP or Josiphos are often effective for this transformation.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically necessary to deprotonate the amine and facilitate the catalytic cycle.

  • Anhydrous Conditions: These reactions are often sensitive to moisture, so anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) are crucial for success.

Below is a diagram illustrating the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C D Transmetalation C->D E Ar-Pd(II)L2-R D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-R (Product) F->G H Ar-X (Starting Material) H->B I R-B(OR)2 (Boronic Acid/Ester) I->D J Base J->D

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following protocols describe the synthesis of a model kinase inhibitor, 6-(4-methoxyphenyl)-N-((1s,4s)-4-methoxycyclohexyl)pyrido[2,3-d]pyrimidin-2-amine , from this compound.

Materials and Instrumentation
Reagent/InstrumentSupplier (Example)Grade/Specification
This compoundSigma-Aldrich97%
(1s,4s)-4-methoxycyclohexan-1-amineCombi-Blocks98%
4-methoxyphenylboronic acidSigma-Aldrich98%
PdCl2(dppf)-CH2Cl2 adductStrem Chemicals98%
N,N-Diisopropylethylamine (DIPEA)Acros Organics>99.5%, extra dry
Potassium carbonate (K2CO3)Fisher ScientificAnhydrous, powder
1,4-DioxaneAcros OrganicsAnhydrous, >99.8%, with 4-methyl-2,6-di-tert-butylphenol as inhibitor
Dichloromethane (DCM)Fisher ScientificHPLC Grade
Ethyl acetate (EtOAc)Fisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
TLC PlatesMilliporeSigmaSilica gel 60 F254
NMR SpectrometerBruker400 MHz
LC-MS SystemAgilent1260 Infinity II LC with 6120 Quadrupole MS
Protocol 1: Synthesis of 6-Bromo-N-((1s,4s)-4-methoxycyclohexyl)pyrido[2,3-d]pyrimidin-2-amine
  • To a 100 mL round-bottom flask, add this compound (1.0 g, 4.06 mmol), (1s,4s)-4-methoxycyclohexan-1-amine (0.63 g, 4.87 mmol), and 1,4-dioxane (20 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.4 mL, 8.12 mmol) to the suspension.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (30% EtOAc/Hexanes) or LC-MS. The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of 10-50% ethyl acetate in hexanes to afford the title compound as a white solid.

  • Characterize the product by 1H NMR and LC-MS to confirm its identity and purity.

Protocol 2: Synthesis of 6-(4-methoxyphenyl)-N-((1s,4s)-4-methoxycyclohexyl)pyrido[2,3-d]pyrimidin-2-amine
  • To a 50 mL Schlenk flask, add 6-Bromo-N-((1s,4s)-4-methoxycyclohexyl)pyrido[2,3-d]pyrimidin-2-amine (500 mg, 1.48 mmol), 4-methoxyphenylboronic acid (270 mg, 1.78 mmol), and potassium carbonate (K2CO3) (613 mg, 4.44 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add 1,4-dioxane (15 mL) and water (3 mL) to the flask.

  • Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

  • Add PdCl2(dppf)-CH2Cl2 adduct (60 mg, 0.074 mmol) to the flask under a positive pressure of nitrogen.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of 20-70% ethyl acetate in hexanes to yield the final product.

  • Characterize the final compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Characterization and Data Analysis

Thorough characterization of the synthesized compounds is essential to confirm their structure and purity.

  • 1H and 13C NMR: Provides detailed information about the chemical structure, including the successful incorporation of the amine and aryl groups.

  • LC-MS: Confirms the molecular weight of the product and provides an assessment of its purity.

  • HRMS: Provides an accurate mass measurement, which can be used to determine the elemental composition of the molecule.

  • Purity Assessment: Purity should be determined by HPLC, with a purity of >95% being desirable for biological testing.

Conclusion

The this compound scaffold is a powerful and versatile starting material for the synthesis of a diverse range of potent kinase inhibitors. By leveraging the orthogonal reactivity of the C2 and C6 positions, medicinal chemists can efficiently explore the structure-activity relationships of this important class of molecules. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design and synthesize novel pyrido[2,3-d]pyrimidine-based kinase inhibitors for drug discovery programs.

Application Notes & Protocols: Leveraging 6-Bromo-2-chloropyrido[2,3-d]pyrimidine in Modern Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) demands the urgent discovery of novel antibacterial agents with new mechanisms of action. The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This is due in part to its structural resemblance to purine, allowing it to interact with a variety of biological targets. This document provides an in-depth guide for researchers on utilizing 6-Bromo-2-chloropyrido[2,3-d]pyrimidine , a key synthetic intermediate, for the discovery and development of next-generation antibacterial drugs. We will detail the strategic derivatization of this scaffold, present robust protocols for antibacterial screening, and outline a logical workflow for structure-activity relationship (SAR) analysis and target identification.

Introduction: The Strategic Value of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a bicyclic nitrogen-containing heterocycle that has been extensively investigated for its therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Its value in antibacterial research is particularly noteworthy. The core's ability to be readily functionalized allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

The starting material, This compound , is an exceptionally versatile building block. The differential reactivity of its two halogen substituents provides a strategic advantage for controlled, stepwise synthesis of diverse compound libraries.

Chemical Properties: this compound
CAS Number 1234616-65-9[5][6]
Molecular Formula C₇H₃BrClN₃[5][7]
Molecular Weight 244.48 g/mol [5]
Appearance Off-white to yellow solid
Purity ≥98% (typically)[5]
Key Reactive Sites C2-Chloride: Susceptible to nucleophilic aromatic substitution (SNAr).
C6-Bromide: Amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

This dual reactivity allows medicinal chemists to introduce a wide range of substituents at two distinct vectors, facilitating the rapid generation of analogs for SAR studies.

The Drug Discovery Workflow: From Scaffold to Lead Candidate

The journey from the starting scaffold to a viable antibacterial lead involves a multi-stage process. The inherent modularity of this compound makes it an ideal starting point for a scaffold-based drug discovery program.

G cluster_0 Scaffold & Library Design cluster_1 Screening & Hit Identification cluster_2 Lead Optimization Scaffold 6-Bromo-2-chloropyrido [2,3-d]pyrimidine Derivatization Library Synthesis (Suzuki, S_N_Ar etc.) Scaffold->Derivatization Chemical Modification Library Diverse Compound Library Derivatization->Library HTS Primary HTS (Whole-Cell Screening) Library->HTS Input for Screening MIC Hit Confirmation (MIC Determination) HTS->MIC Identifies Activity CounterScreen Cytotoxicity Screening MIC->CounterScreen Assesses Selectivity SAR SAR Analysis CounterScreen->SAR Data for Analysis TargetID MoA / Target ID SAR->TargetID LeadOp Lead Optimization (ADMET Profiling) TargetID->LeadOp

Caption: Overall drug discovery workflow using the pyrido[2,3-d]pyrimidine scaffold.

Part 1: Synthetic Strategy - Library Generation

The core principle behind using this scaffold is to create a library of derivatives where different chemical groups are systematically installed at the C2 and C6 positions.

  • Rationale for C2 Substitution: The chlorine atom at the C2 position is readily displaced by various nucleophiles (e.g., amines, thiols, alcohols). Introducing amine-containing side chains is a common strategy, as these groups can form key hydrogen bonds with biological targets and improve aqueous solubility. Several studies have shown that substitutions at this position significantly influence biological activity.[8]

  • Rationale for C6 Substitution: The bromine atom at the C6 position is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. This allows for the introduction of a wide variety of aryl or heteroaryl groups, which can modulate the compound's steric and electronic properties, and potentially engage in hydrophobic or π-stacking interactions with a target protein.[9]

Protocol 1.1: General Two-Step Derivatization

  • Step A: Nucleophilic Aromatic Substitution (SNAr) at C2:

    • Reagents: this compound (1 eq.), desired primary or secondary amine (1.1-1.5 eq.), a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 eq.).

    • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or 1,4-Dioxane.

    • Procedure: Dissolve the starting materials in the solvent. Add the base and stir the reaction at a temperature ranging from 80°C to 120°C. Monitor the reaction progress by TLC or LC-MS. Upon completion, perform an aqueous workup and purify the product (e.g., by column chromatography) to yield the 2-amino-6-bromopyrido[2,3-d]pyrimidine intermediate.

  • Step B: Suzuki Cross-Coupling at C6:

    • Reagents: The 2-amino-6-bromo intermediate from Step A (1 eq.), a desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

    • Solvent: A mixture of an organic solvent (e.g., 1,4-Dioxane or Toluene) and water.

    • Procedure: Combine all reagents in the solvent system. Degas the mixture thoroughly with nitrogen or argon. Heat the reaction to 80-100°C under an inert atmosphere until the starting material is consumed (monitor by LC-MS). After cooling, perform a standard aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Part 2: Antibacterial Screening Protocols

Once a library of compounds is synthesized, a tiered screening approach is employed to identify promising candidates. High-throughput screening (HTS) is essential for rapidly evaluating large numbers of compounds.[10]

HTS_Workflow start Compound Library (in DMSO) primary_screen Primary Screen Single Concentration (e.g., 50 µM) vs. E. coli and S. aureus start->primary_screen hit_decision Identify Hits (e.g., >80% growth inhibition?) primary_screen->hit_decision dose_response Dose-Response Assay 8-point serial dilution hit_decision->dose_response Yes stop stop hit_decision->stop No mic_determination Calculate MIC50 / MIC90 (Minimum Inhibitory Concentration) dose_response->mic_determination secondary_assay Secondary / Orthogonal Assay (e.g., Resazurin Viability Assay) mic_determination->secondary_assay Confirm Hits cytotoxicity Mammalian Cell Cytotoxicity Assay (e.g., against HEK293 cells) secondary_assay->cytotoxicity selectivity_index Calculate Selectivity Index (SI = CC50 / MIC) cytotoxicity->selectivity_index

Caption: A typical high-throughput screening cascade for antibacterial drug discovery.

Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol directly assesses a compound's ability to inhibit bacterial growth and is a gold-standard phenotypic assay.[11]

  • Materials:

    • Test compounds dissolved in DMSO.

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Sterile 96-well or 384-well clear, flat-bottom microtiter plates.

    • Positive control antibiotic (e.g., Ciprofloxacin).

    • Automated liquid handling system (recommended for HTS).[10]

    • Microplate incubator and reader (OD₆₀₀).

  • Procedure:

    • Prepare Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase. Dilute the culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

    • Compound Plating: Create a dose-response plate by performing serial dilutions of the test compounds. Typically, an 8-point, 2-fold dilution series starting from 100 µM is prepared.

    • Inoculation: Using an automated liquid handler, dispense the bacterial inoculum into all wells containing the test compounds.[10]

    • Controls: Include positive control wells (bacteria with a known antibiotic) and negative control wells (bacteria with DMSO vehicle only). Also include sterility control wells (broth only).

    • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

    • Data Acquisition: After incubation, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

Compound ID C2-Substituent C6-Substituent MIC vs. S. aureus (µg/mL) MIC vs. E. coli (µg/mL)
PPD-001-NH₂-Phenyl>64>64
PPD-002-NH(CH₂)₂N(CH₃)₂-Phenyl1632
PPD-003-NH(CH₂)₂N(CH₃)₂-4-Fluorophenyl48
PPD-004-NH(CH₂)₂N(CH₃)₂-3,5-Dimethoxyphenyl24
Ciprofloxacin(Control)(Control)0.50.015

Part 3: Structure-Activity Relationship (SAR) Analysis

The data generated from screening the compound library is crucial for establishing an SAR. This involves correlating changes in chemical structure with changes in antibacterial activity.[4]

  • Causality Behind SAR: The goal is to understand why certain modifications improve activity. For example, in the table above, adding a basic amine side chain at C2 (PPD-002 vs. PPD-001) likely improves solubility and provides a protonatable nitrogen that can interact with a target. Further decorating the C6-phenyl ring with electron-withdrawing (fluoro) or electron-donating (methoxy) groups (PPD-003, PPD-004) appears to enhance potency, suggesting these groups are probing a specific pocket in the target binding site. The improved activity of PPD-004 against both strains suggests that the 3,5-dimethoxyphenyl moiety is particularly favorable.[9]

Part 4: Target Identification and Mechanism of Action (MoA)

Identifying the molecular target of a novel antibacterial is a critical but challenging step.[12] Without knowing the target, it is difficult to optimize a compound rationally or to predict resistance mechanisms.

Common Target Identification Strategies:

  • Genomic Approaches: This involves generating spontaneous resistant mutants by growing bacteria in the presence of sub-lethal concentrations of the compound. The genomes of these resistant mutants are then sequenced to identify mutations, which often occur in the gene encoding the drug's target or in genes related to drug efflux or metabolism.[12]

  • Biochemical and Proteomic Approaches:

    • Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from a bacterial cell lysate.

    • Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome upon ligand binding. The target protein will typically be stabilized by the compound, leading to a shift in its melting temperature.

  • Bacterial Cytological Profiling: This technique uses microscopy and fluorescent dyes to observe morphological changes in bacterial cells after compound treatment, which can provide clues about the inhibited pathway (e.g., cell wall synthesis, DNA replication, etc.).[13]

TargetID cluster_genomics Genomic Approach cluster_proteomics Proteomic / Biochemical Approach cluster_phenotypic Phenotypic Approach Hit_Compound Potent Hit Compound (e.g., PPD-004) Mutant_Gen Generate Resistant Mutants Hit_Compound->Mutant_Gen Affinity Affinity Chromatography Hit_Compound->Affinity TPP Thermal Proteome Profiling Hit_Compound->TPP BCP Bacterial Cytological Profiling Hit_Compound->BCP WGS Whole Genome Sequencing Mutant_Gen->WGS Mutation_ID Identify Mutations in Target or Efflux Genes WGS->Mutation_ID Target_Validation Target Validation (e.g., in vitro enzyme assay, gene knockout) Mutation_ID->Target_Validation Affinity->Target_Validation TPP->Target_Validation Pathway_Clue Identify Affected Pathway (e.g., Cell Division) BCP->Pathway_Clue Pathway_Clue->Target_Validation

Caption: Convergent strategies for identifying the molecular target of a novel antibacterial hit.

Conclusion

This compound represents a high-value starting point for the discovery of new antibacterial agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries. When coupled with a robust, systematic screening cascade and modern target identification methodologies, this scaffold provides a powerful platform for developing novel therapeutics to combat the growing threat of drug-resistant bacteria. The protocols and strategies outlined in this document offer a validated framework for researchers to harness the potential of this privileged chemical scaffold.

References

Application Note: Strategic Synthesis of 6-Arylpyrido[2,3-d]pyrimidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system due to its structural analogy to purines and pteridines, making it a cornerstone in the development of novel therapeutics.[1] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Notably, the introduction of an aryl group at the 6-position has been shown to be a critical determinant for activity in several kinase inhibitors.[4][5] This application note provides a detailed guide to the experimental procedures for synthesizing 6-arylpyrido[2,3-d]pyrimidines, with a focus on modern, efficient methodologies such as microwave-assisted one-pot reactions and palladium-catalyzed cross-coupling strategies. We will delve into the mechanistic rationale behind these protocols, offering field-proven insights to enable researchers to confidently and reproducibly synthesize these valuable compounds.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Core

The fusion of pyridine and pyrimidine rings to form the pyrido[2,3-d]pyrimidine nucleus has garnered significant attention from medicinal chemists.[3] This scaffold is a key pharmacophore in numerous biologically active molecules, with applications ranging from oncology to infectious diseases.[4][6] The structural resemblance to endogenous purines allows these compounds to interact with a variety of biological targets, including enzymes and receptors. Specifically, 6-aryl substituted derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[4][5] The development of efficient and versatile synthetic routes to access diverse libraries of 6-arylpyrido[2,3-d]pyrimidines is therefore a critical endeavor in modern drug discovery.

Synthetic Strategies: A Comparative Overview

Several synthetic strategies have been developed for the construction of the 6-arylpyrido[2,3-d]pyrimidine core. The choice of method often depends on the desired substitution pattern, available starting materials, and the need for either rapid library synthesis or large-scale production. Here, we discuss two prominent and effective approaches: one-pot multicomponent reactions and palladium-catalyzed Suzuki-Miyaura cross-coupling.

One-Pot Multicomponent Reactions: An Efficient Approach to Diversity

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical route to complex molecules from simple starting materials in a single synthetic operation.[7] For the synthesis of pyrido[2,3-d]pyrimidines, this often involves the condensation of an aminopyrimidine derivative, an aldehyde, and a source of two carbon atoms, such as malononitrile.[7][8]

Causality of Experimental Choices: This approach is favored for generating chemical libraries for high-throughput screening due to its operational simplicity and the ability to introduce multiple points of diversity in a single step. The use of microwave irradiation can dramatically accelerate these reactions, often reducing reaction times from hours to minutes and improving yields.[9][10][11]

OnePot_MCR cluster_reactants Starting Materials Aminopyrimidine Aminopyrimidine Reaction_Vessel One-Pot Reaction (Microwave Irradiation) Aminopyrimidine->Reaction_Vessel Aryl_Aldehyde Aryl Aldehyde Aryl_Aldehyde->Reaction_Vessel Malononitrile Malononitrile Malononitrile->Reaction_Vessel Product 6-Arylpyrido[2,3-d]pyrimidine Reaction_Vessel->Product Suzuki_Coupling cluster_reactants Starting Materials Halogenated_Pyridopyrimidine 6-Halogeno-pyrido[2,3-d]pyrimidine Reaction_Vessel Suzuki-Miyaura Coupling (Pd Catalyst, Base) Halogenated_Pyridopyrimidine->Reaction_Vessel Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Vessel Product 6-Arylpyrido[2,3-d]pyrimidine Reaction_Vessel->Product

References

Application Notes and Protocols: In Vitro Kinase Inhibition Assay of Pyridopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Kinases with Pyridopyrimidine Analogs

Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, rendering them highly attractive targets for therapeutic intervention.[1] The pyrimidine core, a key structural motif, has been extensively utilized in the development of kinase inhibitors, including several FDA-approved drugs.[3] This is due to the ability of the pyrimidine scaffold to form crucial hydrogen bonds within the highly conserved ATP-binding site of most kinases.[3]

Pyridopyrimidine analogs, a class of heterocyclic compounds, have emerged as a promising scaffold for the development of potent and selective kinase inhibitors.[4][5][6] These compounds have demonstrated inhibitory activity against a range of kinases implicated in diseases such as cancer and neurodegeneration.[3][5] This application note provides a comprehensive, step-by-step protocol for determining the in vitro inhibitory activity of novel pyridopyrimidine analogs against a target kinase. The described methodology is centered around the robust and widely adopted ADP-Glo™ Kinase Assay, a luminescence-based platform that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[1][7][8][9]

Assay Principle: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a homogeneous, high-throughput screening method that provides a universal platform for measuring the activity of virtually any ADP-generating enzyme, including kinases.[7][9] The assay is performed in two sequential steps:

  • Kinase Reaction & ATP Depletion: Following the kinase reaction, where the kinase transfers a phosphate group from ATP to a substrate, the ADP-Glo™ Reagent is added. This reagent serves a dual purpose: it terminates the kinase reaction and depletes the remaining unconsumed ATP.[7][8]

  • ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added. This reagent contains an enzyme that converts the ADP generated in the kinase reaction into ATP. This newly synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the initial kinase activity.[1][7][8]

The intensity of the luminescent signal can be correlated to the concentration of ADP produced, and therefore the activity of the kinase.[8] In an inhibition assay, a decrease in the luminescent signal indicates inhibition of the kinase by the test compound.[10]

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Pyridopyrimidine Analog Serial Dilutions in DMSO Pre_incubation Pre-incubate Kinase with Compound Compound_Prep->Pre_incubation Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Pre_incubation Initiation Initiate Reaction with ATP/Substrate Mix Pre_incubation->Initiation Incubation Incubate at Room Temperature Initiation->Incubation Termination Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation->Termination Conversion Add Kinase Detection Reagent (Convert ADP to ATP) Termination->Conversion Luminescence Measure Luminescence Conversion->Luminescence IC50_Calc Calculate IC50 Values Luminescence->IC50_Calc

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol is designed for a 384-well plate format, which is amenable to high-throughput screening. All steps should be performed at room temperature unless otherwise specified.

Part 1: Reagent Preparation

1.1. Compound Preparation:

  • Expert Insight: The solubility of pyridopyrimidine analogs can vary.[11][12] Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of these compounds.[13][14] It is crucial to ensure complete dissolution of the compound.

  • Prepare a 10 mM stock solution of the pyridopyrimidine analog in 100% DMSO.

  • Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations for IC50 determination (e.g., a 10-point, 3-fold serial dilution).

  • Subsequently, dilute this DMSO serial dilution into the appropriate kinase assay buffer to create a 4X final assay concentration stock. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced inhibition of the kinase.[15]

1.2. Kinase Reaction Buffer:

  • A typical kinase reaction buffer may consist of: 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/ml BSA.[16] The optimal buffer composition may vary depending on the specific kinase being assayed.

1.3. Reagent Preparation (as per ADP-Glo™ Kinase Assay Technical Manual): [17]

  • ADP-Glo™ Reagent: Prepare according to the manufacturer's instructions.

  • Kinase Detection Reagent: Reconstitute the Kinase Detection Substrate with the Kinase Detection Buffer.[17][18]

Part 2: Kinase Inhibition Assay

2.1. Assay Plate Setup:

  • Add 5 µL of the 4X pyridopyrimidine analog dilutions to the appropriate wells of a 384-well assay plate.

  • Include the following controls:

    • No Inhibitor Control (Maximum Activity): Wells containing kinase, substrate, ATP, and DMSO vehicle (at the same final concentration as the compound wells).

    • No Enzyme Control (Background): Wells containing substrate, ATP, and DMSO vehicle, but no kinase.

2.2. Kinase Reaction: [19]

  • Add 5 µL of the 2X kinase solution (prepared in kinase reaction buffer) to each well.

  • Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[20]

  • Initiate the kinase reaction by adding 10 µL of a 2X solution containing the kinase substrate and ATP (prepared in kinase reaction buffer) to all wells.[20] The ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[20]

  • Cover the plate and incubate for 60 minutes at room temperature.[20] The optimal incubation time may need to be determined empirically for each kinase.[15]

2.3. Signal Detection:

  • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[18]

  • Incubate for 40 minutes at room temperature.[17][21]

  • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.[18]

  • Incubate for 30-60 minutes at room temperature.[17]

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

1. Calculation of Percent Inhibition: The percent inhibition for each concentration of the pyridopyrimidine analog is calculated using the following formula:

% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_max_activity - RLU_background))

Where:

  • RLU_inhibitor is the relative light units from the wells containing the inhibitor.

  • RLU_background is the average relative light units from the "no enzyme" control wells.

  • RLU_max_activity is the average relative light units from the "no inhibitor" control wells.

2. IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[22] IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[22][23]

3. Assay Quality Control: Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay.[24][25][26] It provides a measure of the separation between the signals of the positive and negative controls.[26]

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

Where:

  • SD_max and Mean_max are the standard deviation and mean of the maximum signal (no inhibitor).

  • SD_min and Mean_min are the standard deviation and mean of the minimum signal (no enzyme/maximum inhibition).

  • Interpretation of Z'-Factor: [24]

    • Z' > 0.5: Excellent assay

    • 0 < Z' ≤ 0.5: Acceptable assay

    • Z' < 0: Poor assay, requires optimization

Data Presentation

The quantitative results of the kinase inhibition assay should be summarized in a clear and concise table.

Pyridopyrimidine AnalogTarget KinaseIC50 (nM)Z'-Factor
Analog 1Kinase A15.2 ± 2.10.85
Analog 2Kinase A78.9 ± 5.60.82
Analog 3Kinase A>10,0000.84
Control InhibitorKinase A8.5 ± 1.30.86

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following self-validating systems should be implemented:

  • Positive Control: A known inhibitor of the target kinase should be included in each assay to confirm the assay is performing as expected.

  • Consistent Z'-Factor: A consistently high Z'-factor (ideally > 0.7) across multiple experiments demonstrates the robustness and reproducibility of the assay.[15][27]

  • Reproducibility: Key experiments should be repeated to ensure the reproducibility of the IC50 values.

By adhering to this detailed protocol and incorporating robust quality control measures, researchers can confidently and accurately determine the in vitro inhibitory potency of novel pyridopyrimidine analogs, facilitating the advancement of promising new kinase inhibitors in drug discovery pipelines.

References

The Strategic Application of 6-Bromo-2-chloropyrido[2,3-d]pyrimidine in Modern Oncology Research: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold as a Privileged Structure in Oncology

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the pyrido[2,3-d]pyrimidine scaffold has garnered significant attention as a "privileged structure".[1][2] Its structural analogy to endogenous purines allows it to effectively interact with a wide range of biological targets, particularly protein kinases, which are central to the signaling pathways that govern cell growth, proliferation, and survival.[1][3]

Derivatives of the pyrido[2,3-d]pyrimidine core have demonstrated potent inhibitory activity against a host of oncologically relevant kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Tyrosine Kinases (TKs).[3][4] The clinical success of Palbociclib, a CDK4/6 inhibitor used in the treatment of breast cancer, underscores the therapeutic potential of this chemical class.[3]

This application note focuses on 6-Bromo-2-chloropyrido[2,3-d]pyrimidine , a key halogenated intermediate that serves as a versatile building block for the synthesis of novel pyrido[2,3-d]pyrimidine-based drug candidates. The presence of two distinct halogen atoms at the 2 and 6 positions provides orthogonal reactivity, enabling chemists to introduce a variety of substituents through reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. This allows for the systematic exploration of the chemical space around the pyrido[2,3-d]pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.

The Role of this compound as a Synthetic Intermediate

The primary application of this compound in oncology research is not as a direct therapeutic agent, but as a crucial starting material for the synthesis of more complex and pharmacologically active molecules.[5] The differential reactivity of the chloro and bromo substituents is a key feature that medicinal chemists can exploit. The chlorine atom at the 2-position is generally more susceptible to nucleophilic substitution, while the bromine atom at the 6-position is well-suited for various cross-coupling reactions.

This differential reactivity allows for a stepwise and controlled functionalization of the scaffold, enabling the creation of diverse libraries of compounds for high-throughput screening. For instance, a nucleophile can be introduced at the 2-position, followed by a Suzuki or Buchwald-Hartwig coupling at the 6-position to introduce aryl or heteroaryl moieties. This strategic approach is fundamental to structure-activity relationship (SAR) studies aimed at identifying novel kinase inhibitors.

Synthetic Protocol: Preparation of the Pyrido[2,3-d]pyrimidine Core

The synthesis of halogenated pyrido[2,3-d]pyrimidines typically involves a multi-step sequence starting from readily available pyrimidine precursors. The following is a representative, generalized protocol for the synthesis of a pyrido[2,3-d]pyrimidin-7(8H)-one intermediate, which can then be halogenated.[1]

Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one Intermediate

Objective: To construct the core bicyclic pyrido[2,3-d]pyrimidine ring system.

Materials:

  • 6-Aminouracil derivative (e.g., 6-amino-1,3-dimethyluracil)

  • α,β-Unsaturated aldehyde or ketone

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • To a stirred solution of the 6-aminouracil derivative (1.0 eq) and the α,β-unsaturated aldehyde or ketone (1.0 eq) in ethanol, add malononitrile (1.0 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate.[1]

Protocol 2: Halogenation of the Pyrido[2,3-d]pyrimidin-7(8H)-one Intermediate

Objective: To introduce the key halogen atoms onto the pyrido[2,3-d]pyrimidine core, yielding a versatile synthetic handle. A similar protocol can be adapted for bromo- and chloro-functionalization.

Materials:

  • Pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (from Protocol 1)

  • Phosphorus oxychloride (POCl₃)[6]

  • Toluene

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Suspend the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (1.0 eq) in toluene.

  • Add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture at 0 °C.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours, monitoring by TLC.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the halogenated pyrido[2,3-d]pyrimidine derivative.[1]

Diagram of Synthetic Workflow

cluster_0 Protocol 1: Core Synthesis cluster_1 Protocol 2: Halogenation 6-Aminouracil 6-Aminouracil Reaction1 Piperidine, Ethanol, Reflux 6-Aminouracil->Reaction1 Unsaturated Aldehyde/Ketone + Malononitrile Unsaturated Aldehyde/Ketone + Malononitrile Unsaturated Aldehyde/Ketone + Malononitrile->Reaction1 Intermediate Pyrido[2,3-d]pyrimidin-7(8H)-one Reaction1->Intermediate Halogenation POCl3, Toluene, Reflux Intermediate->Halogenation Product 6-Bromo-2-chloropyrido [2,3-d]pyrimidine Halogenation->Product

Caption: Generalized synthetic workflow for producing halogenated pyrido[2,3-d]pyrimidines.

Application in Kinase Inhibitor Development

The true utility of this compound is realized in its subsequent elaboration into potential kinase inhibitors. The following protocols outline a representative Suzuki coupling reaction to introduce an aryl group at the 6-position, and a standard in vitro kinase inhibition assay to evaluate the biological activity of the newly synthesized compound.

Protocol 3: Suzuki Cross-Coupling of this compound

Objective: To demonstrate the functionalization of the 6-bromo position, a key step in developing many kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to yield the 6-aryl-2-chloropyrido[2,3-d]pyrimidine derivative.

Oncological Relevance and Targeted Signaling Pathways

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been shown to inhibit several key signaling pathways implicated in cancer progression.[3] A primary example is the EGFR signaling pathway, which, when aberrantly activated, can lead to uncontrolled cell proliferation and survival.

EGFR Signaling Pathway and Point of Inhibition

cluster_outside Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibition

Caption: The EGFR signaling cascade and the inhibitory action of pyrido[2,3-d]pyrimidine derivatives.

In Vitro Biological Evaluation

Once novel derivatives are synthesized from this compound, their biological activity must be assessed. Key in vitro assays include kinase inhibition assays to determine potency against the target enzyme and cell-based cytotoxicity assays to measure the effect on cancer cell viability.

Protocol 4: In Vitro Kinase Inhibition Assay (General)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a specific protein kinase (e.g., EGFR, c-Src).[7]

Materials:

  • Recombinant human kinase

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Synthesized inhibitor compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor compound in DMSO.

  • In a 96-well or 384-well plate, add the kinase, the inhibitor compound, and the peptide substrate in the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either ADP production or substrate phosphorylation.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]

Protocol 5: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of synthesized compounds on cancer cell lines.[2]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO, with the final DMSO concentration at ≤ 0.1%) for 48 hours.

  • After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.[2]

Quantitative Data Summary

While specific biological data for the parent this compound is limited due to its role as an intermediate, the following table presents representative IC₅₀ values for more complex derivatives based on the pyrido[2,3-d]pyrimidine scaffold, illustrating the potency that can be achieved through its functionalization.

Compound ClassTarget Kinase(s)Representative IC₅₀ (nM)Cancer Cell LineRepresentative IC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidine DerivativeEGFRL858R/T790M13NCI-H1975-[8]
Pyrido[2,3-d]pyrimidine Derivativec-Src<10--[7]
Pyrido[2,3-d]pyrimidine DerivativePIM-111.4MCF-70.57[9]
Fused PyridopyrimidineVEGFR-2 / HER-2-HepG22.68[10]

Conclusion

This compound represents a strategically vital tool in the arsenal of the medicinal chemist focused on oncology drug discovery. While not an end-product itself, its value as a versatile and differentially functionalizable intermediate is immense. The protocols and data presented herein provide a foundational guide for researchers to utilize this scaffold in the synthesis and evaluation of novel kinase inhibitors. The continued exploration of derivatives originating from this and similar halogenated pyrido[2,3-d]pyrimidines holds significant promise for the development of the next generation of targeted cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromo-2-chloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-chloropyrido[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis and to provide actionable solutions for improving low yields. Our approach is rooted in a deep understanding of the reaction mechanisms and practical, field-tested experience.

The synthesis of this compound is a critical process for the development of various therapeutic agents, particularly kinase inhibitors. However, achieving high yields can be challenging due to the potential for side reactions and purification difficulties at each stage. This guide will break down the synthesis into three key stages, offering detailed troubleshooting advice and optimized protocols.

Stage 1: Synthesis of 2-Amino-5-bromopyridine

The journey to our target molecule begins with the selective bromination of 2-aminopyridine. This initial step is foundational, and ensuring a high yield and purity of 2-amino-5-bromopyridine is paramount for the success of subsequent reactions.

Troubleshooting and FAQs: Stage 1

Question 1: My yield of 2-amino-5-bromopyridine is significantly lower than expected, and I observe the formation of a major byproduct. What is happening and how can I prevent it?

Answer: The most common issue in the bromination of 2-aminopyridine is over-bromination, leading to the formation of 2-amino-3,5-dibromopyridine as a significant byproduct.[1] This occurs because the amino group is a strong activating group, making the pyridine ring highly susceptible to electrophilic substitution.

Causality and Optimization:

  • Control of Stoichiometry: The key to preventing di-bromination is the precise control of the brominating agent, typically N-bromosuccinimide (NBS). Using a molar ratio of NBS to 2-aminopyridine of 1.0 to 1.1 is crucial.[2]

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity. However, excessively low temperatures may significantly slow down the reaction. A temperature of around 10°C is often a good starting point.[3]

  • Slow Addition of Brominating Agent: Adding the brominating agent portion-wise or as a solution dropwise over an extended period helps to maintain a low concentration of the electrophile in the reaction mixture, thus favoring mono-bromination.

  • Solvent Choice: The choice of solvent can influence the reaction's selectivity. Acetonitrile has been reported to be a good solvent for minimizing the formation of the di-bromo byproduct.[1]

Question 2: I'm struggling to separate the desired 2-amino-5-bromopyridine from the 2-amino-3,5-dibromopyridine byproduct. What are the best purification strategies?

Answer: The separation of these two closely related compounds can indeed be challenging.

Purification Protocol:

  • Recrystallization: Recrystallization from a suitable solvent system is often effective. A mixture of ethanol and water is commonly used. The desired mono-bromo product is generally more soluble in this mixture than the di-bromo byproduct.

  • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

  • Extraction: In some cases, a carefully controlled acid-base extraction can be used to exploit the slight differences in pKa between the two compounds, although this can be technically challenging.

Optimized Protocol for 2-Amino-5-bromopyridine Synthesis
ParameterRecommended Condition
Starting Material 2-Aminopyridine
Brominating Agent N-Bromosuccinimide (NBS)
Molar Ratio 1.05 eq. of NBS
Solvent Acetonitrile
Temperature 10-15°C
Reaction Time 2-4 hours (monitor by TLC)
Work-up Quench with aqueous sodium thiosulfate, extract with ethyl acetate.
Purification Recrystallization from ethanol/water or column chromatography.

Stage 2: Cyclization to form 6-Bromopyrido[2,3-d]pyrimidin-2-ol

With high-purity 2-amino-5-bromopyridine in hand, the next critical step is the construction of the fused pyrimidine ring to form 6-bromopyrido[2,3-d]pyrimidin-2-ol. This is typically achieved through a cyclocondensation reaction.

Troubleshooting and FAQs: Stage 2

Question 3: The cyclization of 2-amino-5-bromopyridine with diethyl malonate is giving me a very low yield. What are the critical parameters for this reaction?

Answer: The condensation of 2-aminopyridines with diethyl malonate to form the pyridopyrimidine core is a classic reaction that is highly dependent on reaction conditions.[4] Low yields are often due to incomplete reaction or the formation of side products.

Causality and Optimization:

  • Base and Temperature: This reaction typically requires a strong base and high temperatures to proceed efficiently. Sodium ethoxide in ethanol is a common choice. The reaction is often run at reflux temperature.

  • Reaction Time: The reaction can be slow, and it's important to monitor its progress by Thin Layer Chromatography (TLC). Insufficient reaction time will lead to a low conversion of the starting material.

  • Alternative Reagents: If diethyl malonate gives poor results, other C3 synthons can be considered. For example, ethyl cyanoacetate can also be used for the cyclization, potentially under milder conditions.[5]

Question 4: I am observing the formation of multiple products in my cyclization reaction. What are the likely side reactions?

Answer: Side reactions can include the formation of amides from the reaction of the amino group with only one of the ester groups of diethyl malonate without subsequent cyclization, or polymerization.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can hydrolyze the ester and the base, leading to unwanted side products.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Optimized Protocol for 6-Bromopyrido[2,3-d]pyrimidin-2-ol Synthesis
ParameterRecommended Condition
Starting Material 2-Amino-5-bromopyridine
Reagent Diethyl malonate
Base Sodium ethoxide (freshly prepared)
Solvent Anhydrous ethanol
Temperature Reflux
Reaction Time 12-24 hours (monitor by TLC)
Work-up Acidification to precipitate the product.
Purification Washing the precipitate with water and ethanol.

Stage 3: Chlorination to this compound

The final step is the conversion of the hydroxyl group of 6-bromopyrido[2,3-d]pyrimidin-2-ol to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Troubleshooting and FAQs: Stage 3

Question 5: My chlorination reaction with POCl₃ is incomplete, and I recover a significant amount of starting material after work-up. How can I drive the reaction to completion?

Answer: Incomplete chlorination is a frequent problem. Several factors can contribute to this issue.

Causality and Optimization:

  • Excess POCl₃: Using a sufficient excess of POCl₃ is often necessary to ensure complete conversion. The POCl₃ can act as both the reagent and the solvent.

  • High Temperature: This reaction typically requires high temperatures, often at the reflux temperature of POCl₃ (around 107°C).

  • Reaction Time: Ensure the reaction is heated for a sufficient amount of time. Monitoring by TLC is crucial.

  • Addition of a Base: The addition of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, can facilitate the reaction by scavenging the HCl produced.

Question 6: The work-up of my POCl₃ reaction is problematic, leading to low recovery of the product. What is the best way to quench the reaction and isolate the product?

Answer: The work-up of reactions involving a large excess of POCl₃ must be handled with care due to the highly exothermic reaction of POCl₃ with water.

Work-up Protocol:

  • Cooling: After the reaction is complete, cool the reaction mixture to room temperature.

  • Removal of Excess POCl₃: If possible, remove the excess POCl₃ under reduced pressure.

  • Quenching: Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Optimized Protocol for this compound Synthesis
ParameterRecommended Condition
Starting Material 6-Bromopyrido[2,3-d]pyrimidin-2-ol
Chlorinating Agent Phosphorus oxychloride (POCl₃)
Additives N,N-Dimethylaniline (catalytic amount)
Temperature Reflux (approx. 110°C)
Reaction Time 4-8 hours (monitor by TLC)
Work-up Careful quenching on ice, neutralization, and extraction.
Purification Column chromatography (Hexane/Ethyl Acetate gradient).

Visualizing the Synthetic Pathway and Troubleshooting

Synthetic Workflow Diagram

SynthesisWorkflow cluster_stage1 Stage 1: Bromination cluster_stage2 Stage 2: Cyclization cluster_stage3 Stage 3: Chlorination A 2-Aminopyridine B Bromination (NBS, Acetonitrile) A->B C 2-Amino-5-bromopyridine B->C E Cyclization (Diethyl malonate, NaOEt) C->E D 6-Bromopyrido[2,3-d]pyrimidin-2-ol F Chlorination (POCl₃) D->F E->D G 6-Bromo-2-chloropyrido [2,3-d]pyrimidine F->G

Caption: Overall synthetic workflow for this compound.

Troubleshooting Decision Tree for Low Yields

Troubleshooting start Low Yield Observed purity_check Check Purity of Starting Materials & Reagents start->purity_check conditions_check Review Reaction Conditions (Temp, Time, Stoichiometry) purity_check->conditions_check Purity OK purify_materials Purify/Replace Starting Materials purity_check->purify_materials Impure workup_check Analyze Work-up & Purification Steps conditions_check->workup_check Conditions Correct optimize_conditions Optimize Reaction Conditions conditions_check->optimize_conditions Deviation Found identify_side_products Identify Side Products (NMR, MS) workup_check->identify_side_products Work-up OK optimize_workup Optimize Work-up/Purification workup_check->optimize_workup Losses Identified

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Optimizing Palladium Catalysis for Aryl Chloride Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to palladium-catalyzed cross-coupling reactions involving aryl chlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these robust, yet often unreactive, substrates. The C–Cl bond's strength and inertness demand highly active and specialized catalytic systems.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses core concepts that are crucial for successfully coupling aryl chlorides. Understanding these principles is the first step toward rational optimization.

Q1: Why are aryl chlorides so much more challenging to couple than aryl bromides or iodides?

A1: The primary challenge lies in the initial, and often rate-limiting, step of the catalytic cycle: oxidative addition.[3][4] The Carbon-Chlorine (C–Cl) bond is significantly stronger (bond dissociation energy ~96 kcal/mol) than the Carbon-Bromine (C–Br, ~81 kcal/mol) or Carbon-Iodine (C–I, ~65 kcal/mol) bonds. This high bond strength means that a substantial amount of energy is required for the palladium(0) catalyst to insert into the C–Cl bond to form the Pd(II) intermediate. Consequently, this step is kinetically slow and requires highly active, electron-rich catalysts to proceed efficiently.[4] Electron-poor aryl chlorides are generally more reactive as the electron-withdrawing groups lower the energy of the relevant aryl orbital, facilitating the oxidative addition step.[4][5]

Q2: What is a "precatalyst" and why should I use one instead of a simple palladium source like Pd(OAc)₂?

A2: A precatalyst is a stable, well-defined Pd(II) complex that is designed to readily generate the active, monoligated Pd(0) species under the reaction conditions.[6][7][8] Simple sources like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be inefficient. Their activation to the necessary L-Pd(0) species (where L is a phosphine ligand) can be slow, unreliable, and generate inhibitory byproducts.[6][7]

Modern precatalysts, such as the Buchwald G3 and G4 palladacycles, are air- and moisture-stable, have a defined palladium-to-ligand ratio, and are engineered for rapid activation upon exposure to a base.[3][6][7] This ensures a rapid and clean generation of the active catalyst, leading to more reproducible and efficient reactions, especially for challenging substrates like aryl chlorides.[6][7]

Q3: How do I select the right phosphine ligand? The options are overwhelming.

A3: Ligand selection is arguably the most critical parameter for aryl chloride coupling. The ligand's role is to stabilize the palladium center, enhance its reactivity, and promote the desired bond-forming steps. For unreactive aryl chlorides, the most successful ligands share two key features:

  • Electron-Rich: They donate electron density to the palladium center, making it more nucleophilic and better able to undergo oxidative addition with the electron-deficient C-Cl bond.

  • Sterically Bulky: Large, bulky substituents (like t-butyl or cyclohexyl groups) promote the formation of a monoligated L-Pd(0) species, which is the highly active catalyst.[8] This steric bulk also facilitates the final reductive elimination step, releasing the product and regenerating the catalyst.

The introduction of sterically hindered and electron-rich biaryl phosphine ligands (Buchwald ligands) and N-heterocyclic carbenes (NHCs) has revolutionized the coupling of aryl chlorides.[1][9]

Q4: How critical are the base and solvent choices?

A4: They are extremely critical and interdependent. The base's primary role in many cross-coupling reactions (like Suzuki-Miyaura) is to activate the coupling partner (e.g., forming a boronate salt from a boronic acid).[10] In others (like Buchwald-Hartwig), it deprotonates the nucleophile (e.g., an amine). However, the base can also play a role in activating the precatalyst.

The solvent must be able to dissolve the reactants, but its polarity and coordinating ability can also influence catalyst activity. Poor solubility of the base is a common reason for reaction failure.[11]

  • Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are very effective but can be incompatible with sensitive functional groups.[11] Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often used for more delicate substrates.[11]

  • Solvents: Aprotic solvents are generally preferred. Toluene and 1,4-dioxane are common choices, offering good solubility and high boiling points.[11] Ethereal solvents like THF or 2-MeTHF are also widely used.[11] Chlorinated solvents and acetonitrile should be avoided as they can inhibit the catalyst.[11]

Troubleshooting Guide: From Failed Reactions to High Yields

This section is structured to address specific experimental failures. Follow the logical flow to diagnose and solve common issues.

Problem 1: Low or No Conversion of Aryl Chloride

You've run the reaction, and analysis (TLC, GC-MS, LC-MS) shows mostly unreacted starting material.

  • Probable Cause 1: Inactive Catalyst System.

    • Causality: The energy barrier for oxidative addition of your aryl chloride is too high for your current catalyst system. This is the most common failure mode.

    • Recommended Solutions:

      • Switch to a More Active Ligand: If you are using a less bulky ligand (e.g., PPh₃), it is almost certainly insufficient. Switch to a state-of-the-art, electron-rich, and sterically hindered biarylphosphine ligand. See Table 2 for suggestions.[1][12]

      • Use a Modern Precatalyst: If you are using Pd(OAc)₂ or Pd₂(dba)₃, switch to a well-defined precatalyst like a Buchwald G3 or G4 palladacycle. This ensures efficient generation of the active Pd(0) species.[6][7]

      • Increase Temperature: The oxidative addition step is kinetically controlled. Increasing the reaction temperature (e.g., from 80 °C to 110 °C in toluene) can often overcome the activation barrier.

  • Probable Cause 2: Poor Reagent Quality or Reaction Setup.

    • Causality: Palladium(0) catalysts are sensitive to oxygen, which can oxidize them to an inactive state. Water can hydrolyze reagents and interfere with the base.

    • Recommended Solutions:

      • Ensure Anhydrous Conditions: Use oven-dried glassware. Use a solvent from a freshly opened bottle or one that has been passed through a solvent purification system. Ensure your base and other solid reagents are anhydrous.

      • Maintain an Inert Atmosphere: Rigorously degas your reaction mixture (see Protocol 3) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[13]

  • Probable Cause 3: Inappropriate Base or Solvent.

    • Causality: The base may be too weak to activate the precatalyst or nucleophile, or it may be insoluble in the chosen solvent.[11]

    • Recommended Solutions:

      • Screen Bases: If using a weak base like K₂CO₃ with a challenging substrate, consider switching to a stronger base like K₃PO₄ or NaOtBu. Be mindful of substrate compatibility.

      • Check Solubility: Observe your reaction mixture. If the base is just sitting at the bottom of the flask, it's not participating effectively. Consider a solvent that better solubilizes the base, or increase the stirring rate.[3]

Problem 2: Significant Hydrodehalogenation (Ar-Cl → Ar-H)

Your aryl chloride is consumed, but a major byproduct is the corresponding arene where the chlorine has been replaced by hydrogen.

  • Probable Cause: Presence of a Hydride Source.

    • Causality: After oxidative addition, the Ar-Pd(II)-Cl intermediate can react with a hydride source. Reductive elimination then yields the Ar-H byproduct. This pathway competes directly with the desired transmetalation/reductive elimination sequence.[4] Hydride sources can include residual water, alcohols (if used as solvent), or certain amines or bases.

    • Recommended Solutions:

      • Re-verify Anhydrous/Aprotic Conditions: This side reaction is a strong indicator of proton sources. Re-evaluate solvent and reagent purity.

      • Change the Base: Some bases, particularly in combination with certain solvents or at high temperatures, can generate hydride species. Screening different bases (e.g., switching from an alkoxide to a carbonate or phosphate) can minimize this.

      • Ligand Modification: This side reaction can be ligand-dependent.[11] Switching to a different class of bulky phosphine ligand can sometimes alter the relative rates of the desired coupling versus hydrodehalogenation.

Problem 3: Formation of Homocoupling Byproducts

You observe significant formation of biaryl (from Suzuki coupling) or other symmetric byproducts.

  • Probable Cause 1 (Suzuki Coupling): Boronic Acid Homocoupling.

    • Causality: This is a classic side reaction in Suzuki couplings, often promoted by the presence of oxygen and a Pd(II) species. It involves the coupling of two boronic acid molecules.[4]

    • Recommended Solutions:

      • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent and reaction mixture are thoroughly deoxygenated before and during the reaction.[4]

      • Use a Precatalyst: Using a precatalyst that cleanly generates Pd(0) can minimize the amount of stray Pd(II) available to promote homocoupling.[6][7]

  • Probable Cause 2 (General): Catalyst Decomposition.

    • Causality: At high temperatures or with prolonged reaction times, the catalyst can decompose to form palladium black, which can promote undesired side reactions.

    • Recommended Solutions:

      • Lower Reaction Temperature: If conversion is still efficient at a lower temperature, this can improve selectivity.

      • Use a More Stable Ligand: Some ligands are more prone to degradation than others. Bidentate ligands or robust monodentate ligands like the Buchwald-type phosphines can enhance catalyst stability.[14]

Data & Protocols

Data Tables for Quick Reference

Table 1: Comparison of Common Palladium Sources & Precatalysts

Palladium SourceTypeCommon Use/CharacteristicsActivationNotes
Pd(OAc)₂Simple SaltTraditional Pd(II) source.Requires in situ reduction by ligand, amine, or other additive.Activation can be inefficient; stoichiometry of active species is unknown.[6]
Pd₂(dba)₃Pd(0) ComplexTraditional Pd(0) source.Dissociates to provide Pd(0), but dba can be an inhibitory ligand.[7]Often requires higher catalyst loading; can be unstable.
[Pd(allyl)Cl]₂PrecatalystPd(II) source that forms active catalyst with ligands.Reduction to Pd(0) is required.More reliable than simple salts but less efficient than modern palladacycles.[15]
Buchwald Precatalysts (G3, G4)PalladacycleAir- and moisture-stable Pd(II) precatalysts.Rapidly and cleanly activated by base at room temperature.[6][7]The gold standard for challenging couplings; ensures 1:1 Pd:L ratio.

Table 2: A Guide to Ligand Selection for Aryl Chloride Coupling

Ligand ClassExample(s)Key FeaturesBest For...
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding.Gold standard for a wide range of C-N and C-C couplings involving aryl chlorides.[1]
Ferrocenyl Phosphines Josiphos, t-Bu-PF-tBuRobust, electron-rich bidentate ligands.C-S and other heteroatom couplings; can provide high stability.[16]
Ylide-Substituted Phosphines YPhos, keYPhosStrongly electron-donating due to ylide functionality.Very challenging couplings, including C-P bond formation and couplings with organolithium reagents.[2][17]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, often more stable than phosphines at high temps.Suzuki and Hiyama couplings, particularly for electron-deficient aryl chlorides.[5]

Table 3: Common Bases and Solvents for Aryl Chloride Couplings

BasepKa (Conjugate Acid)Common SolventsNotes
NaOtBu~19Toluene, Dioxane, THFVery strong, highly effective. Can cause decomposition of sensitive functional groups (e.g., esters).[11]
LHMDS~26THF, TolueneStrong, non-nucleophilic. Good alternative to NaOtBu.
K₃PO₄~12.3Dioxane, Toluene, DMFModerately strong, good for many Suzuki couplings and for substrates sensitive to stronger bases.[18]
Cs₂CO₃~10.3Dioxane, Toluene, DMFWeaker base, often effective due to the solubility of its salts. Good for base-sensitive substrates.
Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

  • Preparation: To an oven-dried vial or flask containing a magnetic stir bar, add the aryl chloride (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.

  • Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/Water 10:1, to achieve a concentration of ~0.1-0.5 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

  • Preparation: To an oven-dried vial containing a magnetic stir bar, add the aryl chloride (1.0 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv).[11]

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[11]

  • Reagent Addition: Under an inert atmosphere, add the degassed solvent (e.g., Toluene, ~0.1-0.5 M), followed by the amine (1.1-1.5 equiv).[11]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring & Workup: Monitor and process as described in Protocol 1.

Protocol 3: Rigorous Degassing of a Reaction Mixture (Freeze-Pump-Thaw)

This method is superior to simple bubbling for removing dissolved oxygen.

  • Freeze: Place the sealed reaction vessel (containing all reagents except temperature-sensitive ones like the catalyst, which can be added later under inert gas) in a liquid nitrogen bath until the solvent is completely frozen.

  • Pump: Connect the vessel to a high-vacuum line and evacuate for 5-10 minutes.

  • Thaw: Close the connection to the vacuum line and remove the vessel from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles of gas being released from the liquid.

  • Repeat: Repeat this Freeze-Pump-Thaw cycle at least three times to ensure complete removal of dissolved oxygen.

  • Backfill: After the final thaw, backfill the vessel with an inert gas (Argon or Nitrogen).

Visualizations: Workflows & Mechanisms

Diagram 1: The Catalytic Cycle for Cross-Coupling This diagram illustrates the general palladium-catalyzed cross-coupling cycle, emphasizing the challenging oxidative addition step for aryl chlorides.

G Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Slow & Rate-Limiting for Aryl Chlorides PdII Ar-Pd(II)-Cl (Intermediate) OxAdd->PdII Transmetal Transmetalation (with Nu-M) PdII->Transmetal PdII_Nu Ar-Pd(II)-Nu (Intermediate) Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Nu (Product) RedElim->Product

Caption: The Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Diagram 2: Troubleshooting Workflow for a Failed Aryl Chloride Coupling A decision tree to guide the optimization process when a reaction fails.

G start Reaction Failed: Low or No Conversion check_reagents Check Reagents & Setup: Anhydrous? Inert Atmosphere? start->check_reagents First Step change_ligand Switch to Bulky, e⁻-rich Ligand (e.g., SPhos, XPhos, RuPhos) check_reagents->change_ligand If Reagents OK change_catalyst Use Modern Precatalyst (e.g., Buchwald G3/G4) change_ligand->change_catalyst increase_temp Increase Reaction Temperature (e.g., 80°C -> 110°C) change_catalyst->increase_temp screen_base Screen Bases (K₃PO₄, NaOtBu) increase_temp->screen_base success Reaction Successful screen_base->success If Conversion Improves side_reactions Side Reactions Observed? (Hydrodehalogenation, etc.) screen_base->side_reactions If Conversion Still Low or Byproducts Form optimize_conditions Optimize Stoichiometry, Temperature, and Time success->optimize_conditions side_reactions->start No, still no conversion side_reactions->optimize_conditions Yes

Caption: A decision tree for troubleshooting common coupling issues.

Diagram 3: The Role of Bulky, Electron-Rich Ligands This diagram shows how ligand properties facilitate the key steps in aryl chloride activation.

G How Bulky, Electron-Rich Ligands (L) Work cluster_0 Oxidative Addition cluster_1 Reductive Elimination L_Pd L-Pd(0) Ar_Pd_Cl Ar-Pd(II)-Cl L_Pd->Ar_Pd_Cl ArCl Ar-Cl ArCl->Ar_Pd_Cl Ar_Pd_Nu Ar-Pd(II)-Nu Ar_Pd_Cl->Ar_Pd_Nu Transmetalation note1 Electron-rich 'L' donates density to Pd, making it more nucleophilic and accelerating attack on Ar-Cl. Ar_Nu Ar-Nu (Product) Ar_Pd_Nu->Ar_Nu note2 Bulky 'L' creates steric congestion, forcing the Ar and Nu groups closer together, facilitating C-C or C-N bond formation.

Caption: Ligand effects on oxidative addition and reductive elimination.

References

Technical Support Center: Addressing Poor Aqueous Solubility of Pyridopyrimidine Derivatives for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridopyrimidine derivatives are a class of heterocyclic compounds of significant interest in drug discovery, with many exhibiting potent inhibitory activity against various kinases and other biological targets.[1][2][3] A common hurdle in the preclinical evaluation of these molecules is their poor aqueous solubility. This property can lead to a host of experimental artifacts, including compound precipitation, inaccurate concentration measurements, and poor reproducibility in biological assays.[4][5][6]

This technical guide provides a structured, in-depth approach to troubleshooting and overcoming the solubility challenges associated with pyridopyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals to ensure reliable and accurate data generation in their in vitro assays.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges researchers face.

Q1: I dissolved my pyridopyrimidine derivative in 100% DMSO to make a 10 mM stock. When I dilute it into my aqueous assay buffer or cell culture medium, it immediately precipitates. What is happening?

A1: This phenomenon is commonly referred to as "crashing out" and is a classic sign of a compound with poor aqueous solubility.[4][7] Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many hydrophobic compounds at high concentrations.[4] However, when this concentrated DMSO stock is introduced into a predominantly aqueous environment, the solubility limit of the compound in the final mixture is exceeded, leading to precipitation.[4][7]

Q2: What is the best initial solvent for dissolving pyridopyrimidine derivatives?

A2: DMSO is the most widely used and effective solvent for preparing high-concentration stock solutions of pyridopyrimidine and other poorly soluble derivatives for in vitro screening.[4][8] Its ability to dissolve a wide range of organic molecules makes it an indispensable tool. However, if DMSO proves problematic, Dimethylformamide (DMF) can be considered as an alternative, though it often presents similar challenges and toxicity concerns.[8][9][10]

Q3: How much DMSO is acceptable in a cell-based assay?

A3: The final concentration of DMSO should be kept as low as possible, ideally below 0.5%, and almost always under 1%.[8] Higher concentrations can be cytotoxic, alter cell membrane permeability, and interfere with the biological activity being measured.[8][11] It is critical to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test wells, to account for any solvent-induced effects.[8]

Q4: My dose-response curves are inconsistent and my IC50 values are not reproducible. Could this be a solubility issue?

A4: Absolutely. Poor solubility is a primary cause of inconsistent results in cell-based and biochemical assays.[4][5] If your compound precipitates, the actual concentration exposed to the target (e.g., cells or enzymes) is unknown and lower than the nominal concentration, leading to unreliable data.[4][5] Visual inspection for precipitation, even under a microscope, is a crucial first step.[4]

Part 2: Systematic Approach to Solubility Enhancement

If initial troubleshooting does not resolve the issue, a more systematic approach is required. The following workflow provides a logical progression for optimizing the solubility of your pyridopyrimidine derivative.

G cluster_0 Phase 1: Initial Assessment & Optimization cluster_1 Phase 2: Formulation Strategies A Start: Compound Precipitation Observed B Determine Kinetic Solubility in Assay Buffer A->B C Is Solubility Limit > Highest Assay Concentration? B->C D Proceed with Assay, Maintain Final DMSO < 0.5% C->D Yes E Optimize Dilution Protocol & Reduce Stock Concentration C->E No F Employ Co-Solvent System (e.g., PEG 400) E->F G Modify Buffer pH (if compound is ionizable) E->G H Utilize Cyclodextrins (e.g., HP-β-CD) E->H I Re-evaluate Kinetic Solubility F->I G->I H->I J Precipitation Resolved? I->J K Proceed with Assay J->K Yes L Consult Formulation Specialist / Consider Structural Modification J->L No

Caption: A systematic workflow for addressing solubility issues.

Step 1: Determine the Kinetic Solubility

Before attempting complex formulation strategies, it's essential to quantify the problem. A kinetic solubility assay mimics the dilution process used in most biological assays and is highly relevant for in vitro screening.[6][8][12]

Protocol 1: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)

  • Stock Preparation: Prepare a 10 mM stock solution of the pyridopyrimidine compound in 100% DMSO.[8]

  • Serial Dilution: In a clear 96-well plate, perform a serial dilution of the DMSO stock.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing your aqueous assay buffer (e.g., 198 µL). This creates a 1:100 dilution.

  • Incubation & Measurement: Allow the plate to incubate at room temperature for 1-2 hours. Measure the turbidity (light scattering) using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.[8] This provides a quantitative target for your formulation efforts.

Step 2: Advanced Solubilization Techniques

If the kinetic solubility is below your required assay concentration, the following techniques can be employed.

The addition of a water-miscible organic co-solvent can create a more favorable microenvironment for the hydrophobic compound, preventing precipitation upon dilution from the DMSO stock.[4]

  • Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), or ethanol are common choices.[4]

  • Impact on Assays: Be aware that co-solvents can impact enzyme kinetics and other biological activities.[13][14][15][16] Always run appropriate vehicle controls.

Protocol 2: Co-solvent Solubility Enhancement

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Prepare a separate 10 mM stock solution in a 1:1 (v/v) mixture of DMSO and PEG 400.[4]

  • Dilute both stock solutions into your aqueous buffer to the final desired concentration.

  • Ensure the final concentration of the co-solvent mixture is compatible with your assay (typically ≤1%).[4]

  • Visually and/or instrumentally inspect for any signs of precipitation and compare the results.

The solubility of pyridopyrimidine derivatives that contain ionizable functional groups (e.g., amines, carboxylic acids) can be highly dependent on pH.[4][7]

  • Principle: Adjusting the pH of the buffer to ionize the compound increases its polarity and, consequently, its aqueous solubility.[7][17][18][19]

    • For basic compounds (containing amine groups), lowering the pH (making it more acidic) will protonate the amine, increasing solubility.[7]

    • For acidic compounds , raising the pH (making it more basic) will deprotonate the acid, increasing solubility.

  • Causality: This strategy is effective because the ionized form of a drug has stronger interactions with water molecules compared to the neutral form. It is crucial to know the pKa of your compound to guide the pH adjustment. However, the chosen pH must be compatible with the biological system (e.g., cell viability, enzyme activity).[4]

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their non-polar interior, forming water-soluble inclusion complexes.[20][21][22]

  • Mechanism: The exterior of the cyclodextrin molecule is hydrophilic, rendering the entire drug-cyclodextrin complex soluble in aqueous solutions.[20][22][23] This is a powerful technique for significantly increasing the apparent solubility of a compound without using organic co-solvents.[20]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their improved solubility and safety profiles compared to natural cyclodextrins.[20]

Protocol 3: Solubilization with HP-β-Cyclodextrin

  • Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your aqueous assay buffer.

  • Add your pyridopyrimidine derivative (either as a solid or from a minimal volume of concentrated DMSO stock) to the cyclodextrin solution.

  • Allow time for the inclusion complex to form. This can be facilitated by stirring, vortexing, or sonication for 30-60 minutes.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Part 3: Data Summary & Best Practices

Table 1: Comparison of Solubilization Strategies

StrategyPrinciple of ActionTypical Final ConcentrationPotential Assay Interference
DMSO Organic Solvent< 0.5%Cytotoxicity, enzyme inhibition/activation at >1%[8][11]
Co-solvents (PEG 400) Increases solvent polarity< 1%Can alter enzyme kinetics[13][15][16]
pH Modification Ionization of DrugBuffer DependentpH must be compatible with biological system
Cyclodextrins (HP-β-CD) Encapsulation/Inclusion ComplexVaries (e.g., 1-10%)Generally low, but can extract lipids from cell membranes at high concentrations

Best Practices for Reliable Assays:

  • Always Use Fresh Solutions: Prepare working solutions from your stock immediately before each experiment to avoid issues with compound degradation or precipitation over time.[5]

  • Minimize Freeze-Thaw Cycles: Aliquot your DMSO stock solutions into single-use volumes to maintain compound integrity.[5]

  • Validate Your Method: Once you have a solubilization method that appears to work, validate it by ensuring you get consistent results and expected pharmacology in your assay.

  • Consider the Assay Format: The optimal solubilization strategy may differ between a biochemical (e.g., enzyme inhibition) and a cell-based assay.

Caption: Recommended workflow for preparing assay-ready plates.

By employing the systematic troubleshooting and formulation strategies outlined in this guide, researchers can overcome the significant challenge of poor aqueous solubility in pyridopyrimidine derivatives, leading to more reliable, reproducible, and ultimately more insightful experimental outcomes.

References

Technical Support Center: Enhancing C-Cl Bond Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for C-Cl bond cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the activation of aryl chlorides—the most abundant yet least reactive aryl halides. Here, we move beyond simple protocols to explore the mechanistic reasoning behind common failures and provide field-proven troubleshooting strategies to enhance your reaction success.

Section 1: Troubleshooting Guide — Common Experimental Issues

This section addresses the most frequent problems encountered during the cross-coupling of aryl chlorides.

Question: My reaction shows low or no conversion of the aryl chloride starting material. What are the primary causes and how can I fix it?

Answer:

This is the most common issue, and it almost always points to a problem with the rate-determining step for aryl chlorides: oxidative addition . The strength of the C-Cl bond (dissociation energy ~96 kcal/mol) makes its cleavage by a low-valent metal catalyst kinetically challenging.[1] Let's break down the potential points of failure.

The electronic and steric properties of your catalyst are paramount for activating a C-Cl bond. Standard ligands like triphenylphosphine (PPh₃), which work well for aryl iodides and bromides, are often ineffective for chlorides because they do not create a metal center that is sufficiently electron-rich and reactive.[1]

  • The Problem: The Pd(0) or Ni(0) center is not electron-rich (nucleophilic) enough to donate electron density into the σ* orbital of the C-Cl bond to initiate cleavage.

  • The Solution: Employ Electron-Rich, Sterically Bulky Ligands.

    • Expertise & Experience: Bulky phosphine ligands, particularly dialkylbiarylphosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), are essential.[2][3]

      • Electronic Effect: These ligands are strong σ-donors, which increases the electron density on the metal center, making it more nucleophilic and lowering the activation energy for oxidative addition.[1]

      • Steric Effect: The bulkiness promotes the formation of a coordinatively unsaturated, highly reactive 14-electron L-Pd(0) species, which is the active catalyst. It also facilitates the final, product-releasing reductive elimination step.[1]

Table 1: Comparison of Common Ligand Classes for Aryl Chloride Activation

Ligand ClassExample(s)Key CharacteristicsBest For
Dialkylbiarylphosphines XPhos, SPhos, RuPhosVery bulky, highly electron-donating. The gold standard for challenging couplings.Electron-rich, neutral, and sterically hindered aryl chlorides. Widely used in Suzuki and Buchwald-Hartwig reactions.[4]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStronger σ-donors than phosphines. Form very stable metal complexes.Suzuki, Negishi, and Hiyama couplings. Particularly effective for electron-deficient aryl chlorides.[5]
Ferrocenylphosphines dppfLess bulky than Buchwald ligands. Good general-purpose ligand but can struggle with unactivated chlorides.Primarily for electron-deficient or moderately activated aryl chlorides.
Trialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich but can be sensitive to air.Can be effective, but modern biarylphosphines often offer better stability and scope.[1]
  • The Solution: Consider a Nickel Catalyst.

    • Expertise & Experience: For particularly stubborn C-Cl bonds, nickel is often a superior choice to palladium.[6] Nickel is inherently more reactive and can activate C-Cl bonds that are inert to palladium catalysis. This is especially true for substrates that can participate in single-electron transfer (SET) mechanisms, which are more accessible to nickel.

Table 2: Palladium vs. Nickel for Aryl Chloride Coupling

FeaturePalladiumNickel
Cost Higher cost, less abundant.Lower cost, more earth-abundant.[6]
Reactivity with Ar-Cl Requires specialized, bulky, electron-rich ligands.Generally more effective for activating the strong C-Cl bond, even with simpler ligands.[6]
Mechanism Predominantly follows a Pd(0)/Pd(II) two-electron pathway.Can access Ni(I)/Ni(III) cycles and radical pathways, beneficial for challenging substrates.
Functional Group Tolerance Extremely well-established, vast literature with high tolerance.Can be more sensitive to certain functional groups (e.g., reducible groups), though modern systems show broad tolerance.
Recommendation Start with a well-established Pd/Buchwald ligand system.Switch to Ni for highly unactivated substrates, cost-sensitive processes, or when Pd fails.

Even with the best catalyst, suboptimal conditions will lead to failure.

  • Base Selection: The base's role is not just to neutralize the acid produced; in many cycles (like Suzuki-Miyaura), it's crucial for activating the transmetalating agent (e.g., forming the boronate salt [ArB(OH)₃]⁻).[7] For aryl chlorides, stronger bases are often needed to facilitate the catalytic cycle and prevent catalyst inhibition.

    • Troubleshooting: If you are using a weak base like K₂CO₃ and seeing no reaction, switch to a stronger base like K₃PO₄, Cs₂CO₃, or an alkoxide like NaOt-Bu or KOt-Bu (especially for Buchwald-Hartwig aminations).[8][9] Be mindful that alkoxide bases can be sensitive to certain functional groups.[8]

  • Solvent Choice: The solvent must solubilize all components and can influence the reactivity of the catalyst.

    • Troubleshooting: Aprotic polar solvents like DMF, DMAc, or NMP can sometimes accelerate reactions but can also lead to catalyst decomposition at high temperatures.[10] Ethers (dioxane, 2-MeTHF) or aromatic hydrocarbons (toluene, xylene) are generally robust choices. For Suzuki couplings, the presence of some water is often necessary when using inorganic bases like K₃PO₄ to facilitate base dissolution and boronate formation.[11]

  • Temperature: Due to the strength of the C-Cl bond, higher temperatures (typically 80-120 °C) are often required compared to couplings with aryl bromides.[7] If your reaction is sluggish at 80 °C, incrementally increasing the temperature may be necessary.

Question: My reaction is producing significant side products, mainly hydrodehalogenation (Ar-H) and/or homocoupling of my nucleophile.

Answer:

The formation of these side products indicates that the desired catalytic cycle is being intercepted by unproductive pathways.

This occurs when the organometallic intermediate LₙPd(Ar)(Cl) reacts with a hydride source before it can undergo transmetalation or reductive elimination.

  • Causality: The hydride source is often the solvent (especially alcohols or wet ethers), water, or the amine base itself. After oxidative addition, if the subsequent steps are slow, the palladium complex has more opportunity to react with these sources.[12]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry your solvent and reagents. Use a glovebox for setup if possible.

    • Re-evaluate Your Base: Triethylamine can sometimes be a hydride source. Consider a non-coordinating inorganic base like K₃PO₄ or Cs₂CO₃.[12]

    • Increase Nucleophile Concentration: A slightly higher concentration of the coupling partner (e.g., 1.2-1.5 equivalents of boronic acid) can favor the desired transmetalation step over competing side reactions.

This side reaction is particularly common in Suzuki couplings and is often promoted by the presence of oxygen and Pd(II) species.[12]

  • Causality: If your palladium precatalyst is not fully reduced to the active Pd(0) state, or if oxygen enters the system, the resulting Pd(II) species can catalyze the homocoupling of the organoboron reagent.[12]

  • Troubleshooting Steps:

    • Rigorous Degassing: This is non-negotiable. Degas your reaction mixture thoroughly using at least three cycles of vacuum/inert gas backfill or by sparging with argon for 15-20 minutes.

    • Use a Precatalyst: Using a well-defined Pd(0) source or a precatalyst that reliably generates Pd(0) in situ (like the Buchwald G3/G4 precatalysts) can minimize the amount of residual Pd(II).

    • Order of Addition: Add the palladium catalyst last to the fully assembled and degassed reaction mixture to ensure it enters the cycle under anaerobic conditions.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: Why are aryl chlorides so much less reactive than aryl bromides or iodides? The reactivity trend (Ar-I > Ar-Br > Ar-Cl) is directly related to the bond dissociation energy (BDE) of the carbon-halogen bond. The C-Cl bond is significantly stronger (~96 kcal/mol) than the C-Br (~81 kcal/mol) and C-I (~65 kcal/mol) bonds. The rate-determining oxidative addition step requires the cleavage of this bond, making it much more kinetically demanding for chlorides.[2][7]

  • Q2: My aryl chloride is electron-rich and sterically hindered (e.g., 2,6-disubstituted). What's the best strategy? This is the most challenging substrate class. You will need the most powerful catalytic system available.

    • Strategy 1 (Palladium): Use a highly active catalyst system, such as a third or fourth-generation Buchwald precatalyst (e.g., XPhos-Pd-G3/G4) with a strong base like K₃PO₄ or NaOt-Bu at elevated temperatures.[1]

    • Strategy 2 (Nickel): This is an excellent time to switch to a nickel catalyst. A system like NiCl₂(glyme) with an NHC ligand (e.g., IPr) or a P,N,O-chelate ligand can be highly effective.[13]

    • Strategy 3 (Additives): In Negishi couplings, the addition of lithium salts (e.g., LiCl, LiBr) can be crucial. These salts break up zincate aggregates and form higher-order zincates, which are more potent transmetalating agents.[14][15]

  • Q3: Can I run these reactions "ligand-free"? While some "ligand-free" protocols exist, they typically only work for highly activated aryl chlorides (e.g., those with strong electron-withdrawing groups) and often require high temperatures and catalyst loadings.[16] For general, unactivated aryl chlorides, a ligand is almost always necessary to achieve efficient catalysis. The term "ligand-free" can also be misleading, as the solvent or other reagents can sometimes act as weak ligands.

  • Q4: What is the best practice for setting up an air- and moisture-sensitive aryl chloride coupling?

    • Glassware: Oven- or flame-dry all glassware and cool it under a stream of inert gas (argon or nitrogen).

    • Reagents: Use anhydrous solvents from a purification system or a freshly opened bottle over molecular sieves. Ensure bases and other solid reagents are dry.

    • Setup: Assemble the reaction flask with a condenser under a positive pressure of inert gas. Use rubber septa for liquid additions via syringe.

    • Degassing: After adding all reagents except the catalyst, perform at least three vacuum/inert gas backfill cycles.

    • Catalyst Addition: Add the catalyst under a positive flow of inert gas. If using a glovebox, weigh out and add the catalyst inside the box.

Section 3: Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of an Unactivated Aryl Chloride (e.g., 4-Chlorotoluene)

This protocol utilizes a modern Buchwald-type catalyst system known for its high activity.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Assembly: Seal the flask with a rubber septum, and attach it to a Schlenk line. Evacuate the flask and backfill with argon. Repeat this process two more times.

  • Catalyst Addition: Under a positive flow of argon, quickly add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots via syringe.

  • Workup: After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is for coupling a secondary amine with an aryl chloride.

  • Setup: In an argon-filled glovebox, add NaOt-Bu (1.4 mmol, 1.4 equiv.) to an oven-dried vial. Add the chosen Buchwald ligand (e.g., RuPhos, 0.03 mmol, 3 mol%) and Pd(OAc)₂ (0.02 mmol, 2 mol%).

  • Reagent Addition: Add the aryl chloride (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.). Add a stir bar.

  • Solvent & Sealing: Add anhydrous, degassed 2-Me-THF (4 mL), seal the vial with a screw cap, and remove it from the glovebox.

  • Reaction: Place the vial in a heating block set to 100 °C and stir for 12-24 hours.

  • Workup: After cooling, dilute the mixture with ethyl acetate, filter through a short plug of celite, and rinse with additional ethyl acetate. Concentrate the filtrate and purify by flash chromatography.

Section 4: Visual Guides & Workflows

Catalytic_Cycle Pd0 LₙPd(0) Active Catalyst OA_Complex LₙPd(II)(Ar)(Cl) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Rate-Limiting Step for Ar-Cl) ArCl Ar-Cl ArCl->OA_Complex Trans_Complex LₙPd(II)(Ar)(Nu) Transmetalation Complex OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-Nu Trans_Complex->Product MCl M-Cl Trans_Complex->MCl NuM Nu-M (e.g., Ar'-B(OR)₂) NuM->OA_Complex Base Base Base->OA_Complex

Caption: The generic catalytic cycle for cross-coupling, highlighting the challenging oxidative addition step for aryl chlorides.

Troubleshooting_Workflow Start Start: Low/No Conversion of Ar-Cl Check_OA Is Oxidative Addition Failing? Start->Check_OA Check_Conditions Are Reaction Conditions Optimal? Check_OA->Check_Conditions No Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, IPr) Check_OA->Ligand Yes Check_Reagents Are Reagents/Setup Okay? Check_Conditions->Check_Reagents No Increase_Temp Increase Temperature (e.g., 100-120 °C) Check_Conditions->Increase_Temp Yes Switch_Metal Switch to Nickel Catalyst (e.g., NiCl₂(glyme)/Ligand) Check_Reagents->Switch_Metal No, try new catalyst Degas Ensure Rigorous Degassing (3x Vacuum/Ar cycles) Check_Reagents->Degas Yes Ligand->Check_Conditions Success Reaction Successful Switch_Metal->Success Change_Base Use Stronger Base (e.g., K₃PO₄, NaOt-Bu) Increase_Temp->Change_Base Change_Base->Check_Reagents Dry Use Anhydrous Solvents/Reagents Degas->Dry Dry->Success

References

preventing protodeboronation in Suzuki reactions with boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Preventing Protodeboronation in Suzuki-Miyaura Reactions >

Introduction to Protodeboronation: The Unwanted Side Reaction

Protodeboronation is a prevalent and often frustrating side reaction in Suzuki-Miyaura coupling, where the crucial carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This process consumes the boronic acid, a key nucleophilic partner, leading to reduced yields of the desired biaryl product and the formation of a deboronated byproduct, which can complicate purification.[1][3] This guide provides a comprehensive overview of the mechanisms behind protodeboronation and offers practical troubleshooting strategies for researchers, scientists, and drug development professionals to minimize its impact.

Understanding the Culprits: What Drives Protodeboronation?

Protodeboronation is not a simple, single-pathway process. Its rate and prevalence are highly sensitive to a variety of factors, making it a complex challenge to control.[2][3]

Key Factors Influencing Protodeboronation:

  • Substrate Structure: Electron-deficient arylboronic acids and many heteroaromatic boronic acids (e.g., 2-pyridyl, 5-thiazolyl) are particularly susceptible to protodeboronation.[3][4][5] Some substrates, like 2-pyridine boronic acid, are notoriously unstable and can undergo rapid decomposition.[1][6]

  • Reaction pH: The pH of the reaction medium is a critical factor.[1][3][5] Both acid- and base-catalyzed mechanisms for protodeboronation exist.[2][7][8] For some heteroaromatic boronic acids, the maximum rate of decomposition is surprisingly observed at neutral pH due to the formation of a reactive zwitterionic intermediate.[1][2][5]

  • Choice of Base: The base is essential for the Suzuki-Miyaura catalytic cycle, but it can also promote protodeboronation.[9][10][11] Strong bases, in particular, can accelerate the decomposition of the boronic acid.[1]

  • Temperature and Reaction Time: Higher temperatures and prolonged reaction times can increase the extent of protodeboronation.[3][12]

  • Solvent: The presence of a proton source, such as water in aqueous solvent mixtures, can facilitate protodeboronation.[3][12]

  • Catalyst and Ligands: Even the palladium catalyst and its associated ligands can play a role. Bulky phosphine ligands, often employed to improve coupling efficiency, have been shown to paradoxically promote palladium-catalyzed protodeboronation.[3][10][11]

Mechanistic Insights into Protodeboronation

Understanding the "how" behind protodeboronation is key to devising effective preventative strategies. Several mechanistic pathways can be at play, often simultaneously.

G cluster_conditions Reaction Conditions cluster_pathways Protodeboronation Pathways High_pH High pH (Base-Catalyzed) Base_Pathway Formation of Boronate Anion [ArB(OH)₃]⁻ High_pH->Base_Pathway Favors Low_pH Low pH (Acid-Catalyzed) Acid_Pathway Protonation of Aryl Ring Low_pH->Acid_Pathway Favors Neutral_pH Neutral pH (Zwitterion for some Heterocycles) Zwitterion_Pathway Unimolecular Fragmentation Neutral_pH->Zwitterion_Pathway Favors for specific substrates Product Protodeboronated Product Ar-H Base_Pathway->Product Protonolysis Acid_Pathway->Product C-B Bond Cleavage Zwitterion_Pathway->Product Spontaneous Boronic_Acid Aryl Boronic Acid Ar-B(OH)₂ Boronic_Acid->Base_Pathway Boronic_Acid->Acid_Pathway Boronic_Acid->Zwitterion_Pathway

  • Base-Catalyzed Pathway: Under basic conditions, the boronic acid is converted to the more nucleophilic boronate species ([ArB(OH)₃]⁻).[9] While this is necessary for transmetalation in the Suzuki reaction, this species can also react with a proton source (like water) to undergo protodeboronation.[2][8]

  • Acid-Catalyzed Pathway: In acidic media, protonation of the aromatic ring can weaken the C-B bond, leading to its cleavage.[2][8]

  • Zwitterionic Pathway (for specific heterocycles): Certain heteroaromatic boronic acids, such as 2-pyridine boronic acid, can form a zwitterionic intermediate at neutral pH.[1][2] This species is highly unstable and can undergo rapid, unimolecular fragmentation of the C-B bond.[1][5]

Troubleshooting Guide: Minimizing Protodeboronation

This section provides a question-and-answer formatted guide to directly address common issues and offer actionable solutions.

Q1: I'm observing a significant amount of the deboronated byproduct in my reaction. What's the first thing I should check?

A1: The first step is a systematic review of your reaction parameters. Often, simple adjustments can make a significant difference.

  • Re-evaluate your base: Strong bases like NaOH or KOH can aggressively promote protodeboronation.[1] Consider switching to a milder base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF), if compatible with your system.[1][12]

  • Lower the temperature: High temperatures accelerate most reactions, including protodeboronation.[12][13] Try running the reaction at the lowest temperature that still provides a reasonable conversion rate to the desired product.[13][14]

  • Minimize reaction time: Prolonged exposure to reaction conditions can lead to increased byproduct formation. Monitor your reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed.[12]

Q2: My boronic acid is known to be unstable. Are there ways to protect it during the reaction?

A2: Yes, protecting the boronic acid is a highly effective strategy. This is often achieved by using a more stable derivative that slowly releases the active boronic acid in situ.

  • Use Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) boronate, can significantly reduce premature decomposition.[2][4][12] These "slow-release" strategies keep the concentration of the vulnerable free boronic acid low, minimizing the rate of protodeboronation.[2][3]

  • Consider Organotrifluoroborates: Potassium organotrifluoroborate salts (R-BF₃K) are another class of stable boronic acid surrogates that can be used effectively in Suzuki couplings.[2][12]

Boron ReagentRelative StabilityKey Advantage
Boronic AcidLow to MediumCommercially available
Pinacol Ester (BPin)HighGood stability, slow release
MIDA BoronateVery HighExcellent stability, controlled release
OrganotrifluoroborateHighStable, crystalline solids

Q3: I'm using an aqueous solvent system. Could this be contributing to the problem?

A3: Absolutely. Water is a proton source and can directly participate in the protodeboronation process.[3][12]

  • Anhydrous Conditions: For particularly sensitive substrates, switching to strictly anhydrous conditions can be beneficial.[12][13] This involves using anhydrous solvents and bases.

  • Solvent Choice: If an aqueous system is necessary, the choice of organic co-solvent can still have an impact. Solvents like dioxane or THF are commonly used.[15][16] The ratio of organic solvent to water can also be optimized to minimize protodeboronation.[15]

Q4: Can my choice of catalyst and ligand influence the extent of protodeboronation?

A4: Yes, the catalytic system plays a crucial role. The goal is to have the desired Suzuki coupling occur much faster than the undesired protodeboronation.

  • Highly Active Catalysts: Employing a highly active palladium catalyst can accelerate the rate of the productive cross-coupling, effectively outcompeting the protodeboronation side reaction.[5][17] Modern catalyst systems with bulky, electron-rich phosphine ligands are often very efficient.[17][18]

  • Beware of Ligand-Accelerated Protodeboronation: It's important to note that some bulky phosphine ligands can, under certain conditions, also accelerate the rate of palladium-catalyzed protodeboronation.[10][11] Therefore, ligand screening may be necessary to find the optimal balance for your specific reaction.

  • Base-Free Coupling: For extremely base-sensitive boronic acids, innovative "cationic" Suzuki-Miyaura coupling protocols that operate in the absence of a base have been developed.[18][19] These methods can circumvent the primary driver of protodeboronation.

G Start High Protodeboronation Observed? Base Re-evaluate Base: Use Milder Base (e.g., K₃PO₄, CsF) Start->Base Yes Temp Lower Reaction Temperature Base->Temp Protect Protect Boronic Acid: Switch to Pinacol or MIDA Ester Temp->Protect Catalyst Optimize Catalyst System: Use Highly Active Catalyst/Ligand Protect->Catalyst Solvent Consider Anhydrous Conditions Catalyst->Solvent End Problem Mitigated Solvent->End

Frequently Asked Questions (FAQs)

Q: How can I definitively identify and quantify protodeboronation in my reaction mixture?

A: The most common methods for identifying and quantifying protodeboronation are chromatographic and spectroscopic techniques.

  • Identification: LC-MS or GC-MS are excellent for identifying the protodeboronated byproduct by its mass.

  • Quantification: NMR spectroscopy can be used to quantify the amount of byproduct relative to the desired product and remaining starting materials by integrating characteristic signals and comparing them to an internal standard.[1]

Q: Are there any general "go-to" conditions for minimizing protodeboronation with a new, potentially unstable boronic acid?

A: While every substrate is different, a good starting point for a challenging coupling would be:

  • Boron Reagent: Use a pinacol or MIDA boronate ester.

  • Base: Start with a mild base like K₃PO₄.

  • Catalyst: Employ a modern, highly active catalyst system (e.g., a Pd-precatalyst with a bulky biarylphosphine ligand).

  • Solvent: Use an anhydrous solvent like dioxane or toluene.

  • Temperature: Begin with a moderate temperature (e.g., 60-80 °C) and adjust as needed based on reaction monitoring.[1]

Q: Is it ever possible for protodeboronation to be more significant at lower temperatures?

A: While generally favored at higher temperatures, there are scenarios where more protodeboronation might be observed at lower temperatures. This can happen if the rate of the desired Suzuki coupling is significantly more temperature-dependent than the rate of protodeboronation. At a lower temperature, the Suzuki reaction might stall, while the slower protodeboronation pathway continues over a longer reaction time, leading to a higher proportion of the byproduct.[20]

Generalized Experimental Protocol for Challenging Couplings

This protocol is a starting point for Suzuki-Miyaura reactions where protodeboronation is a significant concern.

  • Reagent Preparation: In an oven-dried reaction vessel under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the aryl halide (1.0 equiv.), the boronic acid ester (e.g., pinacol or MIDA boronate, 1.2-1.5 equiv.), the base (e.g., K₃PO₄, 3.0 equiv.), and the palladium catalyst/ligand system (e.g., 1-5 mol%).[1][13]

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., dioxane or toluene) to achieve a concentration of approximately 0.1 M relative to the limiting reagent.[12][18]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.[12][13]

  • Monitoring and Workup: Monitor the reaction's progress by TLC or LC-MS. Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][13]

  • Purification: Purify the crude product by flash column chromatography.[1][13]

References

Technical Support Center: Managing Product Degradation Under Harsh Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing product stability in challenging chemical environments. This guide is designed for researchers, scientists, and drug development professionals who encounter product degradation during synthesis and experimentation. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and proactively manage the stability of your compounds.

Section 1: Fundamentals of Product Degradation

This section covers the foundational knowledge required to understand why and how molecules degrade under stress.

Q1: What are the primary pathways of chemical degradation I should be aware of during my experiments?

A1: Understanding the fundamental mechanisms of degradation is the first step toward mitigating them. In most organic synthesis and drug development scenarios, you will encounter four primary degradation pathways: hydrolysis, oxidation, photolysis, and thermal degradation.[1][2]

  • Hydrolysis: This is the cleavage of chemical bonds by the action of water.[1][3] Functional groups like esters, amides, lactams, and imines are particularly susceptible.[2][3] The reaction is often catalyzed by acidic or basic conditions, meaning that pH control is critical.[1][2] For example, the ester linkage in aspirin is readily hydrolyzed to form salicylic acid and acetic acid.[4]

  • Oxidation: This involves the loss of electrons from a molecule, often through reaction with oxygen or other oxidizing agents.[3][5] It can be initiated by heat, light, or trace metal impurities.[3] Functional groups like phenols, thiols, and aldehydes are prone to oxidation. Storing sensitive compounds under an inert atmosphere (like nitrogen or argon) or using antioxidants can minimize this pathway.[3]

  • Photolysis: Degradation can be initiated by exposure to light, particularly high-energy UV radiation.[1][5] Light can provide the energy to break chemical bonds directly or create reactive radical species.[1] Colored compounds or those with chromophores that absorb UV light are most at risk. Using amber glassware or conducting reactions in the dark is a common preventative measure.[3]

  • Thermal Degradation: High temperatures can provide the activation energy needed to break chemical bonds, leading to decomposition.[5][6] This is a common issue in reactions requiring high heat. The goal is often to find the lowest possible temperature at which the desired reaction proceeds at an acceptable rate while minimizing thermal decomposition.

These pathways are not mutually exclusive; for instance, a reaction run at high temperature in the presence of water and air could subject a molecule to thermal stress, hydrolysis, and oxidation simultaneously.

Section 2: Troubleshooting Unexpected Product Loss

This section provides a logical framework for diagnosing and addressing degradation when it is suspected in an ongoing experiment.

Q2: My reaction yield is unexpectedly low, and I see multiple unknown spots on my TLC/peaks in my LC-MS. How can I confirm if degradation is the culprit?

A2: This is a classic and often frustrating problem. A systematic approach is key to diagnosing whether you are facing product degradation or another issue (e.g., incomplete reaction, mechanical loss).[7][8]

Here is a troubleshooting workflow to guide your investigation:

G cluster_stress Informal Stress Test Details start Low Yield & Unexpected Impurities check_purity Step 1: Verify Starting Material & Reagent Purity start->check_purity run_control Step 2: Run Control Experiments check_purity->run_control Purity Confirmed stress_test Step 3: Perform Informal Stress Tests on Product run_control->stress_test Controls Show No Issue analyze_crude Step 4: Analyze Crude Reaction Mixture (LC-MS, NMR) stress_test->analyze_crude Degradation Observed st1 Heat small sample of pure product in reaction solvent end_node Implement Mitigation Strategy (See Section 3) analyze_crude->end_node Identify Degradants st2 Expose product to aqueous acid/base used in workup st3 Sparge air through a solution of the product

Caption: Troubleshooting workflow for suspected product degradation.

Causality Behind the Workflow:

  • Verify Purity: Impurities in starting materials or reagents can inhibit the reaction or act as catalysts for degradation. This must be ruled out first.

  • Run Controls: A control reaction without a key reagent (e.g., the catalyst) can help determine if the starting material itself is unstable under the reaction conditions.

  • Stress Test the Product: The most direct way to confirm degradation is to subject your isolated, pure product to the individual "stressors" of your reaction.[7] For example, refluxing the product in the reaction solvent can test for thermal stability.[7] Exposing it to the acidic or basic conditions of your workup can reveal instability during purification.[7] This isolates the variable causing the degradation.

  • Analyze the Crude Mixture: Before workup and purification, analyze a sample of the crude reaction mixture.[7] Techniques like LC-MS are invaluable for identifying the molecular weights of byproducts, which can provide clues to the degradation pathway (e.g., addition of 16 amu suggests oxidation; addition of 18 amu suggests hydrolysis).[9]

Q3: How do specific reaction parameters like pH, temperature, and catalysts influence product stability?

A3: These parameters are the primary levers you can pull to control both the reaction rate and the degradation rate.

  • Temperature: Higher temperatures accelerate most reactions, including degradation pathways.[1] The relationship is often exponential (Arrhenius equation). The key is to find an optimal temperature that favors the formation of your desired product over its decomposition. If degradation is observed, lowering the temperature is a primary troubleshooting step.[10]

  • pH: The pH of the reaction medium can have a profound effect, especially for hydrolysis.[1][11] Many functional groups have pH-dependent stability. For example, esters hydrolyze faster under both strongly acidic and strongly basic conditions.[2] An enzyme's catalytic activity is also highly dependent on pH, with activity dropping sharply outside its optimal range.[12][13][14] The synthesis of certain catalysts is also pH-dependent, which in turn affects the product and byproduct selectivity.[15]

  • Catalysts: While catalysts are used to speed up desired reactions, they can also catalyze degradation. For example, transition metal catalysts can promote oxidation.[16] The acidity or basicity of a catalyst surface can also influence reaction pathways and byproduct formation.[17][18] It's crucial to select a catalyst with high selectivity for the desired transformation.

Section 3: Proactive Strategies for Degradation Mitigation

This section focuses on the methods and strategies you can employ from the outset to prevent degradation.

Q4: What are the most effective strategies to proactively minimize product degradation?

A4: Proactive mitigation involves careful planning of your reaction conditions and, when necessary, modification of your molecule.

  • Reaction Optimization: Systematically screen reaction parameters (temperature, concentration, solvent, catalyst) to find conditions that maximize the yield of the desired product while minimizing byproduct formation.

  • Control the Environment: If your molecule is sensitive to oxygen or light, conduct the reaction under an inert atmosphere (e.g., nitrogen) and in darkness or with amber glassware.[3][19] If it is sensitive to water, use anhydrous solvents and reagents.[6][20]

  • Use of Additives: Stabilizers or antioxidants can be added to the reaction mixture to inhibit degradation.[19][21] For example, radical scavengers can be used to stop unwanted free-radical chain reactions.

  • Employ Protecting Groups: For molecules with multiple sensitive functional groups, temporarily "blocking" or "protecting" a group that is susceptible to degradation under the reaction conditions is a powerful strategy.[22]

Q5: How do I select the right "protecting group" for a sensitive functional group, and what is an "orthogonal" strategy?

A5: A protecting group is a reversible modification of a functional group to render it inert during a specific chemical transformation.[22]

Criteria for a Good Protecting Group:

  • Easy to install: The protection reaction should be high-yielding and clean.

  • Stable: It must withstand the conditions of the subsequent reaction(s).

  • Easy to remove: The deprotection should be high-yielding and occur under specific conditions that do not affect the rest of the molecule.

An orthogonal protecting group strategy is a highly effective approach used in complex syntheses. It involves using multiple different protecting groups in the same molecule that can be removed under distinct, non-interfering conditions.[22][23] This allows for the selective deprotection and reaction of one functional group while others remain protected.

G compound R-NH-P1 R-O-P2 R-O-P3 node1 Condition A (e.g., Acid) compound:f0->node1 node2 Condition B (e.g., Base) compound:f1->node2 node3 Condition C (e.g., Hydrogenolysis) compound:f2->node3 deprotect1 R-NH2 R-O-P2 R-O-P3 node1->deprotect1 deprotect2 R-NH-P1 R-OH R-O-P3 node2->deprotect2 deprotect3 R-NH-P1 R-O-P2 R-OH node3->deprotect3

Caption: Diagram of an orthogonal protecting group strategy.

Table 1: Common Protecting Groups for Alcohols and Amines

Functional GroupProtecting GroupAbbreviationCommon Protection ConditionsDeprotection Conditions
AlcoholSilyl EtherTBDMS, TIPSSilyl chloride, Imidazole, DMFFluoride source (TBAF) or Acid
AlcoholBenzyl EtherBnBenzyl bromide, NaH, THFHydrogenolysis (H₂, Pd/C)
AmineCarbamateBocBoc₂O, Base (e.g., TEA)Strong Acid (e.g., TFA)
AmineCarbamateCbzCbz-Cl, BaseHydrogenolysis (H₂, Pd/C)

Section 4: Analytical Monitoring of Degradation

This section details the experimental methods used to identify and quantify degradation products, which is essential for both troubleshooting and regulatory submissions.

Q6: What are "forced degradation studies," and how do they help in drug development?

A6: Forced degradation studies, also known as stress testing, are experiments where a drug substance or product is intentionally exposed to harsh conditions that are more severe than accelerated stability testing conditions.[24][25][26] The goal is not to determine shelf-life but to deliberately produce degradation products.[25]

The primary purposes of forced degradation studies are:

  • Identify Degradation Pathways: To understand how the molecule breaks down under stress (e.g., hydrolysis, oxidation).[24][25] This knowledge is crucial for developing stable formulations.[24]

  • Develop Stability-Indicating Methods: To generate a complex mixture of the parent drug and its degradants. This mixture is then used to develop and validate an analytical method (typically HPLC) that can accurately separate and quantify the drug from all its potential degradation products.[24][27]

  • Elucidate Degradant Structures: To generate sufficient quantities of degradation products for structural characterization (e.g., by MS or NMR).[24]

According to ICH guidelines, typical stress conditions include heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[24]

Protocol 1: General Procedure for Acid/Base Forced Degradation
  • Preparation: Prepare a solution of your compound (e.g., 1 mg/mL) in a suitable solvent.[26]

  • Acid Hydrolysis: To one aliquot, add a strong acid (e.g., 0.1 N HCl).[4]

  • Base Hydrolysis: To another aliquot, add a strong base (e.g., 0.1 N NaOH).[4]

  • Incubation: Heat the samples (e.g., at 60 °C) for a defined period (e.g., 24 hours). Include a control sample of the drug in the solvent without acid or base.

  • Neutralization: After incubation, cool the samples and carefully neutralize the acid and base aliquots.

  • Analysis: Analyze all samples by a suitable analytical method, such as HPLC-UV or LC-MS, to identify and quantify the degradation products. The target is typically to achieve 5-20% degradation of the main compound.[26]

Q7: Which analytical techniques are most suitable for identifying and quantifying degradation products?

A7: A combination of chromatographic and spectroscopic techniques is typically employed.[9][28] High-performance liquid chromatography (HPLC) is the workhorse for separating the parent compound from its degradants.[9][28]

Table 2: Comparison of Key Analytical Techniques

TechniquePrincipleWhat it DetectsProsCons
HPLC-UV Differential partitioning between mobile and stationary phases; UV absorbanceQuantifies compounds with a UV chromophoreRobust, reproducible, excellent for quantificationProvides no structural information on unknowns
LC-MS HPLC separation followed by mass spectrometrySeparates components and determines their mass-to-charge ratioExcellent for identifying unknown degradants by molecular weight; highly sensitiveQuantification can be more complex than UV
NMR Spectroscopy Nuclear spin alignment in a magnetic fieldProvides detailed structural informationThe gold standard for unambiguous structure elucidation of isolated degradantsRequires pure samples and is less sensitive than MS
FTIR Spectroscopy Absorption of infrared radiation by molecular bondsDetects changes in functional groupsNon-destructive; good for solid-state analysisSpectra can be complex; not ideal for quantification in mixtures

Modern approaches using ultrahigh-performance liquid chromatography (UHPLC) can enable real-time monitoring of reactions, providing rapid insights into both product formation and degradation.[29]

References

Validation & Comparative

A Comparative Guide to the Synthesis of Pyrido[2,3-d]pyrimidines: Strategies and Methodologies for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-d]pyrimidine core is a cornerstone in medicinal chemistry, forming the structural foundation of numerous therapeutic agents, including the FDA-approved CDK4/6 inhibitor Palbociclib, used in the treatment of breast cancer.[1][2] This privileged scaffold's prevalence in biologically active molecules has spurred the development of a diverse array of synthetic strategies. This guide offers a comparative analysis of the most prominent and effective methods for constructing the pyrido[2,3-d]pyrimidine ring system, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic route for their specific applications. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of key methodologies, supported by detailed experimental protocols.

The Strategic Landscape of Pyrido[2,3-d]pyrimidine Synthesis

The construction of the pyrido[2,3-d]pyrimidine skeleton can be broadly categorized into two main approaches:

  • Annulation of a pyridine ring onto a pre-existing pyrimidine. This is the most common strategy, leveraging readily available pyrimidine starting materials.

  • Formation of a pyrimidine ring from a substituted pyridine. While less common, this approach can be advantageous depending on the desired substitution pattern.[3]

This guide will focus on the first and more prevalent strategy, comparing three powerful and widely adopted methods: the classical condensation of aminopyrimidines with β-dicarbonyl compounds, the highly efficient multicomponent reactions (MCRs), and the modern application of microwave-assisted synthesis to accelerate these transformations.

Method 1: Classical Synthesis via Condensation of Aminopyrimidines

One of the most traditional and reliable methods for constructing the pyrido[2,3-d]pyrimidine core involves the condensation of an activated aminopyrimidine with a three-carbon synthon, typically a 1,3-dicarbonyl compound or its equivalent.[4] This approach is valued for its straightforward nature and the use of readily accessible starting materials.

Mechanistic Rationale

The reaction proceeds through an initial Michael addition of the electron-rich C5 position of the aminopyrimidine to the α,β-unsaturated system of the dicarbonyl compound (or a related species formed in situ), followed by an intramolecular cyclization and subsequent dehydration to yield the fused bicyclic system. The presence of electron-donating groups on the pyrimidine ring is crucial for activating the C5 position for the initial nucleophilic attack.[4]

Experimental Protocol: Synthesis of 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

This protocol is adapted from the well-established reaction of 6-aminouracil with acetylacetone.[4]

Materials:

  • 6-Aminouracil

  • Acetylacetone

  • Phosphoric acid

  • Ethanol

Procedure:

  • A mixture of 6-aminouracil (1.27 g, 10 mmol) and acetylacetone (1.0 g, 10 mmol) is heated in phosphoric acid (10 mL).

  • The reaction mixture is maintained at a temperature of 100-120 °C for 2-3 hours.

  • After cooling to room temperature, the mixture is poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and then with cold ethanol.

  • The crude product is recrystallized from a suitable solvent, such as acetic acid, to afford the pure 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Workflow Diagram

classical_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 6-Aminouracil 6-Aminouracil Heating_in_Acid Heating in Phosphoric Acid 6-Aminouracil->Heating_in_Acid Acetylacetone Acetylacetone Acetylacetone->Heating_in_Acid Workup Aqueous Workup & Filtration Heating_in_Acid->Workup Purification Recrystallization Workup->Purification Final_Product 5,7-dimethylpyrido[2,3-d] pyrimidine-2,4(1H,3H)-dione Purification->Final_Product

Caption: Workflow for the classical synthesis of a pyrido[2,3-d]pyrimidine.

Method 2: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity in a single step.[5][6] The synthesis of pyrido[2,3-d]pyrimidines is particularly well-suited to MCR strategies.

Mechanistic Rationale

A common MCR approach involves the one-pot reaction of an aminopyrimidine (e.g., 6-aminouracil or 2,6-diaminopyrimidin-4-one), an aldehyde, and an active methylene compound like malononitrile or ethyl cyanoacetate.[7][8] The reaction cascade is believed to initiate with a Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a Michael addition of the aminopyrimidine to the resulting electron-deficient alkene, and subsequent intramolecular cyclization and aromatization to furnish the final product.[5][7]

Experimental Protocol: One-Pot Synthesis of 7-amino-5-aryl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitriles

This protocol is a representative example of a three-component reaction.[7]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • 6-Aminouracil

  • Diammonium hydrogen phosphate (DAHP) (catalyst)

  • Ethanol/Water mixture

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), 6-aminouracil (1 mmol), and a catalytic amount of DAHP (10 mol%) is prepared in an aqueous ethanol solution.[7]

  • The mixture is heated to reflux and stirred for the time required to complete the reaction (typically monitored by TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Further purification, if necessary, can be achieved by recrystallization from a suitable solvent.

Mechanistic Pathway Diagram

mcr_mechanism Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct Active_Methylene Active Methylene (e.g., Malononitrile) Active_Methylene->Knoevenagel_Adduct Aminopyrimidine Aminopyrimidine Michael_Adduct Michael Adduct Aminopyrimidine->Michael_Adduct Knoevenagel_Adduct->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product Pyrido[2,3-d]pyrimidine Cyclized_Intermediate->Final_Product Tautomerization/ Aromatization

Caption: Mechanistic pathway of the three-component synthesis.

Method 3: Microwave-Assisted Synthesis

Microwave irradiation has become a valuable technology in organic synthesis for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[9][10][11] This is particularly advantageous for the synthesis of heterocyclic compounds like pyrido[2,3-d]pyrimidines.

Causality Behind Experimental Choices

The efficiency of microwave-assisted synthesis stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more effectively than conventional oil-bath heating, accelerating reaction rates. Solvents with high dielectric constants, such as methanol or DMF, are often chosen for their ability to absorb microwave energy efficiently.[10]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 2,4-diamino-5-methyl-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines

This protocol is adapted from a microwave-assisted multicomponent synthesis.[10]

Materials:

  • Methyl crotonate

  • Malononitrile

  • Guanidine carbonate

  • Sodium methoxide

  • Methanol

Procedure:

  • In a microwave-safe reaction vessel, a solution of guanidine is prepared by reacting guanidine carbonate (3.0 mmol) with sodium methoxide in methanol (3.0 mL).[10]

  • Methyl crotonate (1.0 mmol) and malononitrile (1.2 mmol) are added to the guanidine solution.[10]

  • The vessel is sealed and subjected to microwave irradiation (e.g., at a power that maintains a specific temperature, such as 120 °C) for a short duration (e.g., 10 minutes).[7][10]

  • After cooling, the reaction mixture is processed, which may involve filtration to remove any solids and evaporation of the solvent.

  • The crude product is then purified, typically by recrystallization, to yield the desired pyrido[2,3-d]pyrimidine.

Comparative Workflow Diagram

mw_vs_conventional cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation Reactants_C Reactants in Flask Oil_Bath Oil Bath (24 hours) Reactants_C->Oil_Bath Workup_C Workup & Purification Oil_Bath->Workup_C Product_C Product (e.g., 55% yield) Workup_C->Product_C Reactants_MW Reactants in MW Vessel MW_Irradiation Microwave (10 minutes) Reactants_MW->MW_Irradiation Workup_MW Workup & Purification MW_Irradiation->Workup_MW Product_MW Product (e.g., >80% yield) Workup_MW->Product_MW

Caption: Comparison of conventional vs. microwave-assisted synthesis workflows.

Comparative Analysis of Synthesis Methods

The choice of synthetic method depends on several factors, including the desired substitution pattern, available starting materials, required scale, and the importance of "green chemistry" principles.

FeatureClassical CondensationMulticomponent Reaction (MCR)Microwave-Assisted Synthesis
Reaction Time Hours to daysMinutes to hoursMinutes
Yields Moderate to goodGood to excellent[5]Often higher than conventional methods[11]
Atom Economy ModerateHighHigh
Operational Simplicity Stepwise, may require isolation of intermediatesOne-pot, simple procedure[6]Requires specialized equipment
Substrate Scope Generally goodBroad, allows for diverse substitutionsBroad, often enhances scope
Environmental Impact Often requires harsh conditions and organic solventsCan be performed in green solvents like water/ethanol[7]Reduced energy consumption and solvent use

Key Insights:

  • For rapid lead generation and library synthesis , multicomponent reactions, especially when coupled with microwave assistance, are unparalleled in their efficiency and ability to generate diverse structures.[6][9]

  • For large-scale synthesis , classical methods may still be preferred due to their well-established nature and the avoidance of specialized microwave equipment, although MCRs are increasingly being adapted for scale-up.

  • For sustainable chemistry , microwave-assisted MCRs in aqueous media represent the state-of-the-art, minimizing waste, energy consumption, and the use of hazardous solvents.[7][11]

Conclusion

The synthesis of pyrido[2,3-d]pyrimidines has evolved significantly from classical condensation methods to highly efficient, green, and rapid multicomponent strategies. While traditional methods remain valuable for their simplicity and robustness, the adoption of MCRs and microwave-assisted techniques offers substantial advantages in terms of speed, yield, and environmental impact. The selection of a particular method should be a strategic decision based on the specific goals of the research program, balancing the need for speed and diversity with scalability and cost-effectiveness. As the demand for novel therapeutics based on this privileged scaffold continues to grow, further innovations in the synthesis of pyrido[2,3-d]pyrimidines are anticipated, likely focusing on catalytic and flow-chemistry approaches.

References

A Senior Application Scientist's Guide to Halogenated Heterocycles: A Comparative Analysis of 6-Bromo-2-chloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Differentiated Reactivity

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic scaffolds are the bedrock upon which countless therapeutic agents are built. Among these, the pyrido[2,3-d]pyrimidine core is a "privileged scaffold," structurally analogous to purines, making it a frequent constituent of kinase inhibitors and other targeted therapies.[1][2][3][4] The strategic introduction of halogen atoms onto this scaffold transforms it from a mere structural framework into a versatile platform for complex molecular engineering.

This guide provides an in-depth comparison of 6-Bromo-2-chloropyrido[2,3-d]pyrimidine against other halogenated heterocycles. We will move beyond a simple catalog of structures to explore the fundamental principles of reactivity that govern their utility. As Senior Application Scientists, our goal is not just to provide protocols but to illuminate the causality behind experimental design, enabling researchers to make informed decisions in their synthetic campaigns.

The Underlying Principle: Carbon-Halogen Bond Reactivity in Cross-Coupling

The utility of polyhalogenated heterocycles is fundamentally dictated by the differential reactivity of their carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions—the workhorse of modern drug synthesis—the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst. The energy required for this step is inversely related to the C-X bond dissociation energy (BDE).[5][6]

This establishes a clear and predictable reactivity hierarchy: C–I > C–Br > C–Cl >> C–F

This predictable reactivity allows for chemoselective functionalization, where a more reactive halogen can be targeted under mild conditions while leaving a less reactive one intact for subsequent transformations.[5][7] this compound is a prime exemplar of a scaffold designed to exploit this principle, offering two distinct reactive handles for sequential, regioselective diversification.

cluster_reactivity Reactivity in Pd-Catalyzed Cross-Coupling cluster_conditions Typical Reaction Progression Iodo C-I Bond (Most Reactive) Bromo C-Br Bond Iodo->Bromo Milder Conditions Chloro C-Cl Bond (Least Reactive) Bromo->Chloro Harsher Conditions start Polyhalogenated Substrate step1 Functionalize C-I or C-Br (e.g., Suzuki, Sonogashira) start->step1 step2 Functionalize C-Cl (Requires stronger catalyst/base) step1->step2 product Disubstituted Product step2->product

Caption: Reactivity hierarchy of carbon-halogen bonds in cross-coupling reactions.

Comparative Analysis of Halogenated Scaffolds

The choice of a halogenated building block is a critical decision in a synthetic strategy. Here, we compare this compound to viable alternatives, highlighting the trade-offs in reactivity, cost, and synthetic flexibility.

vs. Symmetric Dichloro Heterocycles (e.g., 2,4-Dichloropyrido[2,3-d]pyrimidine)

Symmetrically substituted heterocycles like 2,4-dichloropyrido[2,3-d]pyrimidine present a significant challenge: the two identical C-Cl bonds exhibit similar reactivity.[8]

  • Key Differentiator: The inherent, predictable selectivity of the C-Br over the C-Cl bond in this compound allows for straightforward, sequential functionalization. Achieving selective mono-substitution on a dichloro-scaffold is often difficult, typically yielding a mixture of mono- and di-substituted products, which necessitates tedious purification or the use of sophisticated ligand and catalyst systems to achieve regioselectivity.[7]

  • Causality: The lower bond dissociation energy of the C-Br bond means it will undergo oxidative addition to a palladium catalyst under significantly milder conditions than the C-Cl bond.

vs. Iodo-Substituted Analogs (e.g., 2-Chloro-6-iodopyrido[2,3-d]pyrimidine)

An iodo-substituted analog offers even greater reactivity at the 6-position due to the weakness of the C-I bond.[5]

  • Key Differentiator: While the C-I bond's high reactivity allows for extremely mild coupling conditions (sometimes at room temperature), this comes with drawbacks. Iodo-aromatic compounds are generally more expensive, have a higher molecular weight (impacting ligand efficiency in drug design), and can be less stable, often being sensitive to light.

  • Causality: this compound represents a pragmatic balance. The C-Br bond is sufficiently reactive for reliable, selective coupling without the stability and cost issues associated with many iodo-derivatives. It provides a robust and economically viable platform for large-scale synthesis.

vs. Other Bromo-Chloro Scaffolds (e.g., 6-Bromo-4-chlorothieno[2,3-d]pyrimidine)

The core heterocyclic nucleus plays a profound role in the ultimate biological activity of the final compound.

  • Key Differentiator: The pyrido[2,3-d]pyrimidine scaffold is a well-established bioisostere of purine, making it an ideal starting point for developing inhibitors that target the ATP-binding sites of kinases.[1][3][9] While thieno[2,3-d]pyrimidines are also used in medicinal chemistry, for instance as c-Met inhibitors, the structure-activity relationship (SAR) is distinct.[10] The choice between these scaffolds is therefore driven by the biological target.

  • Causality: The specific arrangement of nitrogen atoms in the pyrido[2,3-d]pyrimidine ring allows it to form key hydrogen bond interactions within kinase active sites, a feature that is central to its "privileged" status.[11]

Comparative Data Summary
FeatureThis compound2,4-Dichloropyrido[2,3-d]pyrimidine2-Chloro-6-iodopyrido[2,3-d]pyrimidine6-Bromo-4-chlorothieno[2,3-d]pyrimidine
Selective Functionalization Excellent, inherent C-Br > C-Cl reactivity.Poor, requires catalyst/condition control.Excellent, inherent C-I > C-Cl reactivity.Excellent, inherent C-Br > C-Cl reactivity.
Reactivity of First Position High (C-Br)Moderate (C-Cl)Very High (C-I)High (C-Br)
Stability & Cost Good balance of reactivity and stability.Generally stable and cost-effective.Higher cost, potential light sensitivity.Dependent on core synthesis.
Primary Application Kinase inhibitors (bioisostere of purine).[3][9]General heterocyclic synthesis.Applications requiring very mild conditions.Kinase inhibitors (e.g., c-Met).[10]

Experimental Protocols: A Self-Validating System for Sequential Functionalization

The following protocols demonstrate the practical application of the differential reactivity inherent in this compound. This two-step workflow is a self-validating system: the success of the first step under mild conditions, leaving the C-Cl bond untouched, confirms the principle of selective reactivity.

start 6-Bromo-2-chloropyrido [2,3-d]pyrimidine step1 Protocol 1: Suzuki Coupling @ C6-Br - Pd(PPh3)4, Na2CO3 - Dioxane/H2O, 80-90 °C start->step1 intermediate 6-Aryl-2-chloropyrido [2,3-d]pyrimidine step1->intermediate step2 Protocol 2: Suzuki Coupling @ C2-Cl - Pd(dppf)Cl2, K3PO4 - Toluene, 110 °C intermediate->step2 product 2,6-Diarylpyrido [2,3-d]pyrimidine step2->product

Caption: Experimental workflow for sequential Suzuki-Miyaura cross-coupling.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Bromo Position

Rationale: This protocol employs standard, mild conditions sufficient to activate the more labile C-Br bond while leaving the robust C-Cl bond intact. The choice of a common Pd(0) catalyst and a mild inorganic base is deliberate to showcase this selectivity.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 6-aryl-2-chloropyrido[2,3-d]pyrimidine intermediate.

Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C2-Chloro Position

Rationale: To functionalize the remaining C-Cl bond, more forcing conditions are required. This involves a more electron-rich and sterically hindered ligand (dppf) to facilitate the more difficult oxidative addition, a stronger base, and a higher temperature.

Materials:

  • 6-Aryl-2-chloropyrido[2,3-d]pyrimidine (from Protocol 1) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.1 eq)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried flask, add the 6-aryl-2-chloropyrido[2,3-d]pyrimidine intermediate, the second arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 2,6-diarylpyrido[2,3-d]pyrimidine.

Application in Drug Design: Targeting Kinase Active Sites

The ability to selectively introduce different substituents at the C2 and C6 positions is not merely a synthetic convenience; it is a critical tool for optimizing pharmacological properties. In kinase inhibitor design, different regions of the molecule interact with distinct pockets of the enzyme's active site.

cluster_kinase Kinase Active Site Interaction scaffold Pyrido[2,3-d]pyrimidine Core r1 R1 @ C2 scaffold->r1 r2 R2 @ C6 scaffold->r2 hinge Hinge-Binding Region (Hydrogen Bonds) scaffold->hinge Forms key H-bonds r1->hinge Fine-tunes hinge binding solvent Solvent-Exposed Region (Modulates Solubility, Selectivity) r2->solvent Interacts with surface residues

Caption: Strategic functionalization of the pyridopyrimidine scaffold for kinase inhibition.

  • C2-Position: Substituents at this position are often directed towards the "hinge region" of the kinase, forming critical hydrogen bonds that anchor the inhibitor.

  • C6-Position: This position often points towards the solvent-exposed region, providing a vector for introducing groups that can enhance solubility, improve pharmacokinetic properties, or achieve selectivity against other kinases.

The sequential functionalization enabled by this compound allows medicinal chemists to systematically and independently optimize these two crucial pharmacophoric elements.

Conclusion

This compound is more than just another halogenated heterocycle; it is a strategically designed building block that offers a superior balance of reactivity, stability, and synthetic versatility. Its inherent and predictable differential reactivity between the C-Br and C-Cl bonds provides a reliable platform for sequential cross-coupling reactions, a crucial advantage over symmetrically halogenated analogs. While iodo-substituted scaffolds offer higher reactivity, the bromo-chloro variant provides a more robust and cost-effective solution for process development. For researchers in drug discovery, particularly those targeting kinases, this compound represents an optimal starting point for the efficient and logical construction of complex, highly functionalized therapeutic candidates.

References

The Pyrido[2,3-d]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] Its structural resemblance to purine has made it a focal point for the design of inhibitors targeting key enzymes in various disease pathways, particularly in oncology.[4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrido[2,3-d]pyrimidine derivatives, offering a comparative overview of their performance as inhibitors of critical cancer targets such as tyrosine kinases and dihydrofolate reductase. We will explore the causal relationships behind experimental design choices, present supporting experimental data, and provide detailed methodologies to ensure scientific integrity and reproducibility.

The Versatile Core: Targeting Key Oncogenic Pathways

The pyrido[2,3-d]pyrimidine scaffold has been successfully exploited to develop inhibitors for several important classes of enzymes implicated in cancer progression. This guide will focus on two major target families where this scaffold has shown significant promise:

  • Tyrosine Kinase Inhibitors (TKIs): Tyrosine kinases are crucial mediators of cell signaling pathways that control cell growth, proliferation, differentiation, and survival.[4][5] Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Pyrido[2,3-d]pyrimidines have been extensively investigated as ATP-competitive inhibitors of various tyrosine kinases, including:

    • Epidermal Growth Factor Receptor (EGFR)

    • Vascular Endothelial Growth Factor Receptor (VEGFR)

    • Fibroblast Growth Factor Receptor (FGFR)

    • Platelet-Derived Growth Factor Receptor (PDGFR)

    • Src family kinases[6][7]

  • Dihydrofolate Reductase (DHFR) Inhibitors: DHFR is a critical enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids.[8][9] Inhibition of DHFR disrupts DNA synthesis and leads to cell death, making it a well-established target for anticancer and antimicrobial agents.[1][3]

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The biological activity and selectivity of pyrido[2,3-d]pyrimidine derivatives are highly dependent on the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions, providing a comparative analysis based on published experimental data.

A Visual Guide to the Pyrido[2,3-d]pyrimidine Scaffold and Key Substitution Points:

Caption: Key substitution positions on the pyrido[2,3-d]pyrimidine scaffold.

Position 2 and 4: The Kinase Hinge Binders

Modifications at the C2 and C4 positions are critical for potent kinase inhibition, as these positions are often involved in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.

  • Amino Substituents: The introduction of a 2,4-diamino substitution pattern is a common strategy in the design of DHFR inhibitors.[8] For kinase inhibitors, an amino group at the C4 position is often essential for hinge binding.

  • Side Chains at C2: The introduction of various side chains at the C2 position can significantly impact potency and solubility. For example, the introduction of a [4-(diethylamino)butyl]amino side chain into a lead compound resulted in enhanced potency and bioavailability.[6][7]

Position 5 and 6: The Selectivity Determinants

Substitutions at the C5 and C6 positions play a pivotal role in determining the selectivity profile of the inhibitors. These positions often extend into the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of larger, more diverse substituents.

  • Aryl and Heteroaryl Groups at C6: The nature of the substituent at the C6 position has a profound effect on selectivity. For instance, replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group transformed a broad-spectrum tyrosine kinase inhibitor into a highly selective FGFR inhibitor.[6][7]

  • Substitutions at C5: Modifications at the C5 position can also influence activity. A series of pyrido[2,3-d]pyrimidines with substitutions at the C-5 position were synthesized and evaluated for their antitumor activity, with several compounds exhibiting high inhibitory activity against DHFR.[9]

Position 7: Modulating Physicochemical Properties

The N7 position of the pyrido[2,3-d]pyrimidine core is another key point for modification, often influencing the compound's physicochemical properties, such as solubility and metabolic stability.

  • Alkyl and Aryl Substituents: The introduction of small alkyl or aryl groups at this position is a common strategy. For example, in a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, various substituents at the N7 position were explored to optimize EGFR inhibitory activity.[10]

Comparative Performance Data: A Tabular Overview

To provide a clear comparison of the performance of different pyrido[2,3-d]pyrimidine derivatives, the following tables summarize key experimental data from the literature.

Table 1: Tyrosine Kinase Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidines
Compound IDTarget Kinase(s)IC50 (µM)Reference
4b (PD-089828) PDGFr, FGFr, EGFr, c-src1.11, 0.13, 0.45, 0.22[6][7]
6c PDGFr0.3 (cell proliferation)[6][7]
4e FGFr0.060[6][7]
B1 EGFRL858R/T790M0.013[11]
5a PDGFRβ, EGFR, CDK4/Cyclin D10.3 (HepG-2 cells)[1][12]
Compound 1 EGFRWT, EGFRT790M0.093, 0.174[13]
Table 2: Dihydrofolate Reductase (DHFR) Inhibitory Activity
Compound IDDHFR IC50 (µM)Reference
Compound 11 6.5[9]
Compound 13 7.1[9]
Compound 14 8.7[9]
Methotrexate (Reference) 5.57[9]

Experimental Protocols: Ensuring Methodological Rigor

The following sections provide detailed, step-by-step methodologies for key experiments cited in this guide.

Experimental Workflow: From Synthesis to Biological Evaluation

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., 6-aminouracils) reaction Cyclization Reaction start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization enzyme_assay Enzyme Inhibition Assay (e.g., Kinase or DHFR) characterization->enzyme_assay Test Compounds cell_assay Cell-Based Assay (e.g., MTT, Cell Cycle Analysis) enzyme_assay->cell_assay in_vivo In Vivo Studies (Animal Models) cell_assay->in_vivo

Caption: A generalized experimental workflow for the development of pyrido[2,3-d]pyrimidine inhibitors.

Protocol 1: In Vitro Tyrosine Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific tyrosine kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against a target tyrosine kinase.

Materials:

  • Recombinant human tyrosine kinase (e.g., EGFR, VEGFR-2)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (specific to the kinase)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Assay buffer

    • Test compound or vehicle (DMSO)

    • Recombinant kinase

    • Substrate peptide

  • Initiation of Reaction: Add ATP to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG-2, H1975)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The pyrido[2,3-d]pyrimidine scaffold continues to be a highly valuable template for the design of potent and selective inhibitors of various therapeutic targets. The SAR studies highlighted in this guide demonstrate that fine-tuning the substituents at different positions of the core structure can lead to significant improvements in activity and selectivity. Future research in this area will likely focus on:

  • Exploiting Novel Substitution Patterns: The exploration of less-explored substitution patterns and the introduction of novel chemical moieties could lead to the discovery of inhibitors with unique pharmacological profiles.

  • Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of target proteins in complex with pyrido[2,3-d]pyrimidine inhibitors will facilitate more rational, structure-based drug design efforts.

  • Targeting Drug Resistance: A key challenge in cancer therapy is the emergence of drug resistance. The design of new pyrido[2,3-d]pyrimidine derivatives that can overcome known resistance mechanisms, such as the T790M mutation in EGFR, will be a major focus.[11]

  • Multi-Targeted Inhibitors: The development of pyrido[2,3-d]pyrimidine-based compounds that can simultaneously inhibit multiple key targets in a signaling pathway or in different pathways could offer a more effective therapeutic strategy.[12]

By leveraging the extensive SAR knowledge and employing rational design strategies, the pyrido[2,3-d]pyrimidine scaffold holds immense potential for the development of the next generation of targeted therapies.

References

A Senior Application Scientist's Guide to Spectroscopic Analysis of Final Pharmaceutical Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Confirmation, Towards Comprehensive Characterization

In the landscape of drug development, the final product is the culmination of immense scientific effort and investment. Its successful transition from the laboratory to the clinic hinges on a profound understanding of its identity, purity, strength, and stability. Spectroscopic analysis serves as the cornerstone of this understanding. It is not merely a quality control checkpoint but a fundamental component of the control strategy mandated by global regulatory bodies like the FDA and EMA.[1][2] This guide moves beyond textbook descriptions to provide a comparative, experience-driven framework for leveraging key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy—for the definitive characterization of final drug products.

As a Senior Application Scientist, my objective is to illuminate not just the what but the why—the causality behind choosing one technique over another, or, more importantly, how to synergistically combine them to build a self-validating analytical workflow. This guide is structured to empower researchers, scientists, and drug development professionals to design and interpret spectroscopic analyses with confidence, ensuring the delivery of safe and effective medicines.

Comparative Overview: Selecting the Right Tool for the Analytical Challenge

No single spectroscopic technique is a panacea. The choice of methodology is dictated by the specific question being asked—are we confirming identity, quantifying an active pharmaceutical ingredient (API), searching for trace-level impurities, or assessing higher-order structure? Each technique offers a unique lens through which to view the molecule, with distinct advantages in sensitivity, specificity, and the nature of the information it provides.

The following table summarizes the primary applications and performance characteristics of the four core spectroscopic techniques discussed in this guide. This high-level comparison is essential for initial experimental design and resource allocation.

Technique Primary Application Strengths Limitations Typical Sensitivity
NMR Spectroscopy Definitive structure elucidation, Quantification (qNMR)Unambiguous structural information, Non-destructive, Highly reproducible, Inherently quantitative[3][4]Relatively low sensitivity, Higher equipment cost, Can be complex for large molecules[5]Low mM to high µM range[6]
Mass Spectrometry (MS) Molecular weight confirmation, Impurity identification & quantificationUnparalleled sensitivity, High specificity, Structural information via fragmentation[1][7][8]Destructive, Ionization challenges for some molecules, Complex matrix effectspM to fM range[6]
FT-IR Spectroscopy API & excipient identification, Polymorph screeningFast, Non-destructive, Provides "fingerprint" of functional groups, Low cost[9]Limited for complex mixtures, Not inherently quantitative without calibrationmg to µg range
UV-Vis Spectroscopy API quantification (potency/assay), Dissolution testingSimple, Robust, Low cost, High throughput, Well-established for quantitative analysis[10]Limited structural information, Requires a chromophore, Prone to interferenceµg/mL to ng/mL range

In-Depth Analysis I: Nuclear Magnetic Resonance (NMR) – The Gold Standard for Structure

Expertise & Causality: NMR's reputation as the "gold standard" for chemical structure elucidation is well-earned.[3] It is the only technique that provides a complete, atom-by-atom map of a molecule's covalent framework through the analysis of nuclear spin interactions.[3][11] For a final product, a ¹H NMR spectrum serves as an unequivocal identity test, confirming not just the presence of the API but the correctness of its specific isomeric form.[2] Unlike other methods that infer structure from properties like mass-to-charge ratio or light absorption, NMR directly observes the chemical environment of each proton and carbon, providing definitive proof of structure.[3][12] This is why regulatory agencies hold NMR data in such high regard for the characterization of new chemical entities and their reference standards.[13]

Key Applications in Final Product Analysis:
  • Identity Confirmation: Comparison of the product's NMR spectrum against a well-characterized reference standard is a conclusive identification method.[13]

  • Structure Verification: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to unambiguously assign the full chemical structure of the API.[2]

  • Quantitative Analysis (qNMR): qNMR is a primary analytical method that allows for the determination of API purity and potency without the need for a specific reference standard of the same compound. By integrating the area of a specific analyte signal relative to that of a certified internal standard of known concentration, a highly accurate and precise quantity can be determined.[5]

  • Impurity Identification: While less sensitive than MS, NMR can identify and structurally characterize impurities present at levels of ~0.1% or higher, often without the need for isolation.[5]

Experimental Protocol: ¹H NMR for Small Molecule API Identification

This protocol describes a self-validating system for the identification of a small molecule API in a final drug substance.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the final product and a corresponding reference standard into separate, clean, dry vials.[14]

    • Dissolve each in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆), which is chosen for its ability to dissolve a wide range of compounds and for its distinct solvent peak that rarely interferes with analyte signals.[14]

    • Vortex each sample until fully dissolved.

    • Transfer each solution into a clean, high-quality 5 mm NMR tube. Ensure the tube is free of scratches or fractures to prevent issues during the experiment.[14]

  • Instrument Setup & Calibration:

    • Use a 400 MHz (or higher) NMR spectrometer.[15]

    • Insert the reference standard sample. Lock and shim the instrument on the deuterium signal of the solvent to optimize magnetic field homogeneity.

    • Calibrate the chemical shift reference (0 ppm) to the residual signal of an internal standard like tetramethylsilane (TMS) or, more commonly, to the residual solvent peak (e.g., 2.50 ppm for DMSO-d₆).[11][16]

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum for the reference standard using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

    • Without changing any parameters, eject the reference standard and insert the final product sample.

    • Acquire the 1D ¹H NMR spectrum for the final product using the identical acquisition parameters. This concomitant analysis is crucial for direct comparability.

  • Data Processing & Interpretation:

    • Apply a Fourier transform, phase correction, and baseline correction to both spectra using the instrument's software.

    • Overlay the two spectra. The identity of the API is confirmed if the chemical shifts and splitting patterns (multiplicities) of all signals in the final product spectrum match those of the reference standard spectrum.[13]

    • Integrate the signals. The relative integrals should correspond to the number of protons in each unique chemical environment, providing further structural confirmation.[11]

In-Depth Analysis II: Mass Spectrometry (MS) – Unmatched Sensitivity for Purity

Expertise & Causality: The primary advantage of MS lies in its extraordinary sensitivity, often reaching picomolar to femtomolar levels.[4][6] This makes it the undisputed champion for impurity profiling, where the goal is to detect and identify substances at trace levels that other techniques would miss.[1][17] For final product analysis, this is critical for meeting the stringent safety thresholds for impurities set by guidelines like ICH Q3A/B. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for resolving complex mixtures and providing molecular weight information for each component. High-resolution mass spectrometry (HRMS) can provide mass data with sub-ppm accuracy, allowing for the confident assignment of elemental compositions for unknown impurities.[18]

Key Applications in Final Product Analysis:
  • Molecular Weight Confirmation: Provides rapid and accurate confirmation of the API's molecular weight.

  • Impurity Profiling: The most sensitive technique for detecting, identifying, and quantifying process-related impurities and degradation products.[19][20]

  • Forced Degradation Studies: Used to identify potential degradation products under stress conditions (e.g., heat, light, pH), which is a key part of stability testing.

  • Genotoxic Impurity Analysis: The sensitivity of techniques like LC-MS/MS is essential for monitoring potentially genotoxic impurities at parts-per-million (ppm) levels.

Experimental Protocol: LC-MS for Impurity Profiling

This workflow outlines a self-validating system for identifying and characterizing impurities in a final drug product.

  • Sample and Mobile Phase Preparation:

    • Accurately prepare a solution of the final product in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

    • Prepare mobile phases using high-purity, LC-MS grade solvents (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile). The acid is added to improve chromatographic peak shape and promote ionization in the MS source.

  • Chromatographic Separation (LC):

    • Equilibrate a reversed-phase C18 column on the HPLC system.[21] This stationary phase is versatile for a wide range of small molecule drugs.

    • Inject the sample solution.

    • Apply a gradient elution method, starting with a high percentage of aqueous mobile phase (e.g., 95% A) and gradually increasing the organic mobile phase (e.g., to 95% B) over 20-30 minutes. This gradient allows for the separation of compounds with a wide range of polarities.

  • Mass Spectrometric Analysis (MS):

    • The column eluent is directed into the MS ion source (e.g., Electrospray Ionization, ESI), which is suitable for polar molecules.

    • Acquire data in full scan mode over a relevant mass range (e.g., m/z 100-1000) to detect all ionizable species.

    • Set the instrument to also perform data-dependent MS/MS. In this mode, the instrument automatically selects the most intense ions from the full scan and fragments them to obtain structural information.[10]

  • Data Processing & Interpretation:

    • Process the chromatogram. The main peak should correspond to the API.

    • Identify all smaller peaks corresponding to potential impurities.

    • For each impurity peak, extract the mass spectrum. The accurate mass from the full scan can be used to propose an elemental composition.

    • Analyze the MS/MS fragmentation pattern to elucidate the structure of the impurity, often by comparing it to the fragmentation of the API. This process helps pinpoint the site of modification or degradation.[20]

In-Depth Analysis III: FT-IR and UV-Vis – The Workhorses of Quality Control

Expertise & Causality: FT-IR and UV-Vis are often considered the workhorses of a QC lab due to their speed, simplicity, and robustness.[12]

FT-IR spectroscopy is exceptionally powerful for identity confirmation.[9] Its strength lies in its ability to generate a unique "molecular fingerprint" based on the vibrational frequencies of a molecule's functional groups.[9] For solid final products, the Attenuated Total Reflectance (ATR) sampling technique is particularly advantageous as it requires minimal to no sample preparation, providing a spectrum in seconds. This makes it an ideal method for rapid raw material verification and final product identity confirmation against a reference standard, as specified in pharmacopeias like the USP.[1]

UV-Vis spectroscopy , governed by the Beer-Lambert Law, is the quintessential technique for quantitative analysis.[10] Its simplicity and high throughput make it the method of choice for routine potency assays and dissolution testing, where the concentration of the API needs to be measured accurately and repeatedly. The causality is direct: the amount of light absorbed by the sample at a specific wavelength is directly proportional to the concentration of the API.

Experimental Protocol: ATR-FTIR for API Identification
  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropyl alcohol and allowing it to dry.[8]

  • Background Scan: Acquire a background spectrum of the clean, empty crystal. This is crucial to subtract any atmospheric interference (e.g., from CO₂ or water vapor).[8]

  • Sample Analysis: Place a small amount of the powdered final product sample directly onto the ATR crystal, ensuring good contact using the pressure arm.[4]

  • Spectrum Acquisition: Collect the sample spectrum over a typical range of 4000–400 cm⁻¹.[8]

  • Comparison: The identity is confirmed by overlaying the sample spectrum with a spectrum of the reference standard obtained under the exact same conditions. The peak positions and relative intensities in the "fingerprint region" (typically 1500–600 cm⁻¹) must be concordant.[3]

Experimental Protocol: UV-Vis for API Quantification
  • Preparation of Standard Solutions: Prepare a stock solution of the reference standard at a known concentration. Perform a series of dilutions to create at least five calibration standards that bracket the expected concentration of the sample.

  • Preparation of Sample Solution: Prepare a solution of the final product, diluted to fall within the range of the calibration standards.

  • Wavelength Selection: Scan a standard solution across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[22]

  • Calibration Curve Construction: Measure the absorbance of each calibration standard at the λmax. Plot absorbance versus concentration. The resulting graph must be linear, with a correlation coefficient (R²) of >0.999 to be considered a self-validating system.

  • Sample Quantification: Measure the absorbance of the sample solution at λmax. Use the linear regression equation from the calibration curve to calculate the exact concentration of the API in the sample.

An Integrated Approach: A Multi-technique Strategy for Comprehensive Characterization

Expertise & Causality: Relying on a single analytical technique provides an incomplete picture and introduces unacceptable risk. A robust characterization strategy, as expected by regulatory bodies, integrates orthogonal techniques to create a self-validating system where the strengths of one method compensate for the limitations of another.[13] For example, LC-UV may be used to quantify the API and its known impurities, but it cannot identify an unknown peak. LC-MS is then employed to obtain the molecular weight and structural fragments of that unknown. Finally, if the impurity is significant, preparative HPLC may be used to isolate it, followed by NMR for definitive structural elucidation.[10][20] This integrated workflow ensures that the final product is understood from multiple, complementary perspectives.

The following diagram illustrates a decision-making workflow for the comprehensive analysis of a small molecule final product.

G start Final Product Batch identity Identity Confirmation start->identity assay Potency / Assay start->assay purity Impurity Profile start->purity ftir FT-IR vs. Reference identity->ftir uv_vis UV-Vis Assay vs. Standard assay->uv_vis lc_uv LC-UV Impurity Profile purity->lc_uv pass1 Pass: Identity Confirmed ftir->pass1 Spectra Match fail1 Fail: Identity Mismatch ftir->fail1 Spectra Mismatch pass2 Pass: Within Spec (e.g., 98-102%) uv_vis->pass2 Absorbance in Range fail2 Fail: Out of Specification uv_vis->fail2 Absorbance Out of Range pass3 Pass: All Impurities Below Reporting Threshold lc_uv->pass3 Clean Profile unknown_impurity Unknown Impurity Detected (Above Identification Threshold) lc_uv->unknown_impurity release Batch Release pass1->release investigate_id Investigate Root Cause (e.g., NMR, MS) fail1->investigate_id pass2->release investigate_assay Investigate Manufacturing Process / Stability fail2->investigate_assay pass3->release lc_ms Characterize by LC-MS unknown_impurity->lc_ms ms_data Obtain Accurate Mass & MS/MS Fragment Data lc_ms->ms_data propose_structure Propose Putative Structure ms_data->propose_structure isolate_nmr Isolate Impurity (Prep-LC) & Analyze by NMR propose_structure->isolate_nmr If impurity >0.1% or potentially genotoxic final_id Definitive Structure Confirmed isolate_nmr->final_id

Caption: Integrated workflow for final product characterization.

Conclusion

The spectroscopic characterization of a final drug product is a multi-faceted endeavor that forms the bedrock of its quality, safety, and efficacy profile. As demonstrated, while techniques like FT-IR and UV-Vis provide rapid and robust data for routine quality control, a deeper understanding requires the high-sensitivity of MS for purity and the definitive structural power of NMR for identity. By adopting an integrated, multi-technique approach, and by understanding the fundamental causality behind the selection of each method, drug development professionals can build a comprehensive and scientifically sound data package. This not only satisfies regulatory expectations but, more importantly, ensures the integrity of the final product delivered to patients.

References

A Researcher's Guide to Assessing the Selectivity of c-Src Kinase Inhibitors Against EGFR and PDGFr

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase-Targeted Cancer Therapy

The human kinome, with its more than 500 protein kinases, represents a vast and fertile ground for oncologic drug discovery. Kinases are the master regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[1][2] Among these, the non-receptor tyrosine kinase c-Src and the receptor tyrosine kinases (RTKs) EGFR (Epidermal Growth Factor Receptor) and PDGFr (Platelet-Derived Growth Factor Receptor) are pivotal players in tumor growth, proliferation, and metastasis.[3][4][5]

While the development of kinase inhibitors has revolutionized cancer treatment, a significant challenge persists: achieving selectivity.[1] The high degree of structural conservation in the ATP-binding pocket across the kinome means that many inhibitors inadvertently block multiple kinases, leading to off-target effects and associated toxicities. Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity profile is not merely an academic exercise; it is a critical step in the development of safer and more effective targeted therapies.

This guide provides a framework for researchers, scientists, and drug development professionals to systematically evaluate the selectivity of candidate c-Src inhibitors, specifically focusing on two of the most common and critical off-target kinases: EGFR and PDGFr. We will delve into the underlying signaling pathways, present robust experimental protocols for assessing selectivity, and analyze the profiles of well-known inhibitors to illustrate the principles in practice.

Understanding the Key Players: c-Src, EGFR, and PDGFr Signaling Pathways

A logical assessment of inhibitor selectivity begins with a firm understanding of the target pathways. The interconnectedness of these networks often explains why off-target inhibition can have profound biological consequences. c-Src, for instance, not only has its own downstream effects but also functions as a crucial signaling node that physically and functionally interacts with RTKs like EGFR.[6][7]

The c-Src Signaling Cascade

c-Src is a proto-oncogene that plays a central role in regulating cell survival, proliferation, migration, and invasion.[3] Its aberrant activation is observed in a high percentage of solid tumors, including those of the colon, lung, breast, and pancreas.[8][9] Upon activation by various stimuli, including RTKs, c-Src phosphorylates a multitude of downstream substrates, triggering several key oncogenic pathways.[3][10]

cSrc_Pathway RTK RTK / Integrins cSrc c-Src RTK->cSrc Activation Ras Ras cSrc->Ras PI3K PI3K cSrc->PI3K STAT3 STAT3 cSrc->STAT3 FAK FAK cSrc->FAK MAPK Raf-MEK-ERK (MAPK Pathway) Ras->MAPK AKT AKT PI3K->AKT Nucleus3 STAT3 Dimer STAT3->Nucleus3 Cytoskeleton Paxillin FAK->Cytoskeleton Nucleus1 Transcription Factors (e.g., c-Myc, AP-1) MAPK->Nucleus1 Nucleus2 mTOR / Bad AKT->Nucleus2 Proliferation Cell Proliferation, Differentiation Nucleus1->Proliferation Survival Cell Survival, Anti-Apoptosis Nucleus2->Survival Nucleus3->Proliferation Nucleus3->Survival Metastasis Migration, Invasion, Metastasis Cytoskeleton->Metastasis

Figure 1: Simplified c-Src Signaling Pathway.
The EGFR Signaling Cascade

EGFR (also known as ERBB1 or HER1) is a founding member of the ErbB family of RTKs and is a critical driver in many epithelial cancers, particularly non-small cell lung cancer (NSCLC).[4][11] Ligand binding induces receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate downstream pro-survival and proliferative pathways, primarily the PI3K/AKT and Ras/MAPK cascades.[12] Notably, c-Src can directly phosphorylate EGFR, amplifying its downstream signals, which highlights the intimate crosstalk between these two kinases.[6][7]

EGFR_Pathway Ligand EGF / TGF-α EGFR EGFR Dimer Ligand->EGFR Binding & Dimerization Grb2 Grb2/SOS EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg cSrc c-Src cSrc->EGFR Phosphorylation (Y845) Ras Ras Grb2->Ras AKT AKT PI3K->AKT PKC PKC PLCg->PKC MAPK Raf-MEK-ERK Ras->MAPK mTOR mTOR AKT->mTOR Outcomes Proliferation, Survival, Motility PKC->Outcomes MAPK->Outcomes mTOR->Outcomes

Figure 2: Simplified EGFR Signaling Pathway.
The PDGFr Signaling Cascade

The PDGFr family (PDGFRα and PDGFRβ) are RTKs that play crucial roles in embryonic development and angiogenesis.[5] In cancer, PDGF/PDGFr signaling can drive tumor growth through autocrine stimulation of cancer cells or by paracrine signaling that recruits stromal cells to the tumor microenvironment.[13][14] Like EGFR, ligand binding to PDGFr triggers dimerization, autophosphorylation, and the recruitment of signaling molecules that activate pathways such as PI3K/AKT and MAPK, promoting cell proliferation and survival.[15]

PDGFr_Pathway Ligand PDGF PDGFr PDGFr Dimer Ligand->PDGFr Binding & Dimerization Grb2 Grb2/SOS PDGFr->Grb2 PI3K PI3K PDGFr->PI3K STAT STAT PDGFr->STAT Ras Ras Grb2->Ras AKT AKT PI3K->AKT Outcomes Proliferation, Migration, Angiogenesis STAT->Outcomes MAPK Raf-MEK-ERK Ras->MAPK AKT->Outcomes MAPK->Outcomes

Figure 3: Simplified PDGFr Signaling Pathway.

Methodologies: A Dual-Pronged Approach to Quantifying Selectivity

A comprehensive selectivity profile cannot be determined by a single experiment. It requires a two-stage approach: first, a direct measure of enzymatic inhibition in a purified, controlled system (in vitro biochemical assays), and second, a functional validation of target engagement in a complex biological environment (cell-based assays).[16][17]

In Vitro Biochemical Kinase Assays

Causality and Experimental Choice: Biochemical assays are the gold standard for determining an inhibitor's intrinsic potency against a purified kinase.[17] By isolating the enzyme and its substrate, we can directly measure the concentration of the compound required to inhibit 50% of the kinase's activity (the IC50 value). This provides a clean, quantitative measure of direct target interaction, free from confounding cellular factors like membrane permeability or drug efflux. We describe a luminescence-based assay (e.g., ADP-Glo™) due to its high sensitivity, scalability, and non-radioactive format, which is preferable for high-throughput screening.[18]

Biochemical_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilution of c-Src Inhibitor start->prep_inhibitor dispense Dispense Inhibitor and Reaction Mix into 384-well plate prep_inhibitor->dispense prep_reaction Prepare Kinase Reaction Mix (Purified Kinase, Substrate, ATP) prep_reaction->dispense incubate1 Incubate at RT (Kinase Reaction) dispense->incubate1 stop_reaction Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubate1->stop_reaction incubate2 Incubate at RT stop_reaction->incubate2 detect Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubate2->detect incubate3 Incubate at RT detect->incubate3 read Measure Luminescence (Plate Reader) incubate3->read analyze Calculate % Inhibition and Determine IC50 Value read->analyze end End analyze->end Cellular_Assay_Workflow start Start culture_cells Culture Cancer Cell Line (e.g., with activated Src/EGFR) start->culture_cells treat_inhibitor Treat Cells with Inhibitor (Dose-response) culture_cells->treat_inhibitor stimulate Stimulate with Growth Factor (e.g., EGF for EGFR pathway) treat_inhibitor->stimulate lyse_cells Lyse Cells & Harvest Protein stimulate->lyse_cells quantify Quantify Protein (e.g., BCA Assay) lyse_cells->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer probe_antibody Probe with Primary Antibodies (p-Src, p-EGFR, etc.) and Total Protein Antibodies transfer->probe_antibody detect Add HRP-conjugated Secondary Antibody & Detect (Chemiluminescence) probe_antibody->detect analyze Analyze Band Intensity (Densitometry) detect->analyze end End analyze->end

References

Safety Operating Guide

Operational Guide: Proper Disposal and Safety Protocols for 6-Bromo-2-chloropyrido[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven framework for the safe handling and disposal of 6-Bromo-2-chloropyrido[2,3-d]pyrimidine. This halogenated heterocyclic compound, integral to many drug discovery and development pipelines, requires meticulous adherence to safety and disposal protocols to protect laboratory personnel and the environment. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a self-validating system of safety and compliance.

Hazard Identification and Risk Assessment: The "Why"

Proper handling begins with a thorough understanding of the potential risks. While a specific, validated Safety Data Sheet (SDS) for this compound may not be universally available, its structure as a halogenated pyridine derivative allows us to anticipate its hazard profile based on analogous compounds. The primary principle is to always consult the manufacturer-specific SDS before handling any chemical[1].

Based on data from structurally similar compounds, such as other bromo-chloro-pyridines, the following hazards should be anticipated.[2][3] This proactive assessment is crucial for implementing appropriate controls.

Potential Hazard Category Anticipated Effects & Rationale Associated GHS Pictogram
Acute Toxicity (Oral) Harmful or toxic if swallowed. Halogenated organics can interfere with key metabolic pathways.or
Skin Corrosion/Irritation May cause skin irritation upon direct contact. The reactive nature of halogen substituents can lead to localized inflammation.[2]
Serious Eye Damage/Irritation May cause serious eye irritation. The fine, crystalline nature of the solid can cause mechanical irritation, while its chemistry can lead to inflammation.[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation if inhaled as a dust. Fine powders can easily become airborne and irritate the respiratory tract.[2]
Hazardous to the Aquatic Environment As with many chlorinated organic compounds, it may be toxic to aquatic life with long-lasting effects. Proper disposal is essential to prevent environmental release.

Personnel Protection and Engineering Controls: The "How to be Safe"

To mitigate the risks identified above, a combination of engineering controls and personal protective equipment (PPE) is mandatory. This creates a multi-layered defense system for laboratory personnel.

Engineering Controls:

  • Chemical Fume Hood: All weighing, handling, and preparation of solutions containing this compound must be performed within a properly functioning and certified chemical fume hood. This is the primary method to prevent the inhalation of dusts or vapors.[4]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles with side shields conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5] A face shield may be required if there is a significant splash hazard.

  • Hand Protection: Wear nitrile or butyl rubber gloves. It is critical to double-check the glove manufacturer's compatibility chart for resistance to halogenated pyridines.[4] Change gloves immediately if they become contaminated.[6]

  • Protective Clothing: A fully-buttoned laboratory coat must be worn to prevent skin contact.[6] Ensure cuffs are snug to protect the wrists.

Spill and Emergency Response Protocol: The "What If"

Preparedness is key to minimizing the impact of an accidental release. All personnel handling the compound must be familiar with these procedures and know the location of emergency equipment.

Small Spill (Contained within a Fume Hood):

  • Ensure PPE is worn correctly.

  • Contain the spill using absorbent pads or sand.

  • Carefully sweep up the solid material or absorb the solution. Avoid generating dust.[2]

  • Place all contaminated materials into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of all cleaning materials as hazardous waste.[6]

Large Spill (Outside of a Fume Hood):

  • Immediately evacuate the area.

  • Alert colleagues and notify the institutional Environmental Health & Safety (EHS) department and your supervisor.

  • Restrict access to the area.

  • If safe to do so, turn off any nearby ignition sources.

  • Await the arrival of trained emergency response personnel.[4]

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[2]

Step-by-Step Disposal Procedure: The Core Task

The disposal of this compound is governed by its classification as a halogenated organic compound. The U.S. Environmental Protection Agency (EPA) has specific regulations for such waste streams under the Resource Conservation and Recovery Act (RCRA).[7][8] Incineration at a licensed facility is often the required method for chlorinated hydrocarbons.[9]

Operational Protocol:

  • Waste Characterization: Identify all waste containing this compound (e.g., pure excess solid, contaminated gloves, absorbent materials, reaction solutions) as "Halogenated Organic Waste."

  • Container Selection:

    • Use a designated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, vapor-tight lid.[4]

    • The label must clearly state "Hazardous Waste," list the full chemical name "this compound" and any other components, and display the appropriate hazard pictograms.

  • Waste Segregation:

    • Crucial Step: Never mix halogenated waste with non-halogenated organic waste.[1] This is because the disposal methods differ significantly; halogenated waste requires high-temperature incineration with scrubbers to neutralize acidic gases like HCl and HBr formed during combustion. Mixing waste streams complicates disposal and increases costs.

    • Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[10]

  • Accumulation:

    • Keep the waste container closed at all times except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from heat and sources of ignition.[10]

  • Final Disposal:

    • Once the container is full or is no longer being used, arrange for pickup through your institution's EHS department.

    • EHS will work with a licensed hazardous waste disposal vendor to transport the material for proper disposal, typically via high-temperature incineration.

Disposal Decision Workflow

G cluster_lab In-Laboratory Operations cluster_ehs EHS & Vendor Operations start Waste Generated (e.g., excess solid, contaminated PPE) char Characterize as 'Halogenated Organic Waste' start->char container Select Labeled, Compatible Waste Container char->container segregate Segregate from Non-Halogenated and Incompatible Wastes container->segregate transfer Transfer Waste to Container (Using Fume Hood & PPE) segregate->transfer Proceed store Store Sealed Container in Satellite Accumulation Area transfer->store request Request Pickup from Institutional EHS store->request pickup EHS Collects Waste request->pickup end Final Disposal via High-Temperature Incineration by Certified Vendor pickup->end

Caption: Workflow for the safe disposal of this compound.

Regulatory Compliance and Training

Adherence to these protocols ensures compliance with key federal and local regulations.

  • OSHA (Occupational Safety and Health Administration): The Hazard Communication Standard (29 CFR 1910.1200) requires that personnel are informed of chemical hazards and trained on safe practices.[11] Furthermore, regulations concerning Hazardous Waste Operations and Emergency Response (HAZWOPER) may apply, mandating specific training for handling spills and emergencies.[11][12]

  • EPA (Environmental Protection Agency): The RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave," which includes the generation, transportation, treatment, storage, and disposal of materials like this compound.

All laboratory personnel who handle this compound must receive documented training on its specific hazards, handling procedures, and the disposal protocol outlined in this guide.[12] This training is not a one-time event but should be refreshed annually or whenever procedures change.

References

Navigating the Safe Handling of 6-Bromo-2-chloropyrido[2,3-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the novel heterocyclic compound 6-Bromo-2-chloropyrido[2,3-d]pyrimidine presents significant opportunities. However, its potent bioactivity is intrinsically linked to potential hazards that demand rigorous safety protocols. This guide provides essential, actionable information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Immediate Safety and Hazard Assessment

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally analogous compounds—halogenated pyridopyrimidines—provide a strong basis for a thorough hazard assessment. The primary hazards associated with this class of compounds include:

  • Acute Oral Toxicity : Similar compounds are classified as harmful if swallowed.

  • Skin Irritation : Direct contact is likely to cause skin irritation.[1][2]

  • Serious Eye Irritation : Contact with eyes can lead to serious irritation.[1][2]

  • Respiratory Tract Irritation : Inhalation of dust or aerosols may cause respiratory irritation.[1]

Given these potential hazards, a proactive and cautious approach to handling is paramount. All personnel must be trained on the specific risks and the procedures outlined in this guide before commencing any work with this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for mitigating exposure risks. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.

Scenario Required Personal Protective Equipment
Handling Solids (weighing, aliquoting) Double-gloved nitrile gloves, safety goggles with side shields, laboratory coat with long sleeves and tight-fitting cuffs.[3][4]
Preparing Solutions (dissolving, mixing) Double-gloved nitrile gloves, chemical splash goggles, face shield, laboratory coat with long sleeves and tight-fitting cuffs.[3][4]
Potential for Aerosol Generation All PPE listed above, plus a NIOSH-approved respirator.[4][5] Work must be conducted within a certified chemical fume hood.
Cleaning Spills Gown, chemical splash goggles, double-gloved nitrile gloves, and a respirator.[3][4]

Causality Behind PPE Choices:

  • Double-Gloving: The use of two pairs of nitrile gloves provides an additional barrier against potential contamination. Should the outer glove become compromised, the inner glove continues to offer protection. Gloves should be changed immediately if contaminated.[3][4]

  • Eye and Face Protection: Safety goggles protect against incidental splashes, while a face shield offers a broader defense against larger spills and splashes, particularly when working with solutions.[4][5]

  • Respiratory Protection: Due to the risk of respiratory tract irritation, a respirator is crucial when there is a potential for aerosolization, such as during powder handling or sonication. All work with the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.[4][5]

Step-by-Step Operational Plan for Safe Handling

A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline a self-validating system for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood Verify Fit & Integrity prep_materials Gather Materials prep_hood->prep_materials Ensure Containment weigh Weigh Solid Compound prep_materials->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve Transfer Carefully use Use in Experiment dissolve->use Label Clearly decontaminate Decontaminate Surfaces use->decontaminate Post-Experiment dispose_waste Dispose of Waste decontaminate->dispose_waste Segregate Waste Streams doff_ppe Doff PPE dispose_waste->doff_ppe Final Step

Caption: Safe Handling Workflow for this compound.

Experimental Protocol:

  • Preparation:

    • Don PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.

    • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.

    • Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: Carefully weigh the solid this compound within the fume hood. Use a spatula for transfers and avoid creating dust.

    • Solution Preparation: Add the solvent to the solid in a closed container. If sonication is required, ensure the container is sealed to prevent aerosol generation.

    • Experimental Use: Keep all containers clearly labeled and sealed when not in immediate use.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly wipe down all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent, followed by a detergent solution.

    • Waste Disposal: Dispose of all contaminated materials, including gloves, pipette tips, and empty containers, in a designated hazardous waste container.[3] Do not dispose of this chemical down the drain.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

Emergency Procedures: Spills and Exposure

Spills:

  • Minor Spill (within fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for hazardous waste disposal. Clean the spill area as described in the decontamination step.

  • Major Spill (outside fume hood): Evacuate the immediate area and alert laboratory personnel. Prevent entry to the area. Follow your institution's emergency response procedures.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6][7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, unlocking its potential in the advancement of science while prioritizing personal and environmental safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-chloropyrido[2,3-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-chloropyrido[2,3-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.